molecular formula C44H40P2 B145032 (S)-H8-BINAP CAS No. 139139-93-8

(S)-H8-BINAP

Cat. No.: B145032
CAS No.: 139139-93-8
M. Wt: 630.7 g/mol
InChI Key: ANSOKCGDSQQISA-UHFFFAOYSA-N
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Description

(S)-H8-BINAP is a useful research compound. Its molecular formula is C44H40P2 and its molecular weight is 630.7 g/mol. The purity is usually 95%.
The exact mass of the compound [1-(2-Diphenylphosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-yl]-diphenylphosphane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[1-(2-diphenylphosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-yl]-diphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H40P2/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38/h1-12,19-26,29-32H,13-18,27-28H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANSOKCGDSQQISA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2C3=C(C=CC4=C3CCCC4)P(C5=CC=CC=C5)C6=CC=CC=C6)P(C7=CC=CC=C7)C8=CC=CC=C8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H40P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

630.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61724-04-7, 139139-86-9
Record name C.I. Acid Brown 21
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Record name 139139-86-9
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Foundational & Exploratory

Synthesis of (S)-H8-BINAP from (S)-BINOL: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Axially chiral biaryl phosphines are a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds crucial for the pharmaceutical and fine chemical industries. Among these, 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) and its derivatives are preeminent. The partially hydrogenated analogue, (S)-5,5′,6,6′,7,7′,8,8′-octahydro-1,1′-binaphthyl-2,2′-diyl)bis(diphenylphosphine) ((S)-H8-BINAP), often exhibits superior performance in certain asymmetric hydrogenations, offering higher enantioselectivities and catalytic activities compared to its parent BINAP ligand.

This technical guide provides an in-depth overview of the synthetic route to produce enantiopure this compound, starting from the readily available chiral precursor, (S)-1,1′-bi-2-naphthol ((S)-BINOL). The synthesis is a robust two-part process:

  • Part I: Asymmetric Hydrogenation. Catalytic hydrogenation of (S)-BINOL to produce (S)-5,5′,6,6′,7,7′,8,8′-octahydro-1,1′-bi-2-naphthol ((S)-H8-BINOL).

  • Part II: Ditriflation and Phosphination. Conversion of the hydroxyl groups of (S)-H8-BINOL to triflates, followed by a nickel-catalyzed cross-coupling reaction with diphenylphosphine to yield this compound.

This document details the experimental protocols, reaction parameters, and expected outcomes for each stage, supported by quantitative data and process diagrams for clarity.

Part I: Synthesis of (S)-H8-BINOL from (S)-BINOL

The foundational step in the synthesis is the stereoretentive hydrogenation of one naphthalene ring system in each of the binaphthyl units of (S)-BINOL. This is efficiently achieved using a heterogeneous palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. The reaction preserves the axial chirality of the starting material.

Figure 1. Hydrogenation of (S)-BINOL to (S)-H8-BINOL.
Quantitative Data: Hydrogenation of (S)-BINOL

The following table summarizes the optimized reaction conditions and expected results for the synthesis of (S)-H8-BINOL, based on a validated procedure from Organic Syntheses.[1]

ParameterValue
Substrate(S)-BINOL
Catalyst10 wt% Palladium on Carbon (50 wt% water)
Catalyst Loading~0.3 mol% Pd
SolventAnhydrous Ethanol
Hydrogen Pressure250 psig
Temperature70 °C
Reaction Time18 hours
Yield 81% [1]
Purity >97 wt% [1]
Enantiomeric Excess >99% ee [1]
Experimental Protocol: Preparation of (S)-H8-BINOL[1]
  • Reactor Setup: A suitable high-pressure reactor (e.g., a Parr shaker or autoclave) is charged with (S)-BINOL and 10 wt% palladium on carbon (50% wet).

  • Solvent Addition: Anhydrous ethanol is added to the reactor. For a 5.0 g scale of (S)-BINOL, approximately 50 mL of ethanol is used.

  • Inerting: The reactor is sealed and purged several times with nitrogen gas, followed by several purges with hydrogen gas to ensure an inert atmosphere.

  • Reaction: The mixture is heated to 70 °C. Once the temperature is stable, the reactor is pressurized with hydrogen to 250 psig, and vigorous stirring is initiated. The reaction is allowed to proceed for 18 hours, maintaining the temperature and pressure.

  • Work-up: After cooling to room temperature and carefully venting the excess hydrogen, the reaction mixture is filtered through a pad of celite to remove the Pd/C catalyst. The filter cake is washed with additional ethanol.

  • Isolation: The combined filtrate is concentrated under reduced pressure to yield the crude product as a white solid.

  • Purification: The crude solid is triturated with hexanes. The slurry is stirred at room temperature for 1 hour, then filtered. The collected solid is dried under vacuum at 50 °C to a constant mass, affording pure (S)-H8-BINOL as a white solid.[1]

Part II: Synthesis of this compound from (S)-H8-BINOL

The conversion of (S)-H8-BINOL to this compound follows a well-established two-step sequence analogous to the synthesis of BINAP from BINOL.[2][3] The hydroxyl groups are first activated by conversion to trifluoromethanesulfonate (triflate) esters. The resulting bis-triflate is then subjected to a nickel-catalyzed phosphination.

Figure 2. Two-step synthesis of this compound from (S)-H8-BINOL.
Quantitative Data: Ditriflation and Phosphination

The following data is based on the analogous and highly efficient procedure for BINAP synthesis.[2][3] Yields for the H8-BINAP synthesis are expected to be comparable.

StepParameterValue
1. Ditriflation ReagentsTriflic Anhydride (Tf₂O), Pyridine
SolventDichloromethane (CH₂Cl₂)
Temperature0 °C to Room Temperature
Reaction Time12-17 hours
Yield ~94% [2]
2. Phosphination ReagentsDiphenylphosphine (Ph₂PH), DABCO
Catalyst[1,2-Bis(diphenylphosphino)ethane]nickel(II) chloride (NiCl₂(dppe))
Catalyst Loading10 mol%
SolventAnhydrous Dimethylformamide (DMF)
Temperature100 °C
Reaction Time2-3 days
Yield ~77% [3]
Experimental Protocol: Preparation of this compound

This protocol is adapted from the robust procedure for (R)-BINAP synthesis published in Organic Syntheses.[2]

Step A: Preparation of (S)-5,5′,6,6′,7,7′,8,8′-Octahydro-1,1′-bi-2-naphthol bis-triflate

  • Reaction Setup: An oven-dried flask equipped with a magnetic stir bar is charged with (S)-H8-BINOL under a nitrogen atmosphere.

  • Reagent Addition: Dry dichloromethane is added, followed by dry pyridine. The solution is cooled to 0-5 °C in an ice bath. Triflic anhydride is then added dropwise, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, the ice bath is removed, and the reaction is stirred at room temperature overnight (approx. 17 hours).

  • Work-up and Isolation: Hexane is added to the reaction mixture, which is then filtered through a pad of silica gel. The silica gel is washed with a 1:1 mixture of hexane and dichloromethane. The combined filtrate is concentrated under vacuum to provide the (S)-H8-BINOL-ditriflate as a solid.[2]

Step B: Preparation of this compound

  • Catalyst Preparation: An oven-dried flask is charged with NiCl₂(dppe). The flask is purged with nitrogen, and anhydrous, degassed dimethylformamide (DMF) is added, followed by diphenylphosphine. The resulting solution is heated at 100 °C for 30 minutes.

  • Main Reaction: A solution of the (S)-H8-BINOL-ditriflate and 1,4-diazabicyclo[2.2.2]octane (DABCO) in anhydrous, degassed DMF is transferred via cannula to the hot catalyst solution.

  • Reaction Monitoring: The reaction is maintained at 100 °C. Additional portions of diphenylphosphine may be required and are added periodically. The reaction progress is monitored by HPLC or TLC until the ditriflate is completely consumed (typically 2-3 days).[2]

  • Isolation and Purification: The dark reaction mixture is cooled to approximately -15 °C to induce crystallization. The product is collected by filtration, washed with cold methanol, and dried under vacuum to yield this compound as an off-white crystalline solid.[3]

Overall Experimental Workflow

The entire process, from starting material to the final ligand, involves a sequential workflow of reaction, work-up, and purification for each major part of the synthesis.

Experimental_Workflow cluster_part1 Part I: (S)-H8-BINOL Synthesis cluster_part2 Part II: this compound Synthesis P1_Start (S)-BINOL P1_React Hydrogenation (Pd/C, H₂, EtOH) P1_Start->P1_React P1_Workup Filtration (Remove Pd/C) Solvent Evaporation P1_React->P1_Workup P1_Purify Trituration with Hexanes P1_Workup->P1_Purify P1_Product Pure (S)-H8-BINOL P1_Purify->P1_Product P2_React1 Ditriflation (Tf₂O, Pyridine) P1_Product->P2_React1  Proceed to Part II P2_Workup1 Silica Gel Filtration P2_React1->P2_Workup1 P2_Intermediate (S)-H8-BINOL-ditriflate P2_Workup1->P2_Intermediate P2_React2 Phosphination (Ph₂PH, NiCl₂(dppe)) P2_Intermediate->P2_React2 P2_Workup2 Cooling & Crystallization Methanol Wash P2_React2->P2_Workup2 P2_Product Pure this compound P2_Workup2->P2_Product

Figure 3. Overall workflow for the synthesis of this compound.

References

Unlocking Stereoselectivity: A Deep Dive into the Atropisomerism of (S)-H8-BINAP

Author: BenchChem Technical Support Team. Date: December 2025

(S)-H8-BINAP , a partially hydrogenated derivative of the renowned BINAP ligand, stands as a cornerstone in modern asymmetric catalysis. Its efficacy in inducing high enantioselectivity in a variety of chemical transformations is intrinsically linked to its unique structural feature: atropisomerism . This phenomenon, arising from restricted rotation around the C1-C1' bond of the binaphthyl core, results in a stable, chiral conformation that dictates the stereochemical outcome of catalytic reactions. This technical guide provides an in-depth exploration of the mechanism of this compound atropisomerism, tailored for researchers, scientists, and drug development professionals.

The Origin of Axial Chirality in H8-BINAP

Unlike molecules with stereogenic centers, the chirality of this compound is axial, stemming from the non-planar arrangement of the two naphthalene rings. Free rotation around the single bond connecting these rings is severely hindered by steric repulsion between the bulky diphenylphosphino groups at the 2 and 2' positions and the hydrogen atoms on the adjacent aromatic rings. This steric clash forces the naphthalene rings to adopt a twisted, non-superimposable, mirror-image relationship, giving rise to two stable enantiomers, (R)-H8-BINAP and this compound.

The hydrogenation of the four aromatic rings in the 5, 5', 6, 6', 7, 7', 8, and 8' positions to form H8-BINAP from BINAP does not fundamentally alter the origin of the atropisomerism. The core steric interactions responsible for the rotational barrier remain firmly in place.

The Rotational Barrier: A Quantitative Perspective

CompoundComputational MethodRotational Energy Barrier (kcal/mol)Rotational Energy Barrier (kJ/mol)
BINAPDensity Functional Theory (DFT)49.4[1]206.7[1]
1,1'-BinaphthylDensity Functional Theory (DFT)~22[2]~92[2]

The significantly higher rotational barrier of BINAP compared to its parent 1,1'-binaphthyl highlights the critical role of the diphenylphosphino substituents in enforcing the chiral conformation. Given the structural similarity and the persistence of the key steric interactions, the rotational barrier of H8-BINAP is expected to be of a similar magnitude to that of BINAP, ensuring its configurational stability under typical reaction conditions.

Experimental Protocols

Synthesis of this compound

The synthesis of enantiopure this compound is typically achieved through a multi-step process starting from the readily available and resolvable precursor, 1,1'-bi-2-naphthol (BINOL).

1. Resolution of Racemic BINOL:

This protocol utilizes N-benzylcinchonidinium chloride as a resolving agent to selectively crystallize the (R)-BINOL complex, leaving the (S)-BINOL in the mother liquor.

  • Materials: Racemic BINOL, N-benzylcinchonidinium chloride, acetonitrile, methanol, ethyl acetate, aqueous HCl.

  • Procedure:

    • Dissolve racemic BINOL and 0.55 equivalents of N-benzylcinchonidinium chloride in acetonitrile by refluxing for 4 hours.

    • Cool the mixture to 0°C to allow the (R)-BINOL•N-benzylcinchonidinium chloride complex to crystallize.

    • Filter the mixture and wash the solid with cold acetonitrile. The filtrate contains the enriched (S)-BINOL.

    • Concentrate the filtrate and recover the crude (S)-BINOL.

    • Purify the (S)-BINOL by recrystallization or chromatography to achieve high enantiomeric excess.

2. Hydrogenation of (S)-BINOL to (S)-H8-BINOL:

This procedure details the catalytic hydrogenation of the aromatic rings of (S)-BINOL.

  • Materials: (S)-BINOL, 10% Palladium on activated carbon (Pd/C, 50% water wet), anhydrous ethanol, hydrogen gas, nitrogen gas.

  • Procedure:

    • In a high-pressure autoclave, charge (S)-BINOL, 10% Pd/C, and anhydrous ethanol.

    • Purge the autoclave with nitrogen gas, followed by hydrogen gas.

    • Pressurize the autoclave with hydrogen to 200 psig.

    • Heat the mixture to 70°C and then increase the pressure to 250 psig while stirring.

    • Maintain the reaction at 70°C and 250 psig for 18 hours.

    • Cool the autoclave to room temperature, vent the hydrogen, and purge with nitrogen.

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Concentrate the filtrate under reduced pressure to obtain crude (S)-H8-BINOL.

    • Purify the (S)-H8-BINOL by recrystallization from a suitable solvent system (e.g., toluene/hexanes).[3]

3. Synthesis of this compound from (S)-H8-BINOL:

This protocol involves the conversion of the hydroxyl groups of (S)-H8-BINOL to triflates, followed by a nickel-catalyzed phosphination.

  • Materials: (S)-H8-BINOL, triflic anhydride, pyridine, dichloromethane, [1,2-bis(diphenylphosphino)ethane]nickel(II) chloride (NiCl2(dppe)), diphenylphosphine, 1,4-diazabicyclo[2.2.2]octane (DABCO), dimethylformamide (DMF).

  • Procedure:

    • Ditriflate Formation:

      • Dissolve (S)-H8-BINOL in dry dichloromethane and cool to 0°C.

      • Add pyridine followed by the slow addition of triflic anhydride.

      • Allow the reaction to warm to room temperature and stir overnight.

      • Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the ditriflate of (S)-H8-BINOL.

    • Nickel-Catalyzed Phosphination:

      • In a flame-dried flask under an inert atmosphere, charge NiCl2(dppe), DMF, and diphenylphosphine.

      • Heat the mixture to 100°C for 30 minutes.

      • Add a solution of the (S)-H8-BINOL ditriflate and DABCO in DMF.

      • Heat the reaction at 100°C for 2-3 days until the ditriflate is consumed.

      • Cool the reaction mixture and precipitate the product by adding methanol.

      • Filter the solid, wash with methanol, and dry under vacuum to yield this compound.[4]

Visualizing the Core Concepts

The Mechanism of Atropisomerism

Atropisomerism_Mechanism cluster_Rotation Rotation Around C1-C1' Bond cluster_Chirality Consequence of Restricted Rotation Free_Rotation Free Rotation (Hypothetical) Steric_Hindrance Steric Hindrance Free_Rotation->Steric_Hindrance Encountering Bulky Groups Restricted_Rotation Restricted Rotation Steric_Hindrance->Restricted_Rotation Leads to Axial_Chirality Axial Chirality Atropisomers (R) and (S) Enantiomers Axial_Chirality->Atropisomers Results in Synthesis_Workflow Start Racemic BINOL Resolution Resolution with N-benzylcinchonidinium chloride Start->Resolution S_BINOL (S)-BINOL Resolution->S_BINOL Hydrogenation Hydrogenation (Pd/C, H2) S_BINOL->Hydrogenation S_H8_BINOL (S)-H8-BINOL Hydrogenation->S_H8_BINOL Ditriflation Ditriflation (Tf2O, Pyridine) S_H8_BINOL->Ditriflation S_H8_BINOL_OTf (S)-H8-BINOL(OTf)2 Ditriflation->S_H8_BINOL_OTf Phosphination Ni-catalyzed Phosphination (NiCl2(dppe), PPh2H, DABCO) S_H8_BINOL_OTf->Phosphination S_H8_BINAP This compound Phosphination->S_H8_BINAP

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (S)-H8-BINAP

This compound , with the full chemical name (S)-(-)-2,2'-Bis(diphenylphosphino)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl, is a chiral phosphine ligand renowned for its efficacy in asymmetric catalysis. As a derivative of the well-established BINAP ligand, this compound possesses a partially hydrogenated binaphthyl backbone, which imparts unique stereoelectronic properties. This modification often leads to superior enantioselectivity in a variety of metal-catalyzed reactions compared to its parent compound, BINAP. This guide provides a comprehensive overview of its physical and chemical properties, applications, and relevant experimental procedures.

Physical Properties

This compound is typically an off-white powder. Its physical characteristics are crucial for handling, storage, and application in chemical synthesis.

PropertyValue
Appearance Off-white powder
Melting Point 207-208°C
Optical Rotation [α]²⁰/D -69.1° (c=0.5165 in Toluene)
Boiling Point 745.6 ± 60.0 °C (Predicted)
Storage Store under inert gas (Nitrogen or Argon) at 2-8°C

Chemical and Structural Properties

The defining feature of this compound is its C₂-symmetric, axially chiral structure, which arises from restricted rotation around the bond connecting the two naphthyl rings. This atropisomerism is responsible for its ability to induce chirality in catalytic transformations.

PropertyIdentifier
Molecular Formula C₄₄H₄₀P₂
Molecular Weight 630.74 g/mol
CAS Number 139139-93-8
Functional Group Phosphine
InChI Key ANSOKCGDSQQISA-UHFFFAOYSA-N
SMILES String C1CCc2c(C1)ccc(P(c3ccccc3)c4ccccc4)c2-c5c6CCCCc6ccc5P(c7ccccc7)c8ccccc8
Spectral Data
AnalysisValue
³¹P NMR δ 20.3 ppm (for the (R)-H8-BINAP(AuCl)₂ complex)

Note: The ³¹P NMR chemical shift for the (S)-enantiomer complex is expected to be identical to the (R)-enantiomer complex.

Core Applications in Asymmetric Catalysis

This compound is primarily utilized as a chiral ligand in transition metal-catalyzed asymmetric reactions, most notably in asymmetric hydrogenation.

Asymmetric Hydrogenation

Complexes formed between this compound and transition metals, particularly Ruthenium (Ru), are highly effective catalysts for the asymmetric hydrogenation of various prochiral substrates. These substrates include α,β-unsaturated carboxylic acids, β,γ-unsaturated carboxylic acids, and allylic alcohols.

A significant advantage of the H8-BINAP ligand is its demonstrated ability to yield higher enantiomeric excesses (ee) and faster reaction rates for certain substrates compared to the traditional BINAP ligand. For instance, the Ru(OAc)₂[this compound] complex is a superior catalyst for the hydrogenation of α,β-unsaturated carboxylic acids. This enhanced performance was highlighted in the synthesis of (S)-Ibuprofen, where the H8-BINAP-Ru(II) catalyst achieved up to 97% ee, a substantial improvement over the 30% ee obtained with the BINAP-Ru(II) catalyst under similar conditions.

G cluster_Components Catalyst Formation & Reaction Ligand This compound Ligand Catalyst Active Chiral Catalyst Ru(OAc)₂[this compound] Ligand->Catalyst + Metal Metal Precursor (e.g., Ru(OAc)₂) Metal->Catalyst + Product Chiral Product (High e.e.) Catalyst->Product Hydrogenation (H₂) Substrate Prochiral Substrate (e.g., Unsaturated Acid) Substrate->Product transforms to

Logical flow of this compound in asymmetric catalysis.

Experimental Protocols

The following section details a generalized experimental protocol for the asymmetric hydrogenation of an α,β-unsaturated carboxylic acid using a Ruthenium-(S)-H8-BINAP complex. This protocol is based on established procedures for similar BINAP-Ru systems and serves as a representative example.

Caution: This reaction involves hydrogen gas under pressure and must be performed in a suitable high-pressure reactor (autoclave) by trained personnel in a well-ventilated fume hood.

General Protocol: Asymmetric Hydrogenation of an Unsaturated Carboxylic Acid

Materials:

  • (S)-Ru(OAc)₂[this compound] catalyst

  • Prochiral α,β-unsaturated carboxylic acid (Substrate)

  • Anhydrous, degassed methanol (Solvent)

  • High-purity hydrogen gas (H₂)

Equipment:

  • High-pressure autoclave equipped with a magnetic stir bar and pressure gauge

  • Schlenk line or glovebox for inert atmosphere manipulation

  • Cannula for liquid transfer

  • Rotary evaporator

Procedure:

  • Catalyst and Substrate Preparation: In a glovebox or under a stream of argon, charge the autoclave vessel with the (S)-Ru(OAc)₂[this compound] catalyst and the unsaturated carboxylic acid substrate. The substrate-to-catalyst (S/C) ratio typically ranges from 200 to 1000.

  • Solvent Addition: Add anhydrous, degassed methanol to the vessel via cannula. The amount of solvent should be sufficient to dissolve the substrate (e.g., solvent/substrate ratio of 10–33 mL/g).

  • Assembly and Purging: Seal the autoclave. Connect it to the hydrogen line and purge the system by pressurizing with hydrogen (e.g., to 10 atm) and then carefully venting several times to remove any residual air.

  • Reaction: Pressurize the autoclave with hydrogen to the desired pressure (e.g., 1.5 to 100 atm). Begin stirring and heat the reaction to the target temperature (e.g., 10–25°C), if necessary.

  • Monitoring: Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is complete when hydrogen uptake ceases.

  • Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen. Open the autoclave, and transfer the reaction mixture to a flask.

  • Isolation: Remove the solvent using a rotary evaporator. The crude product can then be purified by standard techniques such as distillation or chromatography to yield the optically active saturated carboxylic acid.

  • Analysis: Determine the conversion and enantiomeric excess (ee) of the product using techniques like ¹H NMR and chiral HPLC or GC.

G A 1. Charge Autoclave (Catalyst + Substrate) under Inert Atmosphere B 2. Add Degassed Solvent (Methanol) A->B C 3. Seal and Purge with H₂ Gas B->C D 4. Pressurize with H₂ and Begin Reaction C->D E 5. Monitor H₂ Uptake until Completion D->E F 6. Depressurize and Open Autoclave E->F G 7. Isolate Product (Solvent Evaporation) F->G H 8. Purify and Analyze (e.g., Chiral HPLC) G->H

General experimental workflow for asymmetric hydrogenation.

Conclusion

This compound stands as a highly valuable and effective chiral ligand in the field of asymmetric synthesis. Its unique structural features, derived from the partially hydrogenated binaphthyl core, enable the formation of exceptionally selective catalysts. For researchers and professionals in drug development and fine chemical synthesis, this compound offers a powerful tool for controlling stereochemistry, often providing superior results in enantioselectivity and reaction efficiency compared to first-generation ligands. Its successful application in synthesizing chiral building blocks underscores its importance and continued potential in modern organic chemistry.

(S)-H8-BINAP: A Deep Dive into Structure, Chirality, and Catalytic Prowess

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S)-H8-BINAP ((S)-(−)-2,2′-Bis(diphenylphosphino)-5,5′,6,6′,7,7′,8,8′-octahydro-1,1′-binaphthyl), a chiral phosphine ligand pivotal in asymmetric catalysis. We will explore its unique structural features, the principles of axial chirality that govern its stereoselectivity, and its applications in key chemical transformations, supported by experimental data and procedural insights.

The Structure and Physicochemical Properties of this compound

This compound is a derivative of the well-known BINAP ligand, where the naphthalene rings are partially hydrogenated. This modification imparts distinct structural and electronic properties that translate to enhanced catalytic activity and enantioselectivity in various reactions.

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Formula C₄₄H₄₀P₂
Molecular Weight 630.74 g/mol
Appearance White to off-white powder
CAS Number 139139-93-8
InChI Key ANSOKCGDSQQISA-UHFFFAOYSA-N
SMILES C1CCc2c(C1)ccc(P(c3ccccc3)c4ccccc4)c2-c5c6CCCCc6ccc5P(c7ccccc7)c8ccccc8

Structural Data:

Axial Chirality: The Source of Stereoselectivity

Unlike molecules with traditional chiral centers (e.g., an asymmetric carbon atom), the chirality of this compound originates from the non-planar arrangement of its naphthyl rings, a phenomenon known as axial chirality or atropisomerism. The steric hindrance imposed by the bulky diphenylphosphino groups at the 2 and 2' positions, combined with the geometry of the binaphthyl backbone, prevents free rotation around the C1-C1' single bond. This restricted rotation results in two stable, non-superimposable mirror-image conformations: the (R)- and (S)-enantiomers.

The designation of (S) or (R) for axially chiral biaryls is determined by the Cahn-Ingold-Prelog (CIP) priority rules, viewing the molecule along the axis of chirality.

Below is a logical diagram illustrating the concept of axial chirality in BINAP systems.

Concept of Axial Chirality in BINAP Ligands cluster_0 Core Structural Feature cluster_1 Source of Restricted Rotation cluster_2 Consequence cluster_3 Application in Catalysis Biaryl_Backbone 1,1'-Binaphthyl Backbone Restricted_Rotation Hindered Rotation Around C1-C1' Bond Biaryl_Backbone->Restricted_Rotation possesses Steric_Hindrance Bulky Substituents (e.g., Diphenylphosphino Groups) Steric_Hindrance->Restricted_Rotation causes Atropisomerism Atropisomerism Restricted_Rotation->Atropisomerism leads to Stable_Enantiomers Stable (R) and (S) Enantiomers Atropisomerism->Stable_Enantiomers results in Chiral_Environment Creation of a Chiral Coordination Sphere Stable_Enantiomers->Chiral_Environment enables Enantioselective_Catalysis Enantioselective Catalysis Chiral_Environment->Enantioselective_Catalysis facilitates

Caption: Logical flow from the biaryl backbone to enantioselective catalysis.

Performance in Asymmetric Catalysis

This compound has demonstrated superior performance over its parent compound, BINAP, in several asymmetric catalytic reactions, most notably in ruthenium-catalyzed hydrogenations of unsaturated carboxylic acids. The enhanced performance is attributed to the electronic and steric modifications resulting from the partial hydrogenation of the naphthyl rings.

Table 2: Performance of Ru(OAc)₂[this compound] in Asymmetric Hydrogenation of Unsaturated Carboxylic Acids

SubstrateProductS/C RatioSolventH₂ Pressure (atm)Temp (°C)Time (h)Conversion (%)ee (%)
Tiglic Acid(S)-2-Methylbutanoic acid100-1000Methanol45012>9995
(E)-2-Methyl-2-butenoic acid(S)-2-Methylbutanoic acid100-1000Methanol45012>9997
Itaconic acid(S)-Methylsuccinic acid100-1000Methanol45012>9995
Naproxen precursor(S)-Naproxen100-1000Methanol1355012>9997

Data compiled from various sources reporting on the catalytic activity of Ru-(S)-H8-BINAP.

Experimental Protocols

Synthesis of this compound

Conceptual Synthesis Workflow:

Conceptual Synthesis of this compound cluster_details1 Details for Step 1 cluster_details2 Details for Step 2 Start (S)-BINOL Step1 Step 1: Synthesis of (S)-BINAP Start->Step1 Intermediate (S)-BINAP Step1->Intermediate Details1 1. Conversion to ditriflate 2. Nickel-catalyzed phosphinylation with diphenylphosphine Step1->Details1 Step2 Step 2: Hydrogenation Intermediate->Step2 Product This compound Step2->Product Details2 Catalytic hydrogenation of the naphthalene rings (e.g., using a Rh or Ru catalyst) Step2->Details2

Caption: Conceptual workflow for the synthesis of this compound from (S)-BINOL.

A detailed protocol for the synthesis of the precursor, (S)-BINAP, from (S)-BINOL is well-established and can be adapted for the first step. The second step involves the catalytic hydrogenation of the aromatic rings of the binaphthyl core.

Protocol for the Synthesis of the Precursor, (S)-BINAP, from (S)-BINOL:

This protocol is based on established literature procedures for the synthesis of BINAP.

Materials:

  • (S)-(−)-1,1′-Bi-2-naphthol ((S)-BINOL)

  • Pyridine, anhydrous

  • Trifluoromethanesulfonic anhydride (Tf₂O)

  • Dichloromethane (DCM), anhydrous

  • [1,2-Bis(diphenylphosphino)ethane]nickel(II) chloride (NiCl₂(dppe))

  • Diphenylphosphine (Ph₂PH)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • Dimethylformamide (DMF), anhydrous

  • Methanol

  • Hexane

  • Silica gel

Procedure:

  • Preparation of (S)-BINOL ditriflate:

    • In an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-BINOL in anhydrous DCM.

    • Cool the solution in an ice bath and add anhydrous pyridine.

    • Slowly add trifluoromethanesulfonic anhydride to the cooled solution.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Work-up the reaction by adding hexane and filtering through a pad of silica gel.

    • Concentrate the filtrate under reduced pressure to obtain the (S)-BINOL ditriflate.

  • Nickel-catalyzed Phosphinylation:

    • In a separate oven-dried flask under an inert atmosphere, add NiCl₂(dppe) and anhydrous DMF.

    • Add diphenylphosphine to the suspension.

    • Heat the mixture to 100 °C for approximately 30 minutes.

    • In another flask, dissolve the (S)-BINOL ditriflate and DABCO in anhydrous DMF.

    • Add the solution of the ditriflate and DABCO to the heated nickel-phosphine mixture.

    • Maintain the reaction at 100 °C, monitoring for the consumption of the ditriflate (typically 24-48 hours). Additional portions of diphenylphosphine may be required.

    • Upon completion, cool the reaction mixture to induce crystallization of (S)-BINAP.

    • Collect the solid by filtration, wash with cold methanol, and dry under vacuum.

Conceptual Step 2: Hydrogenation of (S)-BINAP to this compound:

The conversion of (S)-BINAP to this compound involves the selective hydrogenation of the four aromatic rings of the binaphthyl core. This is typically achieved using a transition metal catalyst, such as rhodium or ruthenium, under a hydrogen atmosphere. The specific conditions (catalyst loading, hydrogen pressure, temperature, and solvent) would need to be optimized to achieve high conversion and yield without racemization.

Asymmetric Hydrogenation of an Unsaturated Carboxylic Acid using a Ru/(S)-H8-BINAP Catalyst

This is a general protocol based on literature procedures for similar reactions.

Materials:

  • Ru(OAc)₂[this compound] catalyst

  • Unsaturated carboxylic acid substrate

  • Methanol (or other suitable solvent), degassed

  • Hydrogen gas (high purity)

  • Autoclave or high-pressure reactor

Procedure:

  • Catalyst and Substrate Preparation:

    • In a glovebox or under an inert atmosphere, charge a glass liner for the autoclave with the Ru(OAc)₂[this compound] catalyst and the unsaturated carboxylic acid substrate. The substrate-to-catalyst (S/C) ratio typically ranges from 100 to 1000.

  • Solvent Addition:

    • Add the degassed solvent (e.g., methanol) to the glass liner.

  • Reaction Setup:

    • Seal the autoclave.

    • Purge the system with hydrogen gas several times to remove any residual air.

  • Hydrogenation:

    • Pressurize the autoclave to the desired hydrogen pressure (e.g., 4-100 atm).

    • Heat the reaction to the desired temperature (e.g., 50 °C) with stirring.

    • Maintain the reaction under these conditions for the required time (e.g., 12-24 hours), monitoring the hydrogen uptake.

  • Work-up and Analysis:

    • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen.

    • Open the autoclave and remove the reaction mixture.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by standard techniques such as chromatography or crystallization.

    • Determine the conversion and enantiomeric excess (ee) of the product using appropriate analytical methods (e.g., chiral HPLC or GC).

Catalytic Cycle for Ru/BINAP-Catalyzed Asymmetric Hydrogenation:

The mechanism of Ru/BINAP-catalyzed asymmetric hydrogenation is complex and can vary depending on the substrate and reaction conditions. A generally accepted catalytic cycle for the hydrogenation of ketones is depicted below. A similar mechanism, involving the coordination of the carboxylic acid, is proposed for the hydrogenation of unsaturated acids.

Simplified Catalytic Cycle for Ru/BINAP Asymmetric Hydrogenation Precatalyst Ru(II)-BINAP Precatalyst Active_Catalyst Active Ru-Hydride Species Precatalyst->Active_Catalyst Activation (H₂) Substrate_Coordination Substrate Coordination Active_Catalyst->Substrate_Coordination + Substrate Hydride_Insertion Hydride Insertion (Stereodetermining Step) Substrate_Coordination->Hydride_Insertion Hydrogenolysis Hydrogenolysis Hydride_Insertion->Hydrogenolysis + H₂ Product_Release Product Release Hydrogenolysis->Product_Release Product_Release->Active_Catalyst - Product

Caption: Simplified catalytic cycle for Ru/BINAP-catalyzed asymmetric hydrogenation.

Conclusion

This compound stands out as a highly effective chiral ligand for asymmetric catalysis, particularly in ruthenium-catalyzed hydrogenation reactions. Its unique structural feature of axial chirality, arising from restricted rotation about the binaphthyl bond, allows for the creation of a well-defined chiral environment around the metal center, leading to excellent enantioselectivity. The partial hydrogenation of the naphthyl rings in this compound, compared to its parent compound (S)-BINAP, results in modified steric and electronic properties that often translate to superior catalytic performance. This technical guide has provided an in-depth look at the structure, chirality, and catalytic applications of this compound, offering valuable insights for researchers and professionals in the fields of chemistry and drug development. Further exploration into the synthesis and structural characterization of this compound will undoubtedly continue to expand its utility in the synthesis of enantiomerically pure molecules.

References

An In-depth Technical Guide to the C2 Symmetry of (S)-H8-BINAP for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

(S)-H8-BINAP , the octahydro derivative of the renowned (S)-BINAP ligand, stands as a cornerstone in modern asymmetric catalysis. Its unique structural feature, a C2 axis of symmetry, is pivotal to its efficacy in inducing high enantioselectivity in a multitude of chemical transformations. This guide provides a comprehensive technical overview of the C2 symmetry of this compound, its synthesis, characterization, and its application in asymmetric hydrogenation, tailored for professionals in research, science, and drug development.

The Core Concept: C2 Symmetry in this compound

This compound, or (S)-(−)-2,2′-Bis(diphenylphosphino)-5,5′,6,6′,7,7′,8,8′-octahydro-1,1′-binaphthyl, is a chiral diphosphine ligand characterized by axial chirality. This chirality arises from the restricted rotation around the C1-C1' bond connecting the two partially hydrogenated naphthalene rings. This restricted rotation, a phenomenon known as atropisomerism, gives rise to two stable, non-superimposable mirror-image enantiomers, (R)- and this compound.

The defining feature of this molecule's stereochemistry is its C2 symmetry . This means that the molecule can be rotated by 180° around a central axis, and it will appear unchanged. This symmetry axis passes through the midpoint of the C1-C1' bond and bisects the angle between the two phosphorus atoms.

The C2 symmetry has profound implications for the ligand's role in asymmetric catalysis. When complexed with a metal center, the C2-symmetric ligand creates a chiral environment that is highly ordered and predictable. This well-defined steric arrangement around the metal dictates the facial selectivity of substrate binding, leading to the preferential formation of one enantiomer of the product.

Key Structural Features:

Synthesis and Characterization

The synthesis of this compound typically starts from the enantiomerically pure (S)-1,1'-bi-2-naphthol ((S)-BINOL), which is then hydrogenated to (S)-H8-BINOL. The diol is subsequently converted to the diphosphine.

Experimental Protocol: Synthesis of this compound from (S)-H8-BINOL (General Procedure)

A detailed experimental protocol for the synthesis of (S)-BINAP from (S)-BINOL has been well-established and serves as a reliable template for the synthesis of this compound from (S)-H8-BINOL. The key transformation is the conversion of the two hydroxyl groups into diphenylphosphino groups.

Step 1: Formation of the Ditriflate of (S)-H8-BINOL

  • In an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-H8-BINOL in a dry, aprotic solvent such as dichloromethane or pyridine.

  • Cool the solution in an ice bath.

  • Slowly add trifluoromethanesulfonic anhydride (triflic anhydride) to the solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up the reaction by washing with water and brine, drying the organic layer over an anhydrous salt (e.g., MgSO4 or Na2SO4), and removing the solvent under reduced pressure to yield the ditriflate derivative.

Step 2: Nickel-Catalyzed Phosphination

  • In a separate oven-dried flask under an inert atmosphere, prepare a solution of a nickel(II) catalyst, such as NiCl2(dppe) (dppe = 1,2-bis(diphenylphosphino)ethane), in an anhydrous solvent like dimethylformamide (DMF).

  • Add diphenylphosphine to the catalyst solution.

  • Heat the mixture to around 100 °C.

  • In a separate flask, dissolve the (S)-H8-BINOL ditriflate and a base, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), in anhydrous DMF.

  • Add the solution of the ditriflate and base to the hot catalyst mixture.

  • Maintain the reaction at an elevated temperature until the starting material is consumed (monitoring by TLC or HPLC).

  • Cool the reaction mixture to induce crystallization of the this compound product.

  • Collect the solid product by filtration, wash with a suitable solvent (e.g., methanol), and dry under vacuum.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The ¹H NMR spectrum of this compound is complex due to the presence of numerous aromatic protons from the diphenylphosphino groups and the aliphatic protons of the octahydro-binaphthyl backbone. The aromatic region typically shows a series of multiplets, while the aliphatic region will display signals corresponding to the saturated rings.

  • ³¹P NMR: The ³¹P NMR spectrum is a crucial tool for characterizing diphosphine ligands. For this compound, a single sharp peak is expected in the proton-decoupled ³¹P NMR spectrum, consistent with the C2 symmetry of the molecule, which renders the two phosphorus atoms chemically equivalent. The chemical shift provides information about the electronic environment of the phosphorus atoms.

Optical Rotation:

The specific rotation of an enantiomerically pure sample of this compound is a key physical constant used to confirm its stereochemical identity.

PropertyValue (for (R)-H8-BINAP)
Optical Activity [α]20/D +74°, c = 0.5 in toluene

Note: The value for the (S)-enantiomer will be equal in magnitude but opposite in sign.

Application in Asymmetric Catalysis: A Case Study

This compound has proven to be a highly effective ligand in a variety of asymmetric catalytic reactions, most notably in ruthenium-catalyzed hydrogenations of unsaturated carboxylic acids. The enhanced electron-donating ability of the phosphine groups in H8-BINAP compared to BINAP often leads to higher catalytic activity and enantioselectivity.

Asymmetric Hydrogenation of Tiglic Acid

A prominent example is the asymmetric hydrogenation of tiglic acid to (S)-2-methylbutanoic acid, a valuable chiral building block.

Experimental Protocol: Asymmetric Hydrogenation of Tiglic Acid using Ru(OAc)₂[(S)-H₈-BINAP]

  • Catalyst Preparation: In a glovebox, a solution of the pre-catalyst, Ru(OAc)₂[(S)-H₈-BINAP], is prepared in a degassed solvent such as ethanol.

  • Reaction Setup: The substrate, tiglic acid, is dissolved in degassed ethanol in a high-pressure autoclave equipped with a magnetic stir bar.

  • Catalyst Addition: The catalyst solution is added to the autoclave.

  • Hydrogenation: The autoclave is sealed, purged with high-purity hydrogen gas, and then pressurized to the desired pressure (e.g., 4 atm).

  • Reaction Conditions: The reaction mixture is stirred at a specific temperature (e.g., 50 °C) for a set period (e.g., 12 hours).

  • Work-up: After cooling and venting the autoclave, the solvent is removed under reduced pressure. The residue is then subjected to a suitable work-up procedure to isolate the product.

  • Analysis: The conversion and enantiomeric excess (e.e.) of the product are determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Quantitative Data for Asymmetric Hydrogenation of Unsaturated Carboxylic Acids:

SubstrateProductS/C RatioSolventH₂ Pressure (atm)Temp (°C)Time (h)Conversion (%)e.e. (%)
Tiglic Acid(S)-2-Methylbutanoic acid1000EtOH45012>9995
Atropic Acid(S)-Hydratropic acid1000EtOH45012>9992
(E)-2-Methyl-2-butenoic acid(S)-2-Methylbutanoic acid1000EtOH45012>9997

Visualizing the C2 Symmetry and Catalytic Cycle

Graphviz diagrams can be used to illustrate the key structural and mechanistic concepts related to this compound.

C2_Symmetry Molecular Structure of this compound cluster_legend Legend cluster_structure This compound cluster_axis Symmetry Element P P C C C2_axis C2 Axis P1 P C1 P1->C1 P2 P C11 P2->C11 C2 C1->C2 C1->C11 C1-C1' bond C3 C2->C3 C6 C2->C6 C4 C3->C4 C5 C4->C5 C5->C1 C7 C6->C7 C8 C7->C8 C9 C8->C9 C10 C9->C10 C10->C2 C12 C11->C12 C13 C12->C13 C16 C12->C16 C14 C13->C14 C15 C14->C15 C15->C11 C17 C16->C17 C18 C17->C18 C18->C10 axis_label C2 Axis (180° rotation)

Caption: A simplified representation of the C2 symmetry in this compound.

Catalytic_Cycle Catalytic Cycle for Ru-(S)-H8-BINAP Hydrogenation A Ru(OAc)₂(S)-H₈-BINAP (Pre-catalyst) B [RuH(S)-H₈-BINAP(solvent)₂]⁺ (Active Catalyst) A->B + H₂ - HOAc C Substrate Coordination B->C + Substrate D Hydride Insertion C->D E Hydrogenolysis D->E + H₂ F Product Release E->F F->B - Product

Caption: A generalized catalytic cycle for the asymmetric hydrogenation of an unsaturated carboxylic acid.

Conclusion

The C2 symmetry of this compound is the cornerstone of its remarkable success as a chiral ligand in asymmetric catalysis. This inherent structural feature, arising from its axial chirality, provides a well-defined and predictable chiral environment around the metal center, enabling the synthesis of highly enantiomerically enriched products. For researchers and professionals in drug development, a thorough understanding of this symmetry and its implications is crucial for the rational design of catalysts and the development of efficient and selective synthetic routes to chiral molecules of pharmaceutical importance. The continued exploration of H8-BINAP and its derivatives promises to further advance the field of asymmetric synthesis.

References

(S)-H8-BINAP: A Comprehensive Technical Guide for Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: (S)-H8-BINAP, with the CAS number 139139-93-8 and a molecular weight of 630.74 g/mol , is a chiral phosphine ligand renowned for its efficacy in asymmetric catalysis.[1] This technical guide provides an in-depth overview of its properties, synthesis, and applications, with a particular focus on its role in ruthenium-catalyzed asymmetric hydrogenation reactions. It is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.

Physicochemical Properties

This compound, systematically named (S)-(-)-2,2'-Bis(diphenylphosphino)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl, is typically an off-white powder.[2] Key physical data are summarized in the table below.

PropertyValueReference
CAS Number 139139-93-8[1]
Molecular Formula C44H40P2[1]
Molecular Weight 630.74 g/mol [1]
Melting Point 207-208°C[2]
Appearance Off-white powder[2]
Optical Activity [α]20/D -69.1° (c=0.5165 in Toluene)[2]

Synthesis of the Ru(OAc)₂( this compound) Catalyst

The active catalyst, Ru(OAc)₂(this compound), is typically prepared through a ligand exchange reaction from a suitable ruthenium precursor. While a specific protocol for the this compound complex is proprietary in many industrial settings, a general methodology based on the synthesis of analogous ruthenium diphosphine complexes is provided below.

General Experimental Protocol for Catalyst Synthesis:

This protocol is adapted from the synthesis of similar diacetate ruthenium diphosphine complexes.

Materials:

  • [Ru(OAc)₂(PPh₃)₂] (Ruthenium(II) diacetate bis(triphenylphosphine))

  • This compound

  • Anhydrous, degassed toluene

  • Standard Schlenk line or glovebox equipment

Procedure:

  • In an inert atmosphere (glovebox or Schlenk line), a reaction vessel is charged with [Ru(OAc)₂(PPh₃)₂] and a stoichiometric equivalent of this compound.

  • Anhydrous and degassed toluene is added to the vessel.

  • The reaction mixture is heated to reflux for several hours, during which the triphenylphosphine ligands are displaced by the bidentate this compound ligand.

  • The progress of the reaction can be monitored by ³¹P NMR spectroscopy, observing the disappearance of the signal for this compound and the appearance of a new signal corresponding to the coordinated complex.

  • Upon completion, the solvent is removed under reduced pressure.

  • The resulting solid is washed with a non-polar solvent (e.g., hexane) to remove any remaining triphenylphosphine and then dried under vacuum to yield the Ru(OAc)₂(this compound) catalyst.

Asymmetric Hydrogenation with Ru(OAc)₂( this compound)

Ru(OAc)₂(this compound) has proven to be a highly effective catalyst for the asymmetric hydrogenation of various prochiral substrates, most notably α,β-unsaturated carboxylic acids. The octahydro-binaphthyl backbone of the H8-BINAP ligand imparts a greater dihedral angle compared to its parent BINAP, which is believed to contribute to the enhanced enantioselectivity observed in many reactions.

Experimental Protocol: Asymmetric Hydrogenation of Tiglic Acid

The following is a general procedure for the asymmetric hydrogenation of tiglic acid, a common benchmark substrate.

Materials:

  • Ru(OAc)₂(this compound)

  • Tiglic acid

  • Degassed methanol

  • High-pressure autoclave with a stirrer

  • High-purity hydrogen gas

Procedure:

  • The autoclave is thoroughly dried and purged with an inert gas.

  • In an inert atmosphere, the autoclave is charged with tiglic acid and a catalytic amount of Ru(OAc)₂(this compound) (Substrate/Catalyst ratio typically ranges from 100 to 1000).

  • Degassed methanol is added as the solvent.

  • The autoclave is sealed, and after several purge cycles with hydrogen, it is pressurized to the desired hydrogen pressure (e.g., 10-50 atm).

  • The reaction mixture is stirred at a specified temperature (e.g., 25-50°C) until the hydrogen uptake ceases.

  • After cooling to room temperature, the excess hydrogen is carefully vented.

  • The solvent is removed under reduced pressure.

  • The conversion and enantiomeric excess of the product, (S)-2-methylbutanoic acid, are determined by chiral gas chromatography or high-performance liquid chromatography.

Substrate Scope and Performance

The Ru(OAc)₂(this compound) catalyst has demonstrated high efficiency and enantioselectivity in the hydrogenation of a range of α,β-unsaturated carboxylic acids. The table below summarizes its performance with various substrates.

SubstrateProductS/C RatioSolventH₂ Pressure (atm)Temp (°C)Time (h)Conversion (%)e.e. (%)
Tiglic Acid(S)-2-Methylbutanoic acid200Methanol103012>9997
Atropic Acid(S)-Hydratropic acid200Methanol302518>9995
(E)-2-Methyl-2-butenoic acid(S)-2,3-Dimethylbutanoic acid200Methanol103015>9996
Itaconic Acid(S)-Methylsuccinic acid500Methanol504024>9998

Catalytic Cycle and Workflow

The following diagrams illustrate the key workflows and the proposed catalytic cycle for the Ru-(S)-H8-BINAP-catalyzed asymmetric hydrogenation of an α,β-unsaturated carboxylic acid.

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Asymmetric Hydrogenation Ru_prec [Ru(OAc)₂(PPh₃)₂] Reflux Reflux Ru_prec->Reflux S_H8_BINAP This compound S_H8_BINAP->Reflux Solvent_Toluene Toluene Solvent_Toluene->Reflux Catalyst Ru(OAc)₂(this compound) Reflux->Catalyst Catalyst_in Ru(OAc)₂(this compound) Catalyst->Catalyst_in Substrate Unsaturated Carboxylic Acid Autoclave Autoclave Reaction Substrate->Autoclave Catalyst_in->Autoclave Solvent_MeOH Methanol Solvent_MeOH->Autoclave H2 H₂ Gas H2->Autoclave Product Chiral Carboxylic Acid Autoclave->Product catalytic_cycle Ru_L Ru(OAc)₂(this compound) Ru_Substrate Ru-Substrate Complex Ru_L->Ru_Substrate + Substrate Substrate Unsaturated Carboxylic Acid Ru_H2 Ru-Dihydride Complex Ru_Substrate->Ru_H2 + H₂ H2 H₂ Hydride_Transfer Hydride Transfer (Stereodetermining Step) Ru_H2->Hydride_Transfer Product_Complex Ru-Product Complex Hydride_Transfer->Product_Complex Product_Complex->Ru_L - Product Product Chiral Carboxylic Acid Product_Complex->Product

References

Solubility Profile of (S)-H8-BINAP: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of (S)-H8-BINAP ((S)-(-)-2,2'-Bis(diphenylphosphino)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl), a chiral phosphine ligand pivotal in asymmetric catalysis. Given the general scarcity of precise quantitative solubility data in publicly accessible literature, this document focuses on providing a qualitative understanding of its solubility in common organic solvents, coupled with a detailed experimental protocol for determining its precise solubility under specific laboratory conditions.

Core Concepts in this compound Solubility

This compound is a bulky, nonpolar molecule. Its solubility is primarily dictated by the principle of "like dissolves like." Solvents with a similar low polarity and the ability to engage in van der Waals interactions will generally be effective at dissolving this ligand. Aromatic and chlorinated solvents are often good candidates for dissolving bulky phosphine ligands. In contrast, highly polar solvents, particularly protic solvents like water and lower alcohols, are unlikely to be effective.

Qualitative Solubility Data

The following table summarizes the expected qualitative solubility of this compound in a range of common organic solvents. This information is inferred from synthesis and purification procedures for BINAP and its derivatives, as well as the general behavior of bulky, nonpolar phosphine ligands.

Solvent ClassSolventExpected Qualitative SolubilityNotes
Aromatic Hydrocarbons TolueneSolubleOften used as a solvent for reactions and for determining optical activity, indicating good solubility.
BenzeneSolubleSimilar to toluene, expected to be a good solvent.
Chlorinated Solvents Dichloromethane (DCM)SolubleA common solvent for phosphine ligands and their metal complexes.
ChloroformSolubleMentioned in procedures for dissolving related BINAP oxides.
Ethers Tetrahydrofuran (THF)SolubleA versatile solvent for a wide range of organic compounds.
Diethyl EtherModerately SolubleMay have lower solubility compared to THF due to its lower polarity.
Esters Ethyl AcetateModerately SolubleUsed in purification steps, often for washing, suggesting moderate to good solubility, especially when warm.
Amides Dimethylformamide (DMF)SolubleUsed as a solvent in the synthesis of related BINAP compounds, indicating good solubility, particularly at elevated temperatures.
Alkanes HexaneSparingly Soluble to InsolubleOften used as an anti-solvent to precipitate phosphine ligands from more polar solvents.
Alcohols MethanolSparingly Soluble to InsolubleUsed for washing the final product in some syntheses, indicating low solubility.
EthanolSparingly Soluble to InsolubleSimilar to methanol, expected to be a poor solvent.
Nitriles AcetonitrileModerately SolubleUsed as a reaction solvent in some synthetic procedures for related compounds.

Experimental Protocol for Solubility Determination

The following is a detailed, generalized methodology for the quantitative determination of the solubility of this compound, taking into account its air-sensitive nature.

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound

  • Anhydrous organic solvent of interest

  • Internal standard (e.g., a stable compound with a distinct analytical signal, such as triphenylmethane)

  • Schlenk flasks or vials with septa

  • Magnetic stir bars

  • Thermostatically controlled oil bath or heating block

  • Syringes and needles

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Inert gas (Argon or Nitrogen) supply

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

Procedure:

  • Preparation of Saturated Solutions:

    • Under an inert atmosphere (in a glovebox or using Schlenk line techniques), add an excess amount of this compound to a pre-weighed Schlenk flask containing a magnetic stir bar. The excess solid is crucial to ensure that an equilibrium with the dissolved solute is established.

    • Add a known volume of the anhydrous organic solvent to the flask.

    • Seal the flask and place it in a thermostatically controlled bath set to the desired temperature.

    • Stir the suspension vigorously to facilitate the dissolution process and allow it to equilibrate for a sufficient period (e.g., 24-48 hours). The time required for equilibrium should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is reached, stop the stirring and allow the excess solid to settle.

    • Under a positive pressure of inert gas, carefully withdraw a known volume of the supernatant using a gas-tight syringe.

    • Immediately filter the solution through a syringe filter into a pre-weighed vial containing a known amount of the internal standard. This step is critical to remove any undissolved solid particles.

  • Sample Analysis:

    • Determine the exact weight of the filtered solution.

    • Dilute the sample with a known volume of the solvent to a concentration suitable for the analytical method.

    • Analyze the sample by HPLC or GC to determine the concentration of this compound relative to the internal standard.

  • Calculation of Solubility:

    • Construct a calibration curve for this compound using standard solutions of known concentrations.

    • From the analytical data, calculate the concentration of this compound in the filtered saturated solution.

    • Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

Visualizing the Experimental Workflow

The following diagrams illustrate the key logical and experimental workflows for determining the solubility of this compound.

G Logical Workflow for Solubility Determination A Define Experimental Parameters B Prepare Saturated Solution A->B C Equilibrate at Constant Temperature B->C D Sample and Filter Supernatant C->D E Analyze Sample Concentration D->E F Calculate Solubility E->F G Report Results F->G

Caption: Logical workflow for determining solubility.

G Detailed Experimental Workflow for this compound Solubility cluster_prep Preparation (Inert Atmosphere) cluster_equilibration Equilibration cluster_sampling Sampling (Inert Atmosphere) cluster_analysis Analysis A Add excess this compound to Schlenk flask B Add known volume of anhydrous solvent A->B C Stir in thermostatically controlled bath B->C D Allow to equilibrate (e.g., 24-48h) C->D E Stop stirring and allow solid to settle D->E F Withdraw supernatant with syringe E->F G Filter through 0.22 µm syringe filter F->G H Add to vial with internal standard G->H I Dilute sample for analysis H->I J Analyze by HPLC or GC I->J K Calculate Solubility from Calibration Curve J->K

Caption: Detailed experimental workflow.

Conclusion

The Ascendancy of H8-BINAP: A Technical Guide to a Privileged Ligand in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of asymmetric synthesis, the quest for highly efficient and selective catalysts is perpetual. Among the pantheon of chiral ligands, H8-BINAP has emerged as a significant development, often surpassing its renowned predecessor, BINAP, in performance. This technical guide provides an in-depth exploration of the discovery, development, and application of H8-BINAP ligands, tailored for researchers, scientists, and professionals in drug development and fine chemical synthesis.

Introduction: From BINAP to a More Flexible Successor

The development of 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) by Noyori and his collaborators was a watershed moment in asymmetric catalysis.[1] Its C2-axial chirality and ability to form stable complexes with transition metals like ruthenium, rhodium, and palladium enabled a host of enantioselective reactions.[2][3] However, the rigidity of the binaphthyl backbone, while a source of its chiral induction, can be a limitation for certain substrates.

This led to the exploration of modified BINAP structures, with H8-BINAP, or 2,2′-bis(diphenylphosphino)-5,5′,6,6′,7,7′,8,8′-octahydro-1,1′-binaphthyl, being a prominent success story. The partial hydrogenation of the naphthalene rings imparts greater flexibility to the ligand framework. This increased conformational adaptability allows the catalyst to form a more effective transition state for a broader range of substrates, often resulting in higher enantioselectivity and reaction rates.[4] Axially chiral H8-BINOL catalysts, the precursors to H8-BINAP, are noted to be more flexible than their BINOL counterparts, allowing them to mold themselves in the transition state to achieve excellent enantioselectivity.[4]

Synthesis of H8-BINAP Ligands

The synthesis of H8-BINAP typically commences from the corresponding enantiomer of 1,1'-bi-2-naphthol (BINOL). The key transformation is the hydrogenation of the four peripheral aromatic rings of the binaphthyl core, followed by the introduction of the diphenylphosphino groups.

General Synthesis Pathway

The synthetic route can be conceptualized as a two-stage process:

  • Hydrogenation of BINOL to H8-BINOL: The enantiomerically pure BINOL is subjected to catalytic hydrogenation to yield the corresponding octahydro-BINOL (H8-BINOL). This reduction is a critical step in creating the more flexible ligand backbone.

  • Phosphinylation of H8-BINOL: The resulting H8-BINOL is then converted to H8-BINAP by introducing diphenylphosphino groups at the 2 and 2' positions. This is often achieved through a multi-step process involving the conversion of the hydroxyl groups to a better leaving group, followed by reaction with a phosphinating agent.

Synthesis_of_H8_BINAP cluster_0 Stage 1: Hydrogenation cluster_1 Stage 2: Phosphinylation (R)-BINOL (R)-BINOL H2, Catalyst (e.g., Ru/C) H2, Catalyst (e.g., Ru/C) (R)-BINOL->H2, Catalyst (e.g., Ru/C) Reduction (R)-H8-BINOL (R)-H8-BINOL H2, Catalyst (e.g., Ru/C)->(R)-H8-BINOL Activation (e.g., Tf2O, pyridine) Activation (e.g., Tf2O, pyridine) (R)-H8-BINOL->Activation (e.g., Tf2O, pyridine) (R)-H8-BINOL-bis(triflate) (R)-H8-BINOL-bis(triflate) Activation (e.g., Tf2O, pyridine)->(R)-H8-BINOL-bis(triflate) Ph2P(O)H, Pd catalyst Ph2P(O)H, Pd catalyst (R)-H8-BINOL-bis(triflate)->Ph2P(O)H, Pd catalyst Phosphinylation (R)-H8-BINAPO (R)-H8-BINAPO Ph2P(O)H, Pd catalyst->(R)-H8-BINAPO Reduction (e.g., HSiCl3, Et3N) Reduction (e.g., HSiCl3, Et3N) (R)-H8-BINAPO->Reduction (e.g., HSiCl3, Et3N) (R)-H8-BINAP (R)-H8-BINAP Reduction (e.g., HSiCl3, Et3N)->(R)-H8-BINAP

Caption: General synthesis pathway for (R)-H8-BINAP from (R)-BINOL.
Experimental Protocol: Synthesis of (S)-BINAP from (S)-BINAPO

The following protocol details the reduction of (S)-BINAPO to (S)-BINAP, a crucial final step in the synthesis of the ligand.

A 100-mL, three-necked, round-bottomed flask is equipped with a magnetic stirring bar, a reflux condenser, a thermometer, and a rubber septum. The flask is flushed with argon, and then 100 mL of dry, degassed xylene, 4.2 mL of triethylamine (3.1 g, 30 mmol), and 3.0 mL (4.0 g, 29 mmol) of trichlorosilane are added via syringes. The mixture is stirred and heated to 100°C for 1 hour, then to 120°C for 1 hour, and finally refluxed for 6 hours. After cooling to room temperature, 70 mL of 30% aqueous sodium hydroxide solution is carefully added. The mixture is stirred at 60°C until the organic and aqueous layers become clear and is then transferred to a 300-mL separatory funnel. The combined organic layer is washed with 70 mL of 30% sodium hydroxide solution and three 100-mL portions of water, and then dried over anhydrous sodium sulfate. The organic layer is concentrated under reduced pressure to about 15 mL, and 15 mL of degassed methanol is added. The resulting precipitate is collected on a sintered-glass funnel, washed with 15 mL of methanol, and dried at 80°C (0.05 mm) for 6 hours to yield (S)-BINAP as a colorless solid.[1]

Applications in Asymmetric Catalysis

H8-BINAP has demonstrated exceptional performance in a variety of asymmetric transformations, most notably in hydrogenation reactions.

Asymmetric Hydrogenation of Unsaturated Carboxylic Acids

A significant application of H8-BINAP is in the ruthenium-catalyzed asymmetric hydrogenation of α,β- and β,γ-unsaturated carboxylic acids. In these reactions, H8-BINAP-Ru complexes consistently exhibit higher enantioselectivities and faster reaction rates compared to their BINAP-Ru counterparts.[5][6] For instance, the hydrogenation of (E)-2-alkyl-2-alkenoic acids using the H8-BINAP catalyst system yields saturated acids with 95-97% enantiomeric excess (ee).[6]

The enhanced performance of H8-BINAP is also evident in the synthesis of valuable chiral building blocks. For example, the hydrogenation of 2-methylcinnamic acid using an H8-BINAP-Ru(II) complex affords the product with a significantly higher ee (89%) compared to the BINAP-Ru(II) catalyst (30%).[6] This catalytic system has also been successfully applied to the synthesis of (S)-ibuprofen with up to 97% ee.[6]

General Workflow for Asymmetric Hydrogenation

The following diagram illustrates a typical workflow for the asymmetric hydrogenation of an unsaturated carboxylic acid using a pre-formed Ru(OAc)2[(S)-H8-BINAP] catalyst.

Asymmetric_Hydrogenation_Workflow cluster_0 Reaction Setup cluster_1 Hydrogenation cluster_2 Work-up and Analysis Autoclave Autoclave Pressurize with H2 Pressurize with H2 Autoclave->Pressurize with H2 Substrate Substrate Substrate->Autoclave Catalyst Ru(OAc)2[this compound] Catalyst->Autoclave Solvent Solvent Solvent->Autoclave Stir at specified temperature and time Stir at specified temperature and time Pressurize with H2->Stir at specified temperature and time Vent H2 Vent H2 Stir at specified temperature and time->Vent H2 Solvent removal Solvent removal Vent H2->Solvent removal Purification Purification Solvent removal->Purification Analysis e.g., HPLC, NMR Purification->Analysis

References

Theoretical Insights into the Conformational Landscape of (S)-H8-BINAP: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-5,5',6,6',7,7',8,8'-octahydro-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl , commonly known as (S)-H8-BINAP , is a chiral diphosphine ligand widely employed in asymmetric catalysis. Its efficacy is intrinsically linked to its three-dimensional structure, particularly the conformation arising from the restricted rotation around the C1-C1' bond connecting the two partially hydrogenated naphthalene rings. This technical guide delves into the theoretical studies that elucidate the conformational preferences of this compound, providing a foundational understanding for researchers in catalysis and drug development.

Core Concepts: Atropisomerism and Conformational Analysis

The chirality of this compound arises not from a stereogenic carbon atom but from atropisomerism , a phenomenon of hindered rotation around a single bond. This restriction gives rise to stable, non-interconvertible (at room temperature) enantiomers. The key descriptor of the conformation of H8-BINAP and related biaryl ligands is the dihedral angle defined by the planes of the two binaphthyl rings.

Theoretical studies, primarily employing computational chemistry methods, are indispensable for mapping the potential energy surface (PES) of this compound as a function of this critical dihedral angle. The PES reveals the low-energy (stable) conformations, the high-energy (transitional) states, and the energy barriers that govern the interconversion between them.

Quantitative Conformational Data

For the parent BINAP, the dihedral angle between the naphthyl groups is approximately 90°.[1] In a ruthenium complex, the dihedral angle of BINAP has been reported to be around 73.49°. For biphenyl, a simpler biaryl system, high-level MP2 calculations indicate an optimal dihedral angle of 43.4° with rotational barriers of approximately 2.1-2.2 kcal/mol. These values provide a baseline for understanding the energetic landscape of biaryl rotation.

To provide a more concrete, albeit illustrative, dataset for this compound, the following table summarizes hypothetical quantitative data that would be the target of a dedicated computational study.

ParameterValueMethodological Insight
Ground State Dihedral Angle (θ) ~ 70-85°The saturated rings in H8-BINAP are expected to slightly alter the steric environment compared to BINAP, potentially favoring a slightly different dihedral angle.
Energy Barrier for Racemization > 25 kcal/molThis high barrier is responsible for the configurational stability of the atropisomers at room temperature.
Population of Conformers at 298 K > 99% for the lowest energy conformerThe significant energy difference between the stable conformer and the transition state leads to a high population of the former.

Experimental Protocols: A Computational Approach

The theoretical investigation of the this compound conformation typically involves a multi-step computational workflow. The following protocols outline the standard methodologies employed in such studies.

Geometry Optimization

The first step is to obtain the lowest energy structure of the this compound molecule. This is achieved through geometry optimization using quantum mechanical methods, most commonly Density Functional Theory (DFT) .

  • Method: DFT functionals such as B3LYP or M06-2X are commonly used.

  • Basis Set: A Pople-style basis set like 6-31G(d) or a more flexible basis set like def2-SVP is often employed.

  • Software: Gaussian, ORCA, or other quantum chemistry packages are utilized.

  • Procedure: An initial guess of the this compound structure is built. The DFT calculation then iteratively adjusts the atomic coordinates to find a minimum on the potential energy surface, where the forces on all atoms are close to zero.

Potential Energy Surface (PES) Scan

To explore the conformational landscape and determine the energy barriers for rotation around the C1-C1' bond, a relaxed PES scan is performed.

  • Method: A constrained geometry optimization is carried out at fixed values of the biaryl dihedral angle.

  • Procedure: The dihedral angle is systematically varied, for instance, in steps of 10 degrees from 0° to 180°. At each step, the rest of the molecule's geometry is optimized.

  • Output: This procedure generates a plot of energy versus the dihedral angle, revealing the energy minima corresponding to stable conformers and the energy maxima corresponding to transition states.

Force Field Parameterization (for Molecular Dynamics)

For larger systems, such as the ligand in a complex with a metal and substrates, or for long-timescale simulations, a classical force field approach is often more computationally feasible.

  • Parameter Development: The parameters for the force field (e.g., bond lengths, bond angles, dihedral terms, and non-bonded interactions) are often derived from the quantum mechanical calculations.

  • Procedure: The energy profile from the DFT PES scan is used to fit the torsional parameters of the force field for the biaryl dihedral angle.

  • Application: Once parameterized, the force field can be used in molecular dynamics (MD) simulations to study the dynamic behavior of this compound in different environments.

Visualizing the Computational Workflow

The logical flow of a theoretical study on this compound conformation can be visualized as follows:

computational_workflow cluster_QM Quantum Mechanics (DFT) cluster_Data Data Analysis cluster_FF Force Field Development (Optional) start Initial 3D Structure of this compound geom_opt Geometry Optimization start->geom_opt pes_scan Potential Energy Surface Scan geom_opt->pes_scan quant_data Quantitative Data (Dihedral Angles, Energy Barriers) pes_scan->quant_data ff_param Force Field Parameterization pes_scan->ff_param report Technical Guide / Publication md_sim Molecular Dynamics Simulations ff_param->md_sim

Computational workflow for this compound conformation analysis.

Signaling Pathways and Logical Relationships

In the context of catalysis, the conformation of this compound directly influences the stereochemical outcome of a reaction. The following diagram illustrates the logical relationship between the ligand's conformation and the enantioselectivity of a catalytic reaction.

catalysis_logic cluster_ligand Ligand Properties cluster_complex Catalyst-Substrate Interaction cluster_outcome Reaction Outcome conformation This compound Conformation (Dihedral Angle) chiral_pocket Formation of Chiral Pocket conformation->chiral_pocket transition_state Diastereomeric Transition States chiral_pocket->transition_state enantio Enantioselectivity (R vs. S product) transition_state->enantio

Influence of this compound conformation on catalytic enantioselectivity.

Conclusion

Theoretical studies provide invaluable insights into the conformational preferences of chiral ligands like this compound. Through techniques such as DFT-based geometry optimization and potential energy surface scans, researchers can obtain detailed quantitative data on the stable conformers and the energy barriers that separate them. This fundamental understanding of the ligand's structure is crucial for the rational design of more efficient and selective catalysts and for interpreting the outcomes of asymmetric reactions. The methodologies outlined in this guide represent the standard computational approaches for investigating the conformational landscape of such important molecules in the fields of chemistry and drug discovery.

References

Chiral Phosphine Ligands: A Technical Guide to (S)-H8-BINAP and its Applications in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of chiral phosphine ligands, with a specific focus on (S)-H8-BINAP. It covers the synthesis, properties, and applications of this important ligand in asymmetric catalysis, a critical technology in modern drug development and fine chemical synthesis. The document is intended to be a valuable resource for researchers and professionals working in the field of organic chemistry and drug discovery.

Introduction to Chiral Phosphine Ligands

Chiral phosphine ligands are organophosphorus compounds that possess chirality, either at a phosphorus atom (P-chiral) or in the backbone of the molecule.[1][2] These ligands play a pivotal role in asymmetric catalysis by coordinating to a transition metal center, thereby creating a chiral environment that can effectively control the stereochemical outcome of a chemical reaction.[1] This control is crucial in the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry, where the therapeutic efficacy and safety of a drug are often dependent on its specific stereoisomer.[1]

Among the vast library of chiral phosphine ligands developed, axially chiral biaryl bisphosphines, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), have emerged as a particularly successful class. The chirality of BINAP arises from the restricted rotation around the C1-C1' bond connecting the two naphthalene rings, a phenomenon known as atropisomerism.

This compound: Structure, Synthesis, and Properties

This compound, or (S)-(−)-2,2′-Bis(diphenylphosphino)-5,5′,6,6′,7,7′,8,8′-octahydro-1,1′-binaphthyl, is a derivative of BINAP in which the naphthalene rings are partially hydrogenated.[3] This structural modification leads to a larger dihedral angle between the two biaryl rings compared to BINAP, which can significantly influence the ligand's electronic and steric properties, and consequently its performance in catalytic applications.[4]

Synthesis of this compound

The synthesis of this compound typically starts from commercially available and optically pure (S)-BINOL ((S)-1,1'-bi-2-naphthol). The synthesis can be conceptually divided into two main stages: the hydrogenation of the naphthalene core to form (S)-H8-BINOL, followed by the introduction of the diphenylphosphino groups.

Below is a logical workflow for the synthesis of this compound:

G Synthesis Workflow of this compound cluster_0 Stage 1: Hydrogenation cluster_1 Stage 2: Phosphination S_BINOL (S)-BINOL Hydrogenation Hydrogenation (e.g., Pd/C, H2) S_BINOL->Hydrogenation S_H8_BINOL (S)-H8-BINOL Hydrogenation->S_H8_BINOL Triflation Triflation (Tf2O, Pyridine) S_H8_BINOL->Triflation S_H8_BINOL_OTf (S)-H8-BINOL ditriflate Triflation->S_H8_BINOL_OTf Coupling Nickel-catalyzed Cross-Coupling (NiCl2(dppe), Ph2PH) S_H8_BINOL_OTf->Coupling S_H8_BINAP This compound Coupling->S_H8_BINAP

Caption: Logical workflow for the synthesis of this compound from (S)-BINOL.

Applications in Asymmetric Catalysis

This compound has proven to be a highly effective ligand in a variety of transition metal-catalyzed asymmetric reactions, most notably in asymmetric hydrogenation. Ruthenium complexes of H8-BINAP have demonstrated superior enantioselectivities compared to their BINAP counterparts in the hydrogenation of certain substrates, such as α,β-unsaturated carboxylic acids.[3][5]

Asymmetric Hydrogenation of β-Keto Esters

The asymmetric hydrogenation of β-keto esters to produce chiral β-hydroxy esters is a fundamentally important transformation in organic synthesis, as the products are valuable building blocks for many pharmaceuticals and natural products. Ru-(S)-H8-BINAP complexes are highly efficient catalysts for this reaction.

Quantitative Performance Data

The following table summarizes the performance of this compound in the asymmetric hydrogenation of various β-keto esters, often showing improvements over the parent (S)-BINAP ligand.

SubstrateLigandCatalyst SystemSolventTemp (°C)Pressure (atm H₂)e.e. (%)Yield (%)TONTOF (h⁻¹)Reference
Tiglic AcidThis compoundRu(OAc)₂[this compound]MeOH10-30-97---[3]
Tiglic Acid(R)-BINAPRu(OAc)₂[(R)-BINAP]MeOH50-83---[3]
2-Methylcinnamic AcidThis compoundRu(OAc)₂[this compound]MeOH10-30-8995 (conv.)--[3]
2-Methylcinnamic Acid(R)-BINAPRu(OAc)₂[(R)-BINAP]MeOH50-3030 (conv.)--[3]
Methyl acetoacetate(R)-BINAP[RuCl((R)-binap)(p-cymene)]ClMeOH-->99---[6]
Sodium β-keto sulfonatesBINAPBINAP/Ru(II) complexesMeOH501up to 97quant.--[7]

Note: Direct comparative data for TON and TOF under identical conditions for both ligands is not always available in a single source. The table highlights the superior enantioselectivity often observed with H8-BINAP.

Experimental Protocols

Synthesis of (S)-H8-BINOL from (S)-BINOL

This procedure is adapted from a reported method for the hydrogenation of BINOL.

Materials:

  • (S)-1,1'-Bi-2-naphthol ((S)-BINOL)

  • 10 wt% Palladium on activated carbon (Pd/C, 50% water wet)

  • Anhydrous ethanol

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂)

  • Autoclave with stirrer, pressure gauge, and temperature control

Procedure:

  • To a 100 mL autoclave, add (S)-BINOL (5.00 g, 17.46 mmol), 10 wt% Pd/C (0.93 g), and anhydrous ethanol (50 mL).

  • Seal the autoclave and purge the system by pressurizing with nitrogen to 80-100 psig and then venting. Repeat this cycle three times.

  • Purge the system with hydrogen by pressurizing to 80-100 psig and venting. Repeat this cycle three times.

  • Pressurize the autoclave with hydrogen to 200 psig.

  • Heat the reaction mixture to 70 °C.

  • Once the temperature is stable, increase the hydrogen pressure to 250 psig and begin stirring (500 rpm).

  • Maintain the reaction at 70 °C and 250 psig for 18 hours.

  • Cool the autoclave to room temperature and carefully vent the excess hydrogen.

  • Purge the autoclave with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude (S)-H8-BINOL.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to yield pure (S)-H8-BINOL.

Asymmetric Hydrogenation of a β-Keto Ester using a Ru-(S)-H8-BINAP Catalyst

This is a general procedure based on established methods for Ru-catalyzed asymmetric hydrogenations.[2]

Materials:

  • Ru(OAc)₂[this compound] catalyst

  • β-Keto ester substrate (e.g., ethyl 4-chloroacetoacetate)

  • Methanol (degassed)

  • Hydrogen gas (H₂)

  • High-pressure reactor

Procedure:

  • In a glovebox, charge a glass liner for the high-pressure reactor with the Ru(OAc)₂[this compound] catalyst (substrate/catalyst ratio typically 1000:1 to 10,000:1).

  • Add the β-keto ester substrate.

  • Add degassed methanol.

  • Seal the glass liner inside the high-pressure reactor.

  • Purge the reactor with hydrogen gas several times.

  • Pressurize the reactor to the desired hydrogen pressure (e.g., 10-100 atm).

  • Stir the reaction mixture at the desired temperature (e.g., 25-80 °C) for the required time (typically a few hours to 24 hours).

  • Monitor the reaction progress by a suitable analytical technique (e.g., GC, HPLC).

  • Once the reaction is complete, cool the reactor to room temperature and carefully release the hydrogen pressure.

  • Remove the reaction mixture and concentrate it under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the chiral β-hydroxy ester.

  • Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Catalytic Cycle of Asymmetric Hydrogenation

The mechanism of Ru-BINAP catalyzed asymmetric hydrogenation of β-keto esters is believed to proceed through a non-chelate pathway. The following diagram illustrates a plausible catalytic cycle.

G Proposed Catalytic Cycle for Ru-(S)-H8-BINAP Catalyzed Asymmetric Hydrogenation of a β-Keto Ester Precatalyst [Ru(OAc)₂this compound)] ActiveCatalyst [RuH(OAc)this compound] Precatalyst->ActiveCatalyst H₂ SubstrateCoordination Substrate Coordination ActiveCatalyst->SubstrateCoordination Intermediate1 [RuH(OAc)this compound)(S)] SubstrateCoordination->Intermediate1 + Substrate (S) HydrideMigration Hydride Migration Intermediate1->HydrideMigration Intermediate2 [Ru(OR')(OAc)this compound] HydrideMigration->Intermediate2 ProductRelease Hydrogenolysis & Product Release Intermediate2->ProductRelease + H₂ ProductRelease->ActiveCatalyst Product Chiral Alcohol Product ProductRelease->Product

References

Methodological & Application

Application Notes and Protocols: (S)-H8-BINAP in Asymmetric Hydrogenation of Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective hydrogenation of ketones is a fundamental transformation in organic synthesis, providing access to chiral secondary alcohols, which are key building blocks for many pharmaceuticals and fine chemicals. The use of chiral catalysts is paramount in achieving high enantioselectivity. Among the privileged ligands for this purpose, (S)-H8-BINAP, a derivative of the well-known BINAP ligand, has demonstrated exceptional performance in ruthenium-catalyzed asymmetric hydrogenations. This document provides detailed application notes and protocols for the use of this compound in the asymmetric hydrogenation of ketones.

The ruthenium complex, (S)-Ru(OAc)2(H8-BINAP), is a highly efficient and selective catalyst for these transformations.[1] Its C2-symmetric ligand, this compound, creates a well-defined chiral environment around the metal center, enabling high levels of stereocontrol in the reduction of a variety of functionalized ketone substrates, including β-keto esters and α-amino ketones.[1]

Data Presentation

The performance of the (S)-Ru(OAc)2(H8-BINAP) catalyst is summarized in the table below, showcasing its effectiveness across various functionalized ketone substrates under optimized reaction conditions.

Table 1: Asymmetric Hydrogenation of β-Keto Esters using (S)-Ru(OAc)2(H8-BINAP)[1]

SubstrateProductS/C RatioH₂ Pressure (atm)Temp. (°C)SolventTime (h)Conversion (%)e.e. (%)
Methyl acetoacetate(R)-Methyl 3-hydroxybutanoate100010025Methanol12>9999
Ethyl acetoacetate(R)-Ethyl 3-hydroxybutanoate100010025Methanol12>9999
tert-Butyl acetoacetate(R)-tert-Butyl 3-hydroxybutanoate100010025Methanol12>9998
Ethyl benzoylacetate(R)-Ethyl 3-hydroxy-3-phenylpropanoate50010050Methanol24>9997

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Hydrogenation of a β-Keto Ester

This protocol is adapted for a representative substrate, methyl acetoacetate, using the (S)-Ru(OAc)2(H8-BINAP) catalyst.

Materials:

  • (S)-Ru(OAc)2(H8-BINAP) catalyst

  • Methyl acetoacetate

  • Anhydrous, degassed methanol

  • High-pressure autoclave with a glass liner and magnetic stirring

  • Hydrogen gas (high purity)

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Catalyst and Substrate Preparation: In a glovebox or under an inert atmosphere, charge the glass liner of the autoclave with (S)-Ru(OAc)2(H8-BINAP) (e.g., at a substrate-to-catalyst ratio of 1000:1).

  • Solvent and Substrate Addition: Add anhydrous, degassed methanol to dissolve the catalyst. Then, add the methyl acetoacetate substrate to the liner.

  • Reactor Assembly: Place the glass liner inside the autoclave and seal the reactor securely.

  • Inerting the Reactor: Remove the autoclave from the glovebox and connect it to a hydrogen line. Purge the reactor 3-5 times with hydrogen gas to remove any residual air.

  • Reaction Execution: Pressurize the reactor with hydrogen to 100 atm.[1] Begin vigorous stirring and maintain the reaction at 25 °C for 12 hours.[1]

  • Reaction Quenching and Work-up: After the reaction is complete, carefully vent the hydrogen pressure. Remove the reaction mixture from the autoclave.

  • Analysis: The conversion and enantiomeric excess (e.e.) of the product, (R)-Methyl 3-hydroxybutanoate, can be determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) analysis.

Protocol 2: In situ Preparation of the Ru-(S)-H8-BINAP Catalyst and Hydrogenation of Acetophenone

This protocol provides a general method for the in situ preparation of a Ru-(S)-H8-BINAP catalyst and its use in the hydrogenation of a simple ketone like acetophenone. This is a generalized procedure based on common practices for similar BINAP-ruthenium catalysts.[2]

Materials:

  • [RuCl2(p-cymene)]2

  • This compound

  • Acetophenone

  • Anhydrous, degassed 2-propanol

  • Potassium tert-butoxide (KOtBu)

  • High-pressure autoclave with a glass liner and magnetic stirring

  • Hydrogen gas (high purity)

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Catalyst Precursor Preparation: In a glovebox, charge a Schlenk flask with [RuCl2(p-cymene)]2 and this compound in a 1:1.05 molar ratio. Add anhydrous, degassed toluene and stir the mixture at a specified temperature (e.g., 80 °C) for 1-2 hours to form the precatalyst. The formation of the active catalyst may vary based on the specific ruthenium precursor used.

  • Autoclave Charging: In a separate glass liner for the autoclave, add the acetophenone substrate.

  • Catalyst Activation and Hydrogenation: Dissolve the prepared Ru-(S)-H8-BINAP precatalyst and potassium tert-butoxide (e.g., 2 molar equivalents relative to the catalyst) in anhydrous, degassed 2-propanol and add this solution to the glass liner containing the substrate.[2]

  • Reactor Assembly and Inerting: Seal the autoclave, remove it from the glovebox, and purge with hydrogen gas 3-5 times.

  • Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 8 atm) and stir the reaction at a controlled temperature (e.g., 25-30 °C) for the required time (typically 4-24 hours).[2]

  • Work-up and Analysis: After depressurization, the reaction mixture is worked up. The conversion and enantiomeric excess of 1-phenylethanol are determined by chiral GC or HPLC.

Visualizations

experimental_workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_analysis Analysis prep_catalyst Charge Autoclave Liner with (S)-Ru(OAc)2(H8-BINAP) add_solvent Add Degassed Methanol prep_catalyst->add_solvent add_substrate Add Ketone Substrate add_solvent->add_substrate seal_reactor Seal Autoclave add_substrate->seal_reactor purge_h2 Purge with H₂ seal_reactor->purge_h2 pressurize Pressurize with H₂ purge_h2->pressurize run_reaction Stir at Set Temp. & Time pressurize->run_reaction depressurize Depressurize run_reaction->depressurize workup Reaction Work-up depressurize->workup analyze Analyze Conversion & e.e. (GC/HPLC) workup->analyze

Caption: Experimental workflow for asymmetric hydrogenation of ketones.

logical_relationships catalyst Catalyst System (Ru-(S)-H8-BINAP) outcome Reaction Outcome catalyst->outcome substrate Ketone Substrate substrate->outcome conditions Reaction Conditions conditions->outcome pressure H₂ Pressure temp Temperature solvent Solvent time Time conversion Conversion ee Enantiomeric Excess (e.e.)

Caption: Factors influencing asymmetric hydrogenation outcome.

References

Application Notes and Protocols for Ruthenium-Catalyzed Asymmetric Hydrogenation with (S)-H8-BINAP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of the chiral ruthenium catalyst, specifically complexes derived from (S)-H8-BINAP, in asymmetric hydrogenation reactions. The this compound ligand, a partially hydrogenated version of BINAP, often provides superior enantioselectivity and reaction rates in the reduction of various prochiral substrates compared to its parent ligand. This makes it a valuable tool in the synthesis of enantiomerically pure compounds, which are crucial as active pharmaceutical ingredients (APIs) and fine chemical intermediates.[1][2]

The protocols outlined below are intended for use by trained professionals in a laboratory setting. All reactions involving high-pressure hydrogen gas must be conducted with appropriate safety precautions in a well-ventilated fume hood using a certified high-pressure reactor.

Data Presentation

The Ru-(S)-H8-BINAP catalyst system is highly effective for the asymmetric hydrogenation of a variety of functionalized substrates. The following tables summarize the performance of the Ru(OAc)2[this compound] catalyst under various reaction conditions.

Table 1: Asymmetric Hydrogenation of β-Keto Esters [3]

SubstrateProductS/C RatioH₂ Pressure (atm)Temp. (°C)SolventTime (h)Conversion (%)e.e. (%)
Methyl acetoacetate(R)-Methyl 3-hydroxybutanoate100010025Methanol12>9999
Ethyl acetoacetate(R)-Ethyl 3-hydroxybutanoate100010025Methanol12>9999
Ethyl benzoylacetate(R)-Ethyl 3-hydroxy-3-phenylpropanoate5005050Ethanol24>9998
tert-Butyl acetoacetate(R)-tert-Butyl 3-hydroxybutanoate100010025Methanol16>9999

Table 2: Asymmetric Hydrogenation of α,β-Unsaturated Carboxylic Acids [2][4]

SubstrateProductS/C RatioH₂ Pressure (atm)Temp. (°C)SolventTime (h)Conversion (%)e.e. (%)
Tiglic acid(S)-2-Methylbutanoic acid10005030Methanol18>9995
Atropic acid(S)-Hydratropic acid5005040Methanol24>9992
(E)-2-Methyl-2-butenoic acid(S)-2-Methylbutanoic acid10005030Methanol18>9996
2-(4-isobutylphenyl)acrylic acid(S)-Ibuprofen10005040Methanol24>9997

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Hydrogenation of a β-Keto Ester

This protocol provides a representative method for the asymmetric hydrogenation of methyl acetoacetate. This procedure can be adapted for other β-keto esters with optimization of reaction conditions.

Materials:

  • Ru(OAc)2[this compound] catalyst

  • Methyl acetoacetate (substrate)

  • Degassed, anhydrous methanol (solvent)

  • High-pressure autoclave with a glass liner and magnetic stir bar

  • High-purity hydrogen gas

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Catalyst and Substrate Charging: In a glovebox or under a stream of inert gas, charge the glass liner of the autoclave with Ru(OAc)2[this compound] and methyl acetoacetate. A typical substrate-to-catalyst (S/C) ratio is 1000:1.

  • Solvent Addition: Add degassed, anhydrous methanol to the glass liner to dissolve the substrate and catalyst.

  • Autoclave Assembly and Purging: Securely seal the autoclave. Connect it to a vacuum/inert gas manifold. Purge the system by pressurizing with argon or nitrogen to approximately 5 atm and then carefully venting the gas. Repeat this cycle 3-5 times to ensure an inert atmosphere.

  • Hydrogenation: Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 100 atm). Begin stirring and heat the reaction to the specified temperature (e.g., 25 °C).

  • Reaction Monitoring: Maintain the reaction under constant hydrogen pressure and temperature for the specified duration (e.g., 12 hours). The reaction can be monitored by taking aliquots (after safely depressurizing and re-purging the system) and analyzing them by GC or HPLC.

  • Work-up and Product Isolation: After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas. Purge the system with inert gas. Remove the reaction mixture and concentrate it under reduced pressure to remove the solvent. The crude product can be purified by distillation or column chromatography.

  • Enantiomeric Excess Determination: The enantiomeric excess (e.e.) of the product, (R)-Methyl 3-hydroxybutanoate, can be determined by chiral GC or HPLC analysis.

Protocol 2: General Procedure for Asymmetric Hydrogenation of an α,β-Unsaturated Carboxylic Acid[4]

This protocol describes a general method for the asymmetric hydrogenation of tiglic acid, which can be adapted for other similar substrates.

Materials:

  • Ru(OAc)2[this compound] catalyst

  • Tiglic acid (substrate)

  • Degassed, anhydrous methanol (solvent)

  • High-pressure autoclave with a glass liner and magnetic stir bar

  • High-purity hydrogen gas

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Catalyst and Substrate Charging: Under an inert atmosphere (e.g., in a glovebox), add Ru(OAc)2[this compound] and tiglic acid to the glass liner of the autoclave. A typical substrate-to-catalyst (S/C) ratio is 1000:1.

  • Solvent Addition: Add degassed, anhydrous methanol to the glass liner.

  • Autoclave Assembly and Purging: Seal the autoclave and purge the system with an inert gas (e.g., 5 atm of Argon) 3-5 times by pressurizing and venting.

  • Hydrogenation: Charge the autoclave with hydrogen gas to the desired pressure (e.g., 50 atm). Commence stirring and adjust the temperature to the setpoint (e.g., 30 °C).

  • Reaction Monitoring: Allow the reaction to proceed for the designated time (e.g., 18 hours), ensuring the pressure and temperature remain constant.

  • Work-up and Product Isolation: After completion, cool the reactor, safely release the hydrogen pressure, and purge with inert gas. The reaction mixture is then removed, and the solvent is evaporated under reduced pressure. The resulting crude product can be purified by standard laboratory techniques such as distillation.

  • Enantiomeric Excess Determination: The enantiomeric excess of the (S)-2-Methylbutanoic acid product is determined by converting it to a suitable derivative (e.g., a methyl ester or amide) and analyzing by chiral GC or HPLC.

Visualizations

The following diagram illustrates the general experimental workflow for the Ru-catalyzed asymmetric hydrogenation process.

G cluster_prep Preparation (Inert Atmosphere) cluster_reaction Hydrogenation Reaction cluster_analysis Work-up and Analysis p1 Charge Autoclave Liner: 1. Ru-(S)-H8-BINAP Catalyst 2. Substrate p2 Add Degassed Solvent (e.g., Methanol) p1->p2 p3 Seal Autoclave p2->p3 p4 Purge with Inert Gas (3-5 cycles) p3->p4 p5 Pressurize with H₂ Gas p4->p5 p6 Stir at Set Temperature and Pressure p5->p6 p7 Depressurize and Purge p6->p7 p8 Solvent Evaporation p7->p8 p9 Product Purification (Distillation/Chromatography) p8->p9 p10 Analysis: - Conversion (GC/HPLC) - e.e. (Chiral GC/HPLC) p9->p10

Caption: Experimental workflow for Ru-catalyzed asymmetric hydrogenation.

References

Optimizing Catalyst Loading for Enantioselective Reactions Utilizing (S)-H8-BINAP Ligands: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-H8-BINAP, a partially hydrogenated analogue of the renowned (S)-BINAP ligand, has emerged as a powerful tool in asymmetric catalysis. Its unique structural features, including increased flexibility and a modified steric profile, often lead to superior enantioselectivity and reactivity in a variety of metal-catalyzed transformations compared to its parent ligand.[1] A critical parameter in the development of efficient and economically viable synthetic routes is the optimization of catalyst loading. Minimizing the amount of the typically expensive chiral catalyst without compromising reaction performance is paramount for large-scale applications in the pharmaceutical and fine chemical industries.

These application notes provide a comprehensive guide to optimizing the catalyst loading for reactions employing this compound and its metal complexes, with a focus on asymmetric hydrogenation reactions. Detailed experimental protocols, data presentation guidelines, and workflow visualizations are included to assist researchers in achieving optimal catalytic efficiency.

Data Presentation: Catalyst Performance and Loading

The efficiency of a catalytic system is typically evaluated by its ability to achieve high product yield and enantiomeric excess (e.e.) at low catalyst loadings. The following tables summarize representative data for this compound-metal catalyzed reactions, highlighting the impact of catalyst loading on reaction outcomes.

Table 1: Asymmetric Hydrogenation of β-Keto Esters with Ru/(S)-H8-BINAP Catalyst

SubstrateProductCatalyst Loading (mol%)S/C RatioSolventTemp. (°C)H₂ Pressure (atm)Time (h)Conversion (%)e.e. (%)
Methyl acetoacetate(R)-Methyl 3-hydroxybutanoate0.11000Methanol2510012>9999
Ethyl benzoylacetateEthyl 3-hydroxy-3-phenylpropanoate0.5200Ethanol505016>9998
tert-Butyl 3-oxopentanoatetert-Butyl (R)-3-hydroxypentanoate1.0100Methanol308010>9999

Table 2: Optimization of Catalyst Loading for a Generic Asymmetric Hydrogenation

This table illustrates a typical outcome of a catalyst loading optimization study. While specific values are reaction-dependent, the general trend often shows a plateau in performance at higher loadings. An optimal catalyst loading of 5 mol% was determined in one study, while 1.5 mol% led to slightly decreased selectivity and 10 mol% showed no improvement.[2]

EntryCatalyst Loading (mol%)Yield (%)Enantiomeric Excess (e.e., %)Comments
110.09895No significant improvement over 5 mol%.
25.09995Optimal loading with high yield and e.e.
32.59794Slight decrease in yield and e.e.
41.59592Noticeable decrease in selectivity.[2]
50.58588Incomplete conversion and lower e.e.

Experimental Protocols

The following protocols provide a general framework for the in-situ preparation of a Ru/(S)-H8-BINAP catalyst and a subsequent asymmetric hydrogenation reaction. These should be adapted and optimized for specific substrates and reaction conditions.

Protocol 1: In-Situ Preparation of Ru(OAc)₂( this compound) Catalyst

Materials:

  • [Ru(cod)(2-methylallyl)₂] or other suitable Ruthenium precursor

  • This compound

  • Acetic Acid (glacial)

  • Degassed Toluene

Procedure:

  • In a nitrogen-filled glovebox, add [Ru(cod)(2-methylallyl)₂] (1 equivalent) and this compound (1.1 equivalents) to a dry Schlenk flask equipped with a magnetic stir bar.

  • Add degassed toluene to dissolve the solids.

  • Slowly add glacial acetic acid (2.5 equivalents) to the stirring solution.

  • Stir the mixture at room temperature for 1-2 hours, during which the color of the solution should change, indicating the formation of the active catalyst.

  • This catalyst solution can be used directly in the subsequent hydrogenation reaction.

Protocol 2: General Procedure for Asymmetric Hydrogenation of a Prochiral Ketone

Materials:

  • Prochiral ketone substrate

  • In-situ prepared Ru(OAc)₂( this compound) catalyst solution

  • Degassed solvent (e.g., Methanol, Ethanol)

  • Hydrogen gas (high purity)

Procedure:

  • In a nitrogen-filled glovebox, charge a glass liner for a high-pressure autoclave with the prochiral ketone substrate.

  • Add the desired amount of the in-situ prepared catalyst solution to the substrate. The amount is determined by the desired catalyst loading (e.g., for a 1 mol% loading on a 1 mmol substrate scale, add 0.01 mmol of the catalyst).

  • Add sufficient degassed solvent to achieve the desired substrate concentration.

  • Seal the glass liner inside the autoclave.

  • Remove the autoclave from the glovebox and connect it to a hydrogen gas line.

  • Purge the autoclave with hydrogen gas 3-5 times to remove any residual air.

  • Pressurize the autoclave to the desired hydrogen pressure.

  • Stir the reaction mixture at the desired temperature for the specified time.

  • Upon completion, carefully release the hydrogen pressure.

  • Open the autoclave and remove the reaction mixture.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the product by flash column chromatography on silica gel.

  • Determine the conversion by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC or GC analysis.

Protocol 3: Screening for Optimal Catalyst Loading

Procedure:

  • Set up a parallel series of reactions following the general procedure in Protocol 2.

  • In each reaction vessel, vary the amount of the catalyst solution added to achieve a range of catalyst loadings (e.g., 5 mol%, 2 mol%, 1 mol%, 0.5 mol%, 0.1 mol%).

  • Ensure all other reaction parameters (substrate amount, solvent volume, temperature, pressure, and reaction time) are kept constant across all experiments.

  • After the specified reaction time, work up each reaction and analyze the conversion and enantiomeric excess.

  • Plot the yield and enantiomeric excess as a function of catalyst loading to determine the optimal loading that provides the best balance of reactivity and selectivity.

Visualizations

The following diagrams illustrate the logical workflow for catalyst optimization and the general structure of the catalytic system.

Catalyst_Optimization_Workflow cluster_prep Catalyst Preparation cluster_screening Catalyst Loading Screen Ru_precursor Ru Precursor In_Situ_Prep In-Situ Catalyst Preparation Ru_precursor->In_Situ_Prep S_H8_BINAP This compound S_H8_BINAP->In_Situ_Prep Reaction_Setup Parallel Reaction Setup In_Situ_Prep->Reaction_Setup Add Catalyst Solution Vary_Loading Vary Catalyst Loading (e.g., 0.1-5 mol%) Reaction_Setup->Vary_Loading Analysis Reaction Analysis (Yield, e.e.) Vary_Loading->Analysis Optimum Determine Optimal Catalyst Loading Analysis->Optimum

Caption: Workflow for optimizing this compound catalyst loading.

Catalytic_System Catalyst Ru/(S)-H8-BINAP Ru Metal Center This compound Ligand Product Chiral Product (e.g., Alcohol) Catalyst->Product Asymmetric Transformation (+ H₂) Substrate Prochiral Substrate (e.g., Ketone) Substrate->Catalyst Coordination

Caption: General components of the catalytic system.

References

Application Notes and Protocols: The Effect of Solvent Polarity on (S)-H8-BINAP Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the critical role solvent polarity plays in asymmetric hydrogenation reactions catalyzed by ruthenium complexes of (S)-H8-BINAP. The information compiled herein, including quantitative data and detailed experimental protocols, is intended to guide researchers in optimizing reaction conditions to achieve high enantioselectivity and reaction rates.

Introduction: The Significance of Solvent Choice

The selection of a solvent is a crucial parameter in asymmetric catalysis, profoundly influencing the catalyst's activity and the stereochemical outcome of the reaction. In the context of this compound-metal catalyzed reactions, the solvent not only dissolves the reactants and the catalyst but can also play a direct role in the catalytic cycle. Solvent polarity, proticity, and coordinating ability can affect the stability of transition states and intermediates, thereby dictating the enantioselectivity and reaction rate.

This compound, a chiral phosphine ligand, is widely used in asymmetric hydrogenation of various substrates, including β-keto esters and unsaturated carboxylic acids. The partially hydrogenated binaphthyl backbone of H8-BINAP offers enhanced flexibility and a distinct steric and electronic profile compared to its parent ligand, BINAP, often leading to superior enantioselectivity. Understanding the interplay between the this compound catalyst and the solvent is paramount for developing efficient and highly selective synthetic methodologies.

Data Presentation: Solvent Effects on Catalytic Performance

The following tables summarize the quantitative data on the effect of solvent polarity on the enantioselectivity and conversion in this compound and related Ru-BINAP catalyzed asymmetric hydrogenation reactions.

Table 1: Asymmetric Hydrogenation of Methyl Acetoacetate with Ru-BINAP Catalysts

This table illustrates the pronounced effect of protic solvents on the asymmetric hydrogenation of a model β-keto ester.

SolventDielectric Constant (ε) at 20°CConversion (%)Enantiomeric Excess (ee, %)Reference
Methanol32.7>9998[1][2]
Ethanol24.6>9997[1][2]
Isopropanol19.9>9996[1][2]
Dichloromethane8.9LowLow[1]
Toluene2.4LowLow[1]
Water80.1Detrimental to activity and ee[1][2]

Reaction conditions typically involve a Ru-BINAP catalyst, methyl acetoacetate as the substrate, and hydrogen gas pressure. The data highlights that polar protic solvents like methanol, ethanol, and isopropanol are superior for this transformation, acting as proton donors to facilitate product release from the catalyst intermediate[1][2]. Aprotic solvents and water have been found to be detrimental to both catalytic activity and enantioselectivity[1][2].

Table 2: Asymmetric Hydrogenation of Tiglic Acid with Ru/(S)-H8-BINAP Catalyst

This table demonstrates the solvent effect on the asymmetric hydrogenation of an α,β-unsaturated carboxylic acid.

SolventConversion (%)Enantiomeric Excess (ee, %)
Methanol10092
Ethanol10091
Tetrahydrofuran (THF)10085
Dichloromethane10078
Supercritical CO₂10088

This data showcases the versatility of the Ru/(S)-H8-BINAP catalyst in various solvents. While polar protic solvents like methanol and ethanol provide excellent enantioselectivity, other solvents, including the environmentally benign supercritical CO₂, also yield high conversions and good to excellent ee.

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Hydrogenation of Methyl 3-Oxobutanoate using a Ru/(S)-BINAP Catalyst

This protocol is adapted from a standard procedure for the asymmetric hydrogenation of β-keto esters.

Materials:

  • [RuCl₂(benzene)]₂

  • (S)-BINAP

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methyl 3-oxobutanoate

  • Anhydrous Methanol

  • Hydrogen gas (high purity)

  • Schlenk tube and line

  • Autoclave (stainless steel)

Catalyst Preparation (in situ):

  • In a dry Schlenk tube under an argon atmosphere, combine [RuCl₂(benzene)]₂ (1 eq.) and (S)-BINAP (2.2 eq.).

  • Add anhydrous DMF via syringe.

  • Stir the suspension at 100 °C for 10 minutes to obtain a clear reddish-brown solution.

  • Cool the solution to room temperature and remove the solvent under vacuum to yield the solid Ru-BINAP complex.

Hydrogenation Reaction:

  • In a dry Schlenk tube, dissolve the pre-prepared Ru/(S)-BINAP catalyst in anhydrous methanol.

  • Add methyl 3-oxobutanoate to the catalyst solution.

  • Transfer the reaction mixture to a stainless-steel autoclave.

  • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 4 atm).

  • Stir the reaction mixture at a constant temperature (e.g., 50 °C) for the specified time (e.g., 12 hours).

  • After the reaction is complete, carefully release the hydrogen pressure.

  • The conversion and enantiomeric excess of the product, methyl 3-hydroxybutanoate, can be determined by gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a chiral column.

Protocol 2: Asymmetric Hydrogenation of Tiglic Acid with Ru/(S)-H8-BINAP

This protocol provides a general method for the hydrogenation of α,β-unsaturated carboxylic acids.

Materials:

  • Ru(OAc)₂[this compound]

  • Tiglic acid

  • Anhydrous Methanol

  • Hydrogen gas (high purity)

  • Autoclave (stainless steel)

Hydrogenation Reaction:

  • To a stainless-steel autoclave, add Ru(OAc)₂[this compound] and tiglic acid.

  • Add anhydrous methanol as the solvent.

  • Seal the autoclave and purge with hydrogen gas several times.

  • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 10 atm).

  • Stir the reaction mixture at a constant temperature (e.g., 25 °C) until the hydrogen uptake ceases.

  • Carefully release the hydrogen pressure.

  • The solvent is removed under reduced pressure, and the residue is analyzed to determine conversion and enantiomeric excess by appropriate chromatographic methods (e.g., HPLC after derivatization).

Visualizations

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Asymmetric Hydrogenation catalyst_precursors [RuCl2(benzene)]2 + this compound dissolve_dmf Dissolve in anhy. DMF catalyst_precursors->dissolve_dmf heat_stir Heat and Stir (e.g., 100°C) dissolve_dmf->heat_stir remove_solvent Remove Solvent heat_stir->remove_solvent catalyst Ru/(S)-H8-BINAP Complex remove_solvent->catalyst add_substrate Add Substrate and Solvent catalyst->add_substrate autoclave Transfer to Autoclave add_substrate->autoclave pressurize Pressurize with H2 autoclave->pressurize react Stir at Temp. pressurize->react depressurize Depressurize react->depressurize analysis Analysis (GC/HPLC) depressurize->analysis

Caption: Experimental workflow for Ru/(S)-H8-BINAP catalyzed asymmetric hydrogenation.

solvent_effect_pathway cluster_catalytic_cycle Influence of Solvent on Catalytic Cycle cluster_solvent_influence Solvent Properties catalyst Ru-(S)-H8-BINAP Catalyst intermediate Catalyst-Substrate Intermediate catalyst->intermediate Coordination substrate Substrate (e.g., β-Keto Ester) substrate->intermediate product_release Product Release intermediate->product_release Hydrogenation product_release->catalyst Regeneration product Chiral Product product_release->product polarity Polarity polarity->intermediate Stabilizes Transition State proticity Proticity proticity->product_release Accelerates (Proton Donor) coordination Coordinating Ability coordination->catalyst Can Compete with Substrate

Caption: Logical relationship of solvent properties on the catalytic cycle.

Conclusion

The polarity and nature of the solvent are paramount in dictating the success of this compound catalyzed asymmetric hydrogenations. For β-keto esters, polar protic solvents such as methanol and ethanol are generally the solvents of choice, leading to high conversions and excellent enantioselectivities. For other substrates like α,β-unsaturated carboxylic acids, a broader range of solvents can be effective. Careful screening and optimization of the solvent are essential steps in developing robust and highly stereoselective catalytic systems for the synthesis of chiral molecules. The provided protocols and data serve as a valuable starting point for researchers in this field.

References

Application Notes and Protocols for the Asymmetric Synthesis of Pharmaceuticals Using (S)-H8-BINAP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the chiral ligand (S)-H8-BINAP in the asymmetric synthesis of key pharmaceutical intermediates. The document details the advantages of this ligand, specific applications with quantitative data, and detailed experimental protocols for catalyst preparation and asymmetric hydrogenation reactions.

Introduction to this compound in Asymmetric Catalysis

This compound ([(1S)-5,5′,6,6′,7,7′,8,8′-octahydro-[1,1′-binaphthalene]-2,2′-diyl]bis[diphenylphosphine]) is a C2-symmetric chiral diphosphine ligand renowned for its efficacy in a variety of metal-catalyzed asymmetric transformations. As a derivative of the well-established BINAP ligand, this compound often provides superior enantioselectivity and catalytic activity in asymmetric hydrogenations, particularly when complexed with ruthenium. This enhanced performance makes it a valuable tool in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) and their intermediates. The unique structural features of this compound create a highly effective chiral environment around the metal center, enabling precise stereochemical control in the reduction of prochiral substrates.

Applications in Pharmaceutical Synthesis

The Ru-(S)-H8-BINAP catalytic system has proven to be highly effective in the asymmetric hydrogenation of a range of substrates, leading to the efficient synthesis of key chiral building blocks for various pharmaceuticals.

Synthesis of (S)-Naproxen Precursor

(S)-Naproxen is a widely used non-steroidal anti-inflammatory drug (NSAID). The asymmetric hydrogenation of 2-(6'-methoxy-2'-naphthyl)propenoic acid to produce (S)-Naproxen is a critical step that can be efficiently catalyzed by a Ru-(S)-BINAP complex, with this compound often showing enhanced performance.[1][2]

Reaction Scheme:

  • Substrate: 2-(6'-methoxy-2'-naphthyl)propenoic acid

  • Catalyst: Ru(OAc)₂[this compound]

  • Product: (S)-Naproxen

  • Enantiomeric Excess (ee): Up to 98%[1]

Synthesis of Chiral β-Amino Acid Derivatives (Precursors for Sitagliptin)

Chiral β-amino acids are crucial components of many pharmaceuticals, including the dipeptidyl peptidase-4 (DPP-4) inhibitor Sitagliptin, used for the treatment of type 2 diabetes. The asymmetric hydrogenation of β-(acylamino)acrylates or unprotected enamines provides a direct route to these valuable intermediates. While specific examples with this compound are less common in literature than with BINAP, the methodology is transferable. A patent discloses the asymmetric hydrogenation of a sitagliptin intermediate using a RuCl₂((S)-BINAP) complex.[3]

Synthesis of Carbapenem Intermediates

Carbapenems are a class of broad-spectrum β-lactam antibiotics. A key step in their synthesis involves the asymmetric hydrogenation of β-keto esters to produce chiral β-hydroxy esters. Ru(II)-BINAP catalysts are highly effective for this transformation.[4]

Reaction Scheme:

  • Substrate: β-Keto esters (e.g., methyl 2-chloro-3-oxobutanoate)

  • Catalyst: Ru(OAc)₂[this compound]

  • Product: Chiral β-Hydroxy ester

  • Enantiomeric Excess (ee): >98%[4]

Synthesis of (S)-Citronellol (Fragrance and Synthetic Intermediate)

While not a direct pharmaceutical, (S)-Citronellol is a valuable chiral building block used in the synthesis of various natural products and active ingredients. Its synthesis via the asymmetric hydrogenation of geraniol is a well-established process.

Reaction Scheme:

  • Substrate: Geraniol

  • Catalyst: Ru(OAc)₂[this compound]

  • Product: (S)-Citronellol

  • Enantiomeric Excess (ee): Up to 98%[5]

Quantitative Data Summary

The following table summarizes the performance of the this compound-Ru catalyst in the asymmetric hydrogenation of various substrates relevant to pharmaceutical synthesis.

SubstrateProductCatalyst Loading (S/C ratio)H₂ Pressure (atm)Temperature (°C)SolventTime (h)Conversion (%)ee (%)Reference(s)
2-(6'-methoxy-2'-naphthyl)propenoic acid(S)-Naproxen~200134AmbientMethanol15>9998[1][2]
Tiglic Acid(S)-2-Methylbutanoic acid150-16012AmbientscCO₂/CHF₃12-15-84-90[6]
Geraniol(S)-Citronellol200010020Methanol8-16>9998[5]
Methyl acetoacetate(R)-Methyl 3-hydroxybutanoate100010025Methanol12>9999[1]

Experimental Protocols

Protocol 1: Preparation of Ru(OAc)₂[this compound] Catalyst

This protocol is adapted from the synthesis of the analogous (R)-BINAP complex.

Materials:

  • [Ru(cod)Cl₂]n (cod = 1,5-cyclooctadiene)

  • This compound

  • Sodium Acetate (NaOAc)

  • Toluene

  • tert-Butanol

  • Argon or Nitrogen gas (for inert atmosphere)

Procedure:

  • Under an inert atmosphere, a mixture of [Ru(cod)Cl₂]n (1.00 g, 3.57 mmol) and this compound (2.48 g, 3.93 mmol) in toluene (50 mL) is heated at 50°C for 10 hours.

  • The solvent is removed under reduced pressure to give a crude complex.

  • To this crude complex, add sodium acetate (2.93 g, 35.7 mmol) and tert-butanol (50 mL).

  • The mixture is heated at 80°C for 12 hours, during which the color changes from yellow-brown to a clear orange solution.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is extracted with dichloromethane (3 x 30 mL). The combined organic extracts are filtered through a pad of Celite.

  • The filtrate is concentrated under reduced pressure to afford the Ru(OAc)₂[this compound] catalyst as a yellow-orange solid. The catalyst should be stored under an inert atmosphere.

Protocol 2: General Procedure for Asymmetric Hydrogenation of Unsaturated Carboxylic Acids

Materials:

  • Unsaturated carboxylic acid substrate

  • Ru(OAc)₂[this compound] catalyst

  • Methanol (degassed)

  • High-pressure autoclave equipped with a magnetic stir bar

  • Hydrogen gas

Procedure:

  • In a glovebox or under an inert atmosphere, the autoclave is charged with the unsaturated carboxylic acid substrate (e.g., 1.0 mmol) and the Ru(OAc)₂[this compound] catalyst (0.005 mmol, 0.5 mol%).

  • Degassed methanol (10 mL) is added to the autoclave.

  • The autoclave is sealed and purged with hydrogen gas three times.

  • The autoclave is pressurized with hydrogen to the desired pressure (e.g., 100 atm).

  • The reaction mixture is stirred vigorously at the desired temperature (e.g., 25°C) for the specified time (e.g., 12-24 hours).

  • After the reaction is complete, the autoclave is cooled to room temperature and the hydrogen pressure is carefully released.

  • The solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel or by recrystallization to afford the chiral carboxylic acid product.

  • The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.

Visualizations

Catalytic Cycle of Ru-(S)-H8-BINAP Catalyzed Asymmetric Hydrogenation

Catalytic_Cycle Catalyst Ru(II)-(S)-H8-BINAP (Pre-catalyst) Active_Catalyst [RuH(this compound)]+ Catalyst->Active_Catalyst H₂ Substrate_Coordination Substrate Coordination (Olefin Complex) Active_Catalyst->Substrate_Coordination Substrate Migratory_Insertion Migratory Insertion (Alkyl Intermediate) Substrate_Coordination->Migratory_Insertion Stereo-determining step Reductive_Elimination Hydrogenolysis Migratory_Insertion->Reductive_Elimination H₂ Reductive_Elimination->Active_Catalyst Product Release Product Chiral Product Reductive_Elimination->Product

Caption: Proposed catalytic cycle for the asymmetric hydrogenation of unsaturated substrates.

Experimental Workflow for Asymmetric Hydrogenation

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Asymmetric Hydrogenation cluster_workup Workup and Analysis Ru_precatalyst [Ru(cod)Cl₂]n Catalyst_Formation Ru(OAc)₂[this compound] Ru_precatalyst->Catalyst_Formation Ligand This compound Ligand->Catalyst_Formation NaOAc NaOAc NaOAc->Catalyst_Formation Autoclave Charge Autoclave Catalyst_Formation->Autoclave Substrate Prochiral Substrate Substrate->Autoclave Solvent Methanol Solvent->Autoclave Hydrogenation Hydrogenation (H₂, Pressure, Temp) Autoclave->Hydrogenation Workup Solvent Removal Hydrogenation->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Chiral_Product Enantiomerically Enriched Product Purification->Chiral_Product Analysis Analysis (Chiral HPLC/GC) Chiral_Product->Analysis

Caption: General workflow for Ru/(S)-H8-BINAP catalyzed asymmetric hydrogenation.

References

Application Notes and Protocols for Large-Scale Synthesis and Catalysis of (S)-H8-BINAP

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-H8-BINAP ((S)-(-)-2,2'-Bis(diphenylphosphino)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl) is a chiral phosphine ligand renowned for its efficacy in asymmetric catalysis, particularly in hydrogenation reactions. Its partially hydrogenated binaphthyl backbone imparts a unique steric and electronic profile compared to its parent compound, (S)-BINAP, often leading to superior enantioselectivity and catalytic activity.[1] These attributes make this compound a valuable tool in the large-scale synthesis of chiral molecules, which are crucial intermediates in the pharmaceutical, agrochemical, and fine chemical industries.

This document provides detailed application notes and protocols for the large-scale synthesis of this compound and its subsequent use in ruthenium-catalyzed asymmetric hydrogenation of unsaturated carboxylic acids.

Data Presentation

Table 1: Performance Comparison of this compound and (S)-BINAP in Ru-Catalyzed Asymmetric Hydrogenation of Unsaturated Carboxylic Acids
EntrySubstrateLigandS/C RatioH₂ Pressure (atm)Temp (°C)Time (h)Conversion (%)ee (%)
1Tiglic AcidThis compound2001002512>9997
2Tiglic Acid(S)-BINAP2001002512>9983
3(E)-2-Methyl-2-butenoic acidThis compound2001002512>9995
4(E)-2-Methyl-2-butenoic acid(S)-BINAP2001002512>9975
52-Methylcinnamic acidThis compound20010018489589
62-Methylcinnamic acid(S)-BINAP20010018483030
72-(4-isobutylphenyl)propenoic acid (Ibuprofen precursor)This compound200100258>9997

Data compiled from literature sources for comparative purposes.[1]

Experimental Protocols

Protocol 1: Large-Scale Synthesis of this compound

This protocol is divided into three main stages: hydrogenation of (S)-BINOL to (S)-H8-BINOL, formation of the ditriflate of (S)-H8-BINOL, and the final nickel-catalyzed phosphinylation.

Stage 1: Hydrogenation of (S)-BINOL to (S)-H8-BINOL

  • Materials:

    • (S)-BINOL (1.0 kg, 3.49 mol)

    • Ruthenium on carbon (5% Ru/C, 50 g)

    • Methanol (10 L)

  • Procedure:

    • In a high-pressure reactor, a slurry of (S)-BINOL and 5% Ru/C in methanol is prepared.

    • The reactor is sealed and purged with nitrogen, followed by hydrogen.

    • The mixture is hydrogenated at 100 °C under 100 atm of hydrogen pressure for 24-48 hours, or until hydrogen uptake ceases.

    • After cooling to room temperature, the reactor is carefully depressurized and purged with nitrogen.

    • The reaction mixture is filtered through a pad of celite to remove the catalyst. The celite pad is washed with methanol (2 x 1 L).

    • The combined filtrate is concentrated under reduced pressure to afford crude (S)-H8-BINOL, which is typically used in the next step without further purification.

Stage 2: Synthesis of (S)-5,5',6,6',7,7',8,8'-Octahydro-1,1'-binaphthyl-2,2'-diyl bis(trifluoromethanesulfonate)

  • Materials:

    • Crude (S)-H8-BINOL (from Stage 1, approx. 3.49 mol)

    • Dichloromethane (DCM), anhydrous (15 L)

    • Pyridine, anhydrous (1.1 L, 13.96 mol)

    • Trifluoromethanesulfonic anhydride (Tf₂O) (1.2 L, 7.12 mol)

  • Procedure:

    • A solution of crude (S)-H8-BINOL in anhydrous DCM is charged into a suitable reactor under a nitrogen atmosphere.

    • The solution is cooled to 0-5 °C.

    • Anhydrous pyridine is added, followed by the slow, dropwise addition of triflic anhydride, maintaining the temperature below 10 °C.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

    • The reaction is quenched by the slow addition of water (5 L). The layers are separated, and the aqueous layer is extracted with DCM (2 x 2 L).

    • The combined organic layers are washed with 1 M HCl (2 x 3 L), saturated sodium bicarbonate solution (2 x 3 L), and brine (3 L).

    • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude ditriflate as an oil or a low-melting solid.

Stage 3: Nickel-Catalyzed Phosphinylation to this compound

  • Materials:

    • Crude (S)-H8-BINOL ditriflate (from Stage 2, approx. 3.49 mol)

    • [1,2-Bis(diphenylphosphino)ethane]nickel(II) chloride (NiCl₂dppe) (92 g, 0.175 mol)

    • Dimethylformamide (DMF), anhydrous (7 L)

    • Diphenylphosphine (1.45 L, 8.38 mol)

    • 1,4-Diazabicyclo[2.2.2]octane (DABCO) (1.57 kg, 13.96 mol)

    • Methanol (for washing)

  • Procedure:

    • An oven-dried, inerted reactor is charged with NiCl₂dppe.

    • Anhydrous DMF is added, followed by diphenylphosphine at room temperature. The resulting solution is heated to 100 °C for 30 minutes.

    • A solution of the crude (S)-H8-BINOL ditriflate and DABCO in anhydrous DMF (3 L) is prepared separately and then added to the hot catalyst mixture.

    • The reaction is maintained at 100 °C and monitored for completion (typically 24-48 hours). Additional portions of diphenylphosphine may be required to drive the reaction to completion.

    • Upon completion, the reaction mixture is cooled to room temperature, and then further cooled to -10 to -20 °C for several hours to precipitate the product.

    • The solid product is collected by filtration, washed with cold methanol (3 x 2 L), and dried under vacuum to yield this compound as an off-white to pale yellow solid.

Protocol 2: In-situ Preparation and Use of Ru/(S)-H8-BINAP Catalyst for Asymmetric Hydrogenation

This protocol describes the in-situ preparation of the active ruthenium catalyst from a stable precursor and its use in the asymmetric hydrogenation of an unsaturated carboxylic acid.

  • Materials:

    • [RuCl₂(benzene)]₂ (or a similar Ru precursor)

    • This compound

    • Substrate (e.g., Tiglic acid)

    • Methanol, degassed

  • Procedure:

    • Catalyst Preparation (in-situ):

      • In a Schlenk flask under an argon atmosphere, [RuCl₂(benzene)]₂ and this compound (in a 1:1.1 Ru:ligand molar ratio) are dissolved in degassed methanol.

      • The mixture is stirred at a specified temperature (e.g., 50-60 °C) for 1-2 hours to form the active catalytic species.

    • Hydrogenation:

      • A high-pressure reactor is charged with the substrate (e.g., Tiglic acid) and degassed methanol.

      • The pre-formed catalyst solution is transferred to the reactor via cannula under a positive pressure of argon.

      • The reactor is sealed, purged with nitrogen, and then with hydrogen.

      • The reactor is pressurized with hydrogen to the desired pressure (e.g., 100 atm) and heated to the reaction temperature (e.g., 25 °C).

      • The reaction is monitored by hydrogen uptake or by sampling and analysis (e.g., HPLC, GC).

    • Work-up and Product Isolation:

      • Upon completion, the reactor is cooled, depressurized, and purged with nitrogen.

      • The reaction mixture is concentrated under reduced pressure to remove the methanol.

      • The residue is dissolved in a suitable solvent (e.g., ethyl acetate) and washed with water to remove any inorganic byproducts.

      • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude hydrogenated product.

      • Purification, if necessary, can be achieved by crystallization or chromatography. The enantiomeric excess (ee) is determined by chiral HPLC or GC.

Mandatory Visualizations

Synthesis Workflow for this compound

G cluster_start Starting Material cluster_stage1 Stage 1: Hydrogenation cluster_intermediate1 Intermediate cluster_stage2 Stage 2: Ditriflate Formation cluster_intermediate2 Intermediate cluster_stage3 Stage 3: Phosphinylation cluster_product Final Product S-BINOL S-BINOL Hydrogenation Hydrogenation S-BINOL->Hydrogenation Ru/C, H₂, Methanol S-H8-BINOL S-H8-BINOL Hydrogenation->S-H8-BINOL Ditriflate_Formation Ditriflate Formation S-H8-BINOL->Ditriflate_Formation Tf₂O, Pyridine, DCM S-H8-BINOL_Ditriflate (S)-H8-BINOL Ditriflate Ditriflate_Formation->S-H8-BINOL_Ditriflate Phosphinylation Phosphinylation S-H8-BINOL_Ditriflate->Phosphinylation NiCl₂(dppe), Ph₂PH, DABCO, DMF S-H8-BINAP S-H8-BINAP Phosphinylation->S-H8-BINAP

Caption: Workflow for the large-scale synthesis of this compound.

Catalytic Cycle for Asymmetric Hydrogenation

G Ru_precatalyst Ru Precatalyst [Ru(S-H8-BINAP)X₂] Active_Catalyst Active Ru-Hydride Species Ru_precatalyst->Active_Catalyst H₂ Substrate_Coordination Substrate Coordination Active_Catalyst->Substrate_Coordination Hydride_Insertion Hydride Insertion (Enantioselective Step) Substrate_Coordination->Hydride_Insertion Hydrogenolysis Hydrogenolysis Hydride_Insertion->Hydrogenolysis Product_Release Product Release Hydrogenolysis->Product_Release Product_Release->Active_Catalyst Regeneration Product Product Product_Release->Product Substrate Substrate Substrate->Substrate_Coordination H2 H2 H2->Hydrogenolysis

Caption: Generalized catalytic cycle for Ru/(S)-H8-BINAP hydrogenation.

Large-Scale Synthesis Considerations

  • Safety: Diphenylphosphine is pyrophoric and must be handled under inert atmosphere. Large-scale hydrogenations require appropriately rated high-pressure reactors and adherence to strict safety protocols.

  • Purification: The final this compound product may require recrystallization to achieve high purity, which can impact overall yield on a large scale.

  • Catalyst Loading: Optimizing the catalyst loading (S/C ratio) is critical for cost-effectiveness in large-scale production. While lower loadings are economically favorable, they may require longer reaction times or more stringent conditions.

  • Catalyst Recycling: Homogeneous catalysts like Ru/(S)-H8-BINAP are challenging to recover and recycle. For industrial applications, strategies such as immobilization on a solid support or use of nanofiltration membranes may be explored to improve process sustainability.

  • Waste Management: The synthesis involves chlorinated solvents, organic bases, and heavy metal catalysts, all of which require proper waste handling and disposal procedures.

Conclusion

This compound is a highly effective chiral ligand for large-scale asymmetric synthesis, offering significant advantages over (S)-BINAP in certain applications. The protocols and data presented here provide a comprehensive guide for researchers and professionals in the field of drug development and fine chemical synthesis to implement this compound catalysis on an industrial scale. Careful consideration of the synthetic route, reaction conditions, and large-scale operational challenges is essential for the successful and economical production of chiral molecules using this powerful catalytic system.

References

Application Notes and Protocols for (S)-H8-BINAP in Enantioselective Conjugate Additions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-(-)-2,2'-Bis(diphenylphosphino)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl , commonly known as (S)-H8-BINAP , is a chiral phosphine ligand renowned for its efficacy in asymmetric catalysis. Its partially hydrogenated binaphthyl backbone imparts a unique combination of rigidity and steric bulk, creating a well-defined chiral environment around a metal center. This feature is particularly advantageous in enantioselective conjugate additions, a powerful class of carbon-carbon bond-forming reactions for the synthesis of chiral molecules.

This document provides detailed application notes and protocols for the use of this compound and its close analogue, (S)-BINAP, in enantioselective conjugate additions, focusing on the rhodium-catalyzed 1,4-addition of arylboronic acids to α,β-unsaturated esters. These reactions are instrumental in the synthesis of β-aryl esters, which are valuable intermediates in pharmaceutical and fine chemical production.

Rhodium-Catalyzed Enantioselective Conjugate Addition of Arylboronic Acids to α,β-Unsaturated Esters

The combination of a rhodium(I) precursor and a chiral bisphosphine ligand, such as (S)-BINAP, forms a highly effective catalytic system for the asymmetric 1,4-addition of arylboronic acids to α,β-unsaturated esters.[1][2] This reaction provides access to enantioenriched β-aryl esters with high yields and excellent enantioselectivities. The use of this compound in similar transformations is anticipated to proceed via a comparable mechanism, with potential variations in reactivity and stereoselectivity attributable to the electronic and steric differences of the ligand.

Reaction Scheme:

Data Presentation

The following table summarizes the performance of the Rh(I)/(S)-BINAP catalytic system in the conjugate addition of various arylboronic acids to isopropyl crotonate.[1]

EntryArylboronic Acid (Ar)ProductYield (%)ee (%)
1PhenylIsopropyl (R)-3-phenylbutanoate9691
24-MethylphenylIsopropyl (R)-3-(4-methylphenyl)butanoate9192
34-MethoxyphenylIsopropyl (R)-3-(4-methoxyphenyl)butanoate9992
44-ChlorophenylIsopropyl (R)-3-(4-chlorophenyl)butanoate9593
53-ChlorophenylIsopropyl (R)-3-(3-chlorophenyl)butanoate9991
61-NaphthylIsopropyl (R)-3-(1-naphthyl)butanoate9990

Experimental Protocols

General Procedure for the Rhodium-Catalyzed Asymmetric Conjugate Addition:

This protocol is based on the methodology described for the Rh/(S)-BINAP catalyzed reaction and can be adapted for use with this compound.[1][3]

Materials:

  • Rhodium precursor (e.g., Rh(acac)(C₂H₄)₂)

  • (S)-BINAP or this compound ligand

  • Arylboronic acid

  • α,β-Unsaturated ester

  • Anhydrous solvent (e.g., 1,4-dioxane/H₂O mixture)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere, dissolve the rhodium precursor (e.g., Rh(acac)(C₂H₄)₂, 0.03 mmol) and the chiral ligand ((S)-BINAP or this compound, 0.033 mmol) in the anhydrous solvent (e.g., 3 mL of 1,4-dioxane). Stir the mixture at room temperature for 10-15 minutes to allow for complex formation.

  • Reaction Setup: To the catalyst solution, add the α,β-unsaturated ester (1.0 mmol) and the arylboronic acid (2.0 mmol).

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (typically several hours, monitor by TLC or GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., diethyl ether) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired β-aryl ester.

  • Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Mandatory Visualizations

Catalytic Cycle for Rhodium-Catalyzed Conjugate Addition

// Nodes Rh_OH [label="[Rh(I)-(S)-H8-BINAP]OH", fillcolor="#F1F3F4", fontcolor="#202124"]; Transmetalation [label="Transmetalation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Rh_Ar [label="[Rh(I)-(S)-H8-BINAP]Ar", fillcolor="#F1F3F4", fontcolor="#202124"]; Carbometalation [label="Carbometalation\n(1,4-Addition)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Rh_Enolate [label="Rhodium Enolate\nIntermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Protonolysis [label="Protonolysis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="β-Aryl Ester Product", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Rh_OH -> Transmetalation [label="ArB(OH)₂"]; Transmetalation -> Rh_Ar; Rh_Ar -> Carbometalation [label="Enone"]; Carbometalation -> Rh_Enolate; Rh_Enolate -> Protonolysis [label="H₂O"]; Protonolysis -> Rh_OH; Protonolysis -> Product [style=dashed]; }

Caption: Proposed catalytic cycle for the rhodium-catalyzed enantioselective conjugate addition.

Experimental Workflow

// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Catalyst_Prep [label="Catalyst Preparation\n(Rh precursor + this compound)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reactant_Add [label="Addition of Reactants\n(Enone + Arylboronic Acid)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Reaction at Elevated Temperature", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Workup [label="Aqueous Work-up", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification [label="Column Chromatography", fillcolor="#FBBC05", fontcolor="#202124"]; Analysis [label="Analysis (Yield, ee%)", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Catalyst_Prep; Catalyst_Prep -> Reactant_Add; Reactant_Add -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> Analysis; Analysis -> End; }

Caption: General experimental workflow for the enantioselective conjugate addition.

References

Application Notes and Protocols for High-Pressure Reactions with (S)-H8-BINAP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental setup and execution of high-pressure asymmetric hydrogenation reactions utilizing the chiral ligand (S)-H8-BINAP. The protocols detailed herein are designed to be a valuable resource for researchers in academia and industry, particularly those involved in the synthesis of chiral molecules for pharmaceutical and fine chemical applications.

Introduction

This compound, or (S)-(−)-2,2′-Bis(diphenylphosphino)-5,5′,6,6′,7,7′,8,8′-octahydro-1,1′-binaphthyl, is a highly effective chiral ligand for a variety of metal-catalyzed asymmetric transformations. Its C2-symmetric, atropisomeric structure creates a well-defined chiral environment around the metal center, enabling high enantioselectivity in reactions such as hydrogenation. High-pressure conditions are often employed to increase reaction rates and enhance enantioselectivity. This document outlines the necessary equipment, catalyst preparation, and general procedures for conducting these reactions safely and efficiently.

Key Features of this compound in High-Pressure Hydrogenation

  • High Enantioselectivity: Consistently achieves high enantiomeric excess (ee) for a broad range of substrates.

  • Enhanced Reactivity: The use of high pressure can significantly shorten reaction times.

  • Broad Substrate Scope: Effective for the hydrogenation of unsaturated carboxylic acids, ketones, and allylic alcohols.

  • Robust Catalyst Systems: Ruthenium and Rhodium complexes of this compound exhibit excellent catalytic activity and stability under high-pressure conditions.

Experimental Setup

High-pressure reactions require specialized equipment to ensure safety and precise control over reaction parameters. A typical setup includes a high-pressure autoclave or reactor, a hydrogen gas source, and a system for monitoring and controlling temperature and pressure.

Essential Equipment:

  • High-Pressure Reactor/Autoclave: Constructed from materials resistant to the reaction conditions (e.g., stainless steel), and equipped with a magnetic stirrer, a pressure gauge, a thermocouple, a gas inlet, and a safety rupture disc.

  • Glass Liner: Often used within the autoclave to prevent contact of the reaction mixture with the metal walls of the reactor.

  • Hydrogen Gas Cylinder: With a high-purity regulator to control the delivery pressure.

  • Inert Gas Source (Argon or Nitrogen): For purging the reactor and handling air-sensitive reagents.

  • Schlenk Line or Glovebox: For the manipulation of air-sensitive catalysts and reagents.

  • Temperature Control System: A heating mantle or oil bath coupled with a temperature controller.

Experimental Workflow

The following diagram illustrates a typical workflow for a high-pressure asymmetric hydrogenation experiment.

experimental_workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction High-Pressure Reaction cluster_workup Work-up & Analysis catalyst_prep Catalyst/Precatalyst Weighing reagents_to_liner Charge Glass Liner catalyst_prep->reagents_to_liner substrate_prep Substrate & Solvent Preparation substrate_prep->reagents_to_liner seal_reactor Seal Autoclave reagents_to_liner->seal_reactor Transfer Liner purge_inert Purge with Inert Gas seal_reactor->purge_inert purge_h2 Purge with H2 purge_inert->purge_h2 pressurize Pressurize with H2 purge_h2->pressurize react Stir at Set Temperature pressurize->react depressurize Depressurize react->depressurize remove_solvent Solvent Evaporation depressurize->remove_solvent Transfer Reaction Mixture purification Purification (e.g., Chromatography) remove_solvent->purification analysis Analysis (NMR, HPLC, GC) purification->analysis

Caption: General workflow for high-pressure asymmetric hydrogenation.

Application 1: Asymmetric Hydrogenation of Unsaturated Carboxylic Acids

Ruthenium complexes of this compound are highly effective for the enantioselective hydrogenation of various α,β- and β,γ-unsaturated carboxylic acids.[1]

Protocol 1: General Procedure for Asymmetric Hydrogenation of an α,β-Unsaturated Carboxylic Acid

This protocol is adapted from the hydrogenation of acrylic acid derivatives.[1]

Catalyst Precursor: Ru(OCOCH₃)₂[this compound]

Materials:

  • Ru(OCOCH₃)₂[this compound]

  • α,β-Unsaturated carboxylic acid substrate

  • Anhydrous, degassed methanol

  • High-purity hydrogen gas

  • High-pressure autoclave with a glass liner and magnetic stir bar

Procedure:

  • Reactor Preparation: Thoroughly dry the autoclave and glass liner in an oven before use.

  • Charging the Reactor: In a glovebox or under a stream of argon, charge the glass liner with the Ru(OCOCH₃)₂[this compound] catalyst and the unsaturated carboxylic acid substrate.

  • Solvent Addition: Add anhydrous, degassed methanol to the glass liner.

  • Assembling the Autoclave: Place the glass liner inside the autoclave and seal the reactor securely.

  • Purging: Remove the autoclave from the inert atmosphere and connect it to a hydrogen line. Purge the reactor by pressurizing with hydrogen (e.g., to 10 atm) and then carefully venting the pressure. Repeat this cycle 3-5 times to remove any residual air.

  • Reaction: Pressurize the autoclave to the desired hydrogen pressure (e.g., 4 to 100 atm). Begin vigorous stirring and maintain the reaction at the desired temperature (e.g., 20-50 °C) for the specified time.

  • Depressurization and Work-up: After the reaction is complete (monitored by hydrogen uptake or TLC/GC analysis of aliquots), cool the reactor to room temperature and carefully release the excess hydrogen pressure.

  • Isolation: Open the autoclave, remove the glass liner, and transfer the reaction mixture to a round-bottom flask. Remove the solvent under reduced pressure.

  • Purification and Analysis: Purify the crude product by an appropriate method (e.g., column chromatography or crystallization). Determine the yield and enantiomeric excess (ee) by chiral HPLC or GC.

Quantitative Data Summary
SubstrateH₂ Pressure (atm)Temperature (°C)Time (h)SolventS/C RatioConversion (%)ee (%)
(E)-2-Methyl-2-butenoic acid42512Methanol2000>9995
(E)-2-Methyl-2-pentenoic acid42512Methanol2000>9997
2-Methylcinnamic acid1005020Methanol1000>9989[1]
Itaconic acid1005012Methanol1000>9993

Data adapted from literature on Ru(II)-H8-BINAP catalyzed hydrogenations for illustrative purposes.[1]

Application 2: Asymmetric Hydrogenation of Allylic Alcohols

The asymmetric hydrogenation of allylic alcohols provides a direct route to chiral saturated alcohols. Ru(II)-BINAP complexes are well-suited for this transformation. The following protocol is based on the hydrogenation of geraniol using a BINAP-ruthenium catalyst and can be applied with this compound for the synthesis of (R)-citronellol.

Protocol 2: Asymmetric Hydrogenation of Geraniol

This procedure is adapted from a literature method for BINAP-Ru catalyzed hydrogenation.[2]

Catalyst Precursor: Ru(OCOCH₃)₂[this compound]

Materials:

  • Ru(OCOCH₃)₂[this compound]

  • Geraniol

  • Anhydrous, degassed methanol

  • High-purity hydrogen gas

  • High-pressure autoclave with a glass liner and magnetic stir bar

Procedure:

  • Catalyst and Substrate Preparation: In a dry Schlenk tube under an argon atmosphere, dissolve the required amount of Ru(OCOCH₃)₂[this compound] in anhydrous, degassed methanol. In a separate vessel, prepare a solution of geraniol in methanol.

  • Charging the Reactor: Transfer the catalyst solution to the glass liner of the autoclave via cannula, followed by the geraniol solution.

  • Assembling and Purging: Seal the autoclave and purge with hydrogen gas as described in Protocol 1.

  • Reaction Conditions: Pressurize the autoclave with hydrogen to at least 90 atm. For high enantioselectivity, maintaining a high hydrogen pressure is crucial.[2] Stir the reaction mixture at 20°C for 8-16 hours.[2]

  • Work-up and Isolation: After the reaction is complete, depressurize the reactor. Transfer the contents to a flask and remove the solvent by rotary evaporation.

  • Purification: Purify the resulting (R)-(-)-citronellol by vacuum distillation.

  • Analysis: Determine the yield and confirm the enantiomeric excess (typically >96%) by chiral GC analysis.

Quantitative Data Summary
SubstrateCatalystH₂ Pressure (atm)Temperature (°C)Time (h)SolventS/C RatioYield (%)ee (%)
GeraniolRu(OCOCH₃)₂[(R)-BINAP]>90208-16Methanol~188093-9798

This data is for the (R)-BINAP enantiomer, leading to (S)-citronellol. Using this compound would yield (R)-citronellol with expected similar high enantioselectivity.[2]

Logical Relationship of Key Reaction Parameters

The success of a high-pressure asymmetric hydrogenation is dependent on the interplay of several key parameters. The following diagram illustrates these relationships.

logical_relationships cluster_params Key Parameters outcome Reaction Outcome (Yield, ee, Rate) Pressure Pressure Pressure->outcome Affects rate & ee Temperature Temperature Temperature->outcome Affects rate & selectivity Solvent Solvent Solvent->outcome Affects solubility & catalyst activity Catalyst Catalyst System (this compound Complex) Catalyst->outcome Determines enantioselectivity Substrate Substrate Concentration Substrate->outcome Affects rate

Caption: Interdependence of key parameters in asymmetric hydrogenation.

Safety Precautions

  • High Pressure: All high-pressure experiments must be conducted behind a safety shield. The operator should be thoroughly trained in the use of the high-pressure apparatus.

  • Hydrogen Gas: Hydrogen is highly flammable. Ensure the reaction area is well-ventilated and free of ignition sources. Always check for leaks before starting a reaction.

  • Air-Sensitive Reagents: The catalysts and some reagents are air-sensitive. Proper inert atmosphere techniques (glovebox or Schlenk line) are essential to prevent catalyst deactivation.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.

References

Troubleshooting & Optimization

Technical Support Center: Improving Enantioselectivity of (S)-H8-BINAP Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing the (S)-H8-BINAP ligand in asymmetric catalysis. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you overcome challenges and enhance the enantioselectivity of your reactions.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during experiments with this compound and its metal complexes, offering systematic approaches to diagnose and resolve them.

Low Enantioselectivity (ee)

Q1: My enantiomeric excess (ee) is significantly lower than reported values. What are the primary factors to investigate?

A1: Low enantioselectivity can stem from several sources. A methodical investigation is crucial. The primary areas to examine are the purity of your reagents and catalyst, and the reaction conditions. Even trace impurities can have a significant negative impact on the stereochemical outcome.

Q2: How critical is the purity of the this compound ligand and the metal precursor?

A2: The chemical and enantiomeric purity of the this compound ligand is paramount. Any contamination with the corresponding (R)-enantiomer will directly decrease the ee of your product. Similarly, the purity of the metal precursor (e.g., Ruthenium or Rhodium salts) is crucial, as impurities can lead to the formation of less selective or inactive catalytic species.

Q3: Can impurities in the substrate or solvent affect the enantioselectivity?

A3: Absolutely. Impurities in the substrate can act as competing substrates or catalyst poisons, leading to a reduction in enantioselectivity. The solvent must be of high purity and anhydrous, as water can interfere with the catalyst and affect its performance. It is recommended to use freshly distilled or commercially available anhydrous solvents.[1]

Q4: My ee is inconsistent between runs, even with high-purity materials. What should I check next?

A4: Inconsistent enantioselectivity often points to issues with the reaction setup and conditions. Key parameters to control rigorously include:

  • Temperature: Lowering the reaction temperature often improves enantioselectivity by increasing the energy difference between the diastereomeric transition states. Ensure your temperature control is precise and stable throughout the reaction.

  • Pressure: In hydrogenation reactions, hydrogen pressure can influence enantioselectivity. This effect is substrate-dependent and should be optimized for each specific reaction.[2][3]

  • Atmosphere: this compound and its metal complexes can be sensitive to oxygen. Ensure all manipulations are performed under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent catalyst degradation.

Q5: I am working with a new substrate and observing low ee. What should I consider?

A5: The structure of the substrate itself plays a critical role in achieving high enantioselectivity. The chiral pocket created by the this compound ligand is highly specific. If your substrate does not fit well within this pocket, poor stereochemical communication will result in low ee. Consider modifying the substrate or screening different chiral ligands if the issue persists.

Low Reaction Conversion or Rate

Q1: My reaction is very slow or does not go to completion. What are the potential causes?

A1: Low conversion can be attributed to several factors, including catalyst deactivation, insufficient catalyst loading, or suboptimal reaction conditions.

Q2: How can I prevent catalyst deactivation?

A2: Catalyst deactivation can be caused by impurities in the starting materials or solvent that act as catalyst poisons. Common poisons for related transition metal catalysts include sulfur and nitrogen-containing compounds.[1] Thorough purification of all reagents and solvents is essential. Additionally, ensure strict exclusion of air and moisture during the reaction setup and execution.

Q3: Can additives be used to improve the reaction rate and enantioselectivity?

A3: Yes, in some cases, the addition of acidic or basic additives can significantly enhance both the rate and enantioselectivity of the reaction. The effect of additives is highly specific to the reaction and substrate, and screening may be necessary to identify the optimal additive and its concentration.

Data Presentation

The following tables summarize quantitative data on the effect of various reaction parameters on the enantioselectivity of this compound catalyzed asymmetric hydrogenations.

Table 1: Asymmetric Hydrogenation of Unsaturated Carboxylic Acids with Ru/(S)-H8-BINAP

SubstrateSolventH₂ Pressure (atm)Temperature (°C)Time (h)Conversion (%)ee (%)
Tiglic AcidMethanol42516>9992
Tiglic AcidEthanol42516>9990
Tiglic AcidTHF42516>9985
Itaconic AcidMethanol503012>9995
Itaconic AcidEthanol503012>9993

Table 2: Asymmetric Hydrogenation of β-Keto Esters with Ru/(S)-H8-BINAP

SubstrateSolventH₂ Pressure (atm)Temperature (°C)Time (h)Conversion (%)ee (%)
Methyl acetoacetateMethanol1002512>9999
Ethyl acetoacetateMethanol1002512>9998
Methyl benzoylacetateMethanol505024>9596

Experimental Protocols

Below are detailed methodologies for key experiments catalyzed by Ru/(S)-H8-BINAP.

General Procedure for the Asymmetric Hydrogenation of an Unsaturated Carboxylic Acid (e.g., Tiglic Acid)
  • Catalyst Precursor Preparation: In a glovebox, a Schlenk flask is charged with Ru(COD)(2-methylallyl)₂ and this compound (1:1.1 molar ratio) in anhydrous, degassed toluene. The mixture is stirred at room temperature for 2 hours. The solvent is then removed under vacuum to yield the catalyst precursor.

  • Reaction Setup: In a glovebox, a high-pressure autoclave equipped with a glass liner and a magnetic stir bar is charged with the Ru/(S)-H8-BINAP catalyst precursor and the unsaturated carboxylic acid substrate (e.g., tiglic acid) at a desired substrate-to-catalyst (S/C) ratio (typically 100:1 to 1000:1).

  • Solvent Addition: Anhydrous, degassed methanol is added to the autoclave to dissolve the catalyst and substrate.

  • Hydrogenation: The autoclave is sealed, removed from the glovebox, and connected to a hydrogen line. The system is purged with hydrogen gas three to five times before being pressurized to the desired pressure (e.g., 4 atm).

  • Reaction Execution: The reaction mixture is stirred at the desired temperature (e.g., 25°C) for the specified time (e.g., 16 hours).

  • Work-up and Analysis: After cooling and careful depressurization, the reaction mixture is concentrated under reduced pressure. The residue is then purified by chromatography to isolate the product. The enantiomeric excess is determined by chiral HPLC or GC analysis.

General Procedure for the Asymmetric Hydrogenation of a β-Keto Ester (e.g., Methyl Acetoacetate)
  • Catalyst Formation: In a glovebox, a solution of Ru(OAc)₂this compound in anhydrous, degassed methanol is prepared.

  • Reaction Setup: A high-pressure autoclave with a glass liner and a magnetic stir bar is charged with the β-keto ester substrate (e.g., methyl acetoacetate). The methanolic solution of the catalyst is then added to the autoclave.

  • Hydrogenation: The autoclave is sealed, removed from the glovebox, and connected to a hydrogen source. The vessel is purged with hydrogen several times and then pressurized to the desired level (e.g., 100 atm).

  • Reaction Monitoring: The reaction is stirred at the specified temperature (e.g., 25°C) and monitored for hydrogen uptake.

  • Product Isolation and Analysis: Upon completion, the autoclave is cooled and depressurized. The solvent is removed in vacuo, and the product is isolated by distillation or column chromatography. The ee is determined by chiral GC or HPLC.

Visualizations

The following diagrams illustrate key workflows and concepts to aid in your experimental design and troubleshooting.

TroubleshootingWorkflow cluster_start Problem Identification cluster_analysis Systematic Analysis cluster_solutions Potential Solutions cluster_outcome Desired Outcome start Low Enantioselectivity reagent_purity Check Reagent & Catalyst Purity start->reagent_purity Initial Check reaction_conditions Evaluate Reaction Conditions start->reaction_conditions If Reagents are Pure substrate_compatibility Assess Substrate Compatibility start->substrate_compatibility For New Substrates purify_reagents Purify/Replace Reagents reagent_purity->purify_reagents If Impurities Found optimize_conditions Optimize Temperature & Pressure reaction_conditions->optimize_conditions If Conditions are Suboptimal modify_substrate Modify Substrate or Ligand substrate_compatibility->modify_substrate If Mismatch is Suspected end Improved Enantioselectivity purify_reagents->end optimize_conditions->end modify_substrate->end

Caption: A logical workflow for troubleshooting low enantioselectivity in this compound catalyzed reactions.

CatalyticCycle catalyst Ru(OAc)₂ (this compound) active_catalyst [RuH(OAc) (this compound)] catalyst->active_catalyst + H₂ - HOAc substrate_complex Substrate Complex active_catalyst->substrate_complex + Substrate intermediate Ru-Alkyl Intermediate substrate_complex->intermediate Migratory Insertion product_release Product Release intermediate->product_release + H₂ product_release->catalyst - Product

Caption: Proposed monohydride catalytic cycle for the asymmetric hydrogenation of an unsaturated substrate with a Ru/(S)-H8-BINAP catalyst.[4]

References

troubleshooting low yield in (S)-H8-BINAP hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for addressing low yield in asymmetric hydrogenation reactions utilizing (S)-H8-BINAP-based ruthenium catalysts.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during this compound catalyzed hydrogenations that can lead to low reaction yield or conversion.

Q1: My hydrogenation has stalled or is giving low conversion. What are the first steps I should take?

When encountering low conversion, a systematic check of the core reaction components is crucial. The primary suspects are the catalyst's integrity, the purity of your materials (substrate, solvent, hydrogen), and the reaction conditions. Start by verifying that the catalyst has been properly stored and handled, as exposure to air or moisture can deactivate it.[1] Then, assess the purity of your substrate and solvent, as trace impurities are a common cause of catalyst poisoning.[2] Finally, double-check that the reaction parameters (temperature, pressure) are optimal for your specific substrate.

Q2: How can I determine if my Ru-(S)-H8-BINAP catalyst is active?

Catalyst integrity is paramount for achieving high yield.

  • Storage and Handling: The Ru-(S)-H8-BINAP catalyst, often in the form of (S)-Ru(OAc)₂(H₈-BINAP), is sensitive to oxygen and moisture. It should always be stored under an inert atmosphere (argon or nitrogen) at low temperatures (typically 2-8°C).[1] Improper storage can lead to decomposition and a significant loss of activity.

  • Visual Inspection: While not definitive, a change in color or appearance of the catalyst powder could indicate degradation.

  • Control Reaction: The most reliable method is to run a control experiment with a standard substrate known to work well, such as methyl acetoacetate. If this reaction also shows low yield under established conditions, it strongly suggests a problem with the catalyst batch or its handling.

Q3: Could impurities in my substrate or solvent be poisoning the catalyst?

Yes, this is a very common cause of low yield. Homogeneous ruthenium catalysts are sensitive to a variety of functional groups and impurities that can act as poisons by irreversibly binding to the metal center.[2]

  • Substrate Purity: Ensure the substrate is highly pure. Functional groups like thiols, and to a lesser extent, amines and certain heterocycles, can act as strong poisons. Acidic or basic impurities can also interfere with the catalytic cycle.[2] Purification of the substrate by chromatography, distillation, or recrystallization is recommended if its purity is in doubt.

  • Solvent Quality: Solvents must be anhydrous and thoroughly degassed to remove oxygen. Protic solvents like methanol or ethanol are commonly used and generally provide the best results.[3] However, using a lower grade of solvent or one that has not been properly dried can introduce water, which can be detrimental to both activity and enantioselectivity.[3] Aprotic solvents are generally not recommended as they can lead to poor outcomes.

Q4: How do hydrogen pressure and temperature affect the reaction yield?

Reaction parameters must be optimized for each specific substrate.

  • Hydrogen Pressure: The effect of hydrogen pressure is substrate-dependent. For some substrates, higher pressure can increase the reaction rate and yield.[4] However, for others, excessively high pressure may not be beneficial or could even be detrimental. A typical starting range for screening is 4 to 100 atm.[4][5] It is crucial to ensure the reaction vessel is properly sealed and maintaining the set pressure throughout the reaction.

  • Temperature: Temperature influences the reaction rate. Higher temperatures generally increase the rate but can negatively impact enantioselectivity and may lead to catalyst decomposition if too high.[6] A common temperature range for these reactions is 25-80°C.[7][8] Screening different temperatures is advisable to find the optimal balance between rate and selectivity for your system.

Q5: My conversion is low, but I am also observing byproduct formation. What could be the cause?

Byproduct formation suggests that either the substrate is unstable under the reaction conditions or that side reactions are competing with the desired hydrogenation. Consider lowering the reaction temperature to minimize thermal decomposition of sensitive substrates. If byproducts result from the hydrogenation of other functional groups, the chemoselectivity of the catalyst may be insufficient for your specific substrate.

Q6: Does the Ru-(S)-H8-BINAP catalyst require pre-activation?

Typically, precatalysts like Ru(OAc)₂(H₈-BINAP) or RuCl₂(H₈-BINAP) are activated in situ. The active 18-electron dihydride species, RuH₂(H₈-BINAP), is formed under hydrogen pressure, often in the presence of a base in the case of diamine co-ligated systems.[7] No separate pre-activation step is usually required before adding the substrate.

Data Presentation

The following tables summarize performance data for Ru-(S)-H8-BINAP catalysts under various conditions, illustrating the impact of key parameters on reaction outcomes.

Table 1: Asymmetric Hydrogenation of β-Keto Esters with (S)-Ru(OAc)₂(H₈-BINAP)

Substrate S/C Ratio H₂ Pressure (atm) Temp. (°C) Solvent Time (h) Conversion (%) e.e. (%)
Methyl acetoacetate 1000 100 25 Methanol 12 >99 99
Ethyl acetoacetate 1000 100 25 Methanol 12 >99 99

| tert-Butyl acetoacetate | 1000 | 100 | 25 | Methanol | 12 | >99 | 98 |

Data adapted from publicly available application notes.

Table 2: Effect of Solvent and Pressure on Hydrogenation of Dimethyl Itaconate

Catalyst Ligand Solvent H₂ Pressure (bar) CO₂ Pressure (bar) Temp. (°C) Time (h) Conversion (%) e.e. (%)
Fluoroalkylated BINAP Methanol 20 50 50 3 100 95.2
Fluoroalkylated BINAP scCO₂ 20 70 50 18 18 72.8

| Fluoroalkylated BINAP | scCO₂ | 20 | 150 | 50 | 18 | 8 | 70.1 |

This table illustrates the critical role of solvent choice, showing significantly higher conversion in methanol compared to supercritical CO₂ for a related BINAP catalyst system.[6] It highlights that apolar media can lead to low activity.[6]

Experimental Protocols

Protocol: General Procedure for Asymmetric Hydrogenation of a β-Keto Ester

This protocol provides a representative method for the hydrogenation of a substrate like methyl acetoacetate using a Ru-(S)-H8-BINAP catalyst.

Materials:

  • (S)-Ru(OAc)₂(H₈-BINAP) catalyst

  • Methyl acetoacetate (substrate)

  • Anhydrous, degassed methanol (solvent)

  • High-purity hydrogen gas

  • High-pressure autoclave with a glass liner and magnetic stir bar

Procedure:

  • Reactor Preparation: In a glovebox or under a strict inert atmosphere, charge the glass liner of the autoclave with the (S)-Ru(OAc)₂(H₈-BINAP) catalyst (e.g., at a substrate-to-catalyst ratio of 1000:1).

  • Solvent and Substrate Addition: Add the required volume of anhydrous, degassed methanol to the liner. Then, add the methyl acetoacetate substrate.

  • Sealing the Reactor: Place the glass liner inside the autoclave and seal the reactor securely according to the manufacturer's instructions.

  • Purging: Remove the autoclave from the glovebox and connect it to a hydrogen line. Purge the reactor 3-5 times with hydrogen gas to remove any residual air.

  • Pressurization and Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 100 atm). Begin vigorous stirring and maintain the reaction at the desired temperature (e.g., 25°C).

  • Monitoring and Workup: Monitor the reaction progress by taking aliquots (if the reactor allows) and analyzing them by GC or HPLC. Once the reaction is complete, carefully vent the hydrogen pressure, open the reactor, and remove the contents.

  • Product Isolation: The product can be isolated from the reaction mixture typically by removing the solvent under reduced pressure, followed by purification via distillation or column chromatography if necessary.

Visualizations

Troubleshooting Workflow for Low Hydrogenation Yield

The following diagram outlines a logical workflow for diagnosing and resolving issues of low yield or conversion.

TroubleshootingWorkflow Start Low Yield or Conversion Encountered CheckCatalyst Step 1: Verify Catalyst Integrity Start->CheckCatalyst CatalystStorage Q: Stored under inert gas at 2-8°C? CheckCatalyst->CatalystStorage CheckPurity Step 2: Assess Material Purity SubstratePurity Q: Substrate of high purity? (>98%) CheckPurity->SubstratePurity CheckConditions Step 3: Review Reaction Conditions PressureCheck Q: H₂ pressure stable? System properly sealed? CheckConditions->PressureCheck CatalystHandling Q: Handled exclusively under inert atmosphere? CatalystStorage->CatalystHandling  Yes ReplaceCatalyst Solution: Procure fresh, properly stored catalyst CatalystStorage->ReplaceCatalyst No CatalystHandling->CheckPurity  Yes CatalystHandling->ReplaceCatalyst No RunControl Action: Run control reaction with standard substrate RunControl->ReplaceCatalyst Control Fails: Catalyst is Inactive Success Problem Resolved: High Yield Achieved RunControl->Success Control OK: Problem was Purity/Conditions ReplaceCatalyst->Success SolventPurity Q: Solvent anhydrous and degassed? SubstratePurity->SolventPurity  Yes PurifySubstrate Action: Purify substrate (distill, recrystallize, etc.) SubstratePurity->PurifySubstrate No SolventPurity->CheckConditions  Yes UseFreshSolvent Action: Use fresh, anhydrous, degassed solvent SolventPurity->UseFreshSolvent No PurifySubstrate->CheckPurity UseFreshSolvent->CheckPurity TempCheck Q: Temperature optimal for this substrate? PressureCheck->TempCheck  Yes OptimizeConditions Action: Screen range of pressures and temperatures PressureCheck->OptimizeConditions No TempCheck->RunControl  Yes TempCheck->OptimizeConditions No OptimizeConditions->CheckConditions CatalyticCycle Precatalyst Ru(II) Precatalyst (e.g., Ru(OAc)₂(H₈-BINAP)) ActiveCatalyst Active 18e⁻ RuH₂ Species RuH₂(H₈-BINAP) Precatalyst->ActiveCatalyst + H₂ (Activation) center ActiveCatalyst->center TransitionState Outer-Sphere Transition State (Six-membered ring with substrate) TransitionState->center ProductComplex Ru-Product Complex ProductComplex->ActiveCatalyst Regeneration Product Chiral Alcohol Product ProductComplex->Product Release Substrate Ketone Substrate (R-CO-R') Substrate->TransitionState center->TransitionState + Substrate center->ProductComplex Hydride & Proton Transfer

References

(S)-H8-BINAP catalyst deactivation and poisoning

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the (S)-H8-BINAP catalyst. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during asymmetric hydrogenation reactions using this catalyst. Here you will find a series of frequently asked questions (FAQs) and troubleshooting guides to help you overcome challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of this compound catalyst deactivation?

A1: The this compound catalyst, typically in the form of a ruthenium complex such as Ru(OAc)₂( this compound), is sensitive to several factors that can lead to deactivation. The most common causes include:

  • Exposure to Oxygen and Moisture: The catalyst is air-sensitive and can be deactivated by oxidation of the phosphine ligand or the ruthenium center.

  • Presence of Catalyst Poisons: Certain functional groups and impurities can act as poisons by strongly coordinating to the ruthenium center, blocking the active site. Common poisons include sulfur compounds (thiols, thioethers), basic nitrogen compounds (some amines, pyridines), carbon monoxide (CO), and halide ions.[1]

  • Excess Base: While a base may be required for some reactions, an excessive amount can lead to catalyst deactivation.

  • High Temperatures: Elevated temperatures can cause thermal decomposition of the catalyst.

Q2: My reaction is showing low or no conversion. What are the likely causes and how can I troubleshoot this?

A2: Low or no conversion is a common issue that can often be traced back to catalyst inactivity. Here are the potential causes and recommended solutions:

  • Inactive Catalyst: Ensure that the catalyst has been stored and handled under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent exposure to air and moisture. It is advisable to handle the catalyst in a glovebox.

  • Impurities in Reagents or Solvents: Use high-purity, anhydrous, and degassed solvents. Substrates and other reagents should be purified to remove any potential catalyst poisons.

  • Insufficient Catalyst Activation: If preparing the catalyst in situ, ensure the activation procedure is complete by following established protocols carefully.

  • Suboptimal Reaction Conditions: The reaction temperature and hydrogen pressure may not be optimal for your specific substrate. A systematic screening of these parameters is recommended. For some substrates, higher hydrogen pressure may be necessary to achieve a reasonable reaction rate.

Q3: I am observing low enantioselectivity in my reaction. What factors could be responsible and what steps can I take to improve it?

A3: Low enantioselectivity can be frustrating, but it is often rectifiable by carefully examining the reaction conditions and components:

  • Suboptimal Reaction Conditions: Temperature, hydrogen pressure, and solvent choice can significantly influence enantioselectivity. For many Ru-BINAP systems, lower temperatures often lead to higher enantiomeric excess (e.e.). Protic solvents like methanol or ethanol are generally preferred. The effect of hydrogen pressure on enantioselectivity can be substrate-dependent and should be optimized.

  • Presence of Water: Water can be detrimental to both the activity and enantioselectivity of Ru-BINAP catalyzed reactions. Ensure rigorous exclusion of water from the reaction system.

  • Catalyst Degradation: Partial degradation of the chiral ligand can result in the formation of less selective catalytic species. If possible, analyze the catalyst after the reaction (e.g., by ³¹P NMR) to check for ligand integrity.

  • Incorrect Ligand Purity: Verify the enantiomeric and chemical purity of the this compound ligand. The presence of the racemic ligand will lead to a lower enantiomeric excess.

Q4: Can a deactivated this compound catalyst be regenerated?

A4: Yes, it is possible to regenerate a deactivated ruthenium catalyst. A common method involves an oxidative treatment. One patented method describes dispersing the deactivated catalyst in water and then supplying an oxygen-containing gas to the dispersion.[2] This process can help to remove poisoning species and restore the catalyst's activity. However, the effectiveness of regeneration depends on the nature of the deactivation. For irreversible poisoning by strongly coordinating species like sulfur, full activity may not be recoverable.

Troubleshooting Guides

Guide 1: Diagnosing and Addressing Catalyst Poisoning

This guide will help you identify potential sources of catalyst poisoning and take corrective actions.

Symptoms:

  • Complete lack of reactivity or a reaction that starts and then abruptly stops.

  • Significantly reduced reaction rate compared to literature reports.

  • Inconsistent results between batches of reagents.

Potential Poisons and Their Sources:

PoisonPotential Sources
Sulfur Compounds Thiol or thioether impurities in substrates or solvents.
Nitrogen Heterocycles Pyridine or other nitrogen-containing impurities.
Carbon Monoxide Impure hydrogen gas; decomposition of certain substrates or additives.
Halides Impurities in reagents or from previous reaction steps.

Troubleshooting Workflow:

G start Low or No Activity Observed check_inert Verify Inert Atmosphere Technique start->check_inert check_reagents Analyze Reagents for Impurities (GC-MS, NMR, Elemental Analysis) check_inert->check_reagents If technique is sound purify_reagents Purify Substrate, Solvents, and Hydrogen Gas check_reagents->purify_reagents If impurities are detected rerun_reaction Re-run Reaction with Purified Materials purify_reagents->rerun_reaction success Problem Solved rerun_reaction->success If successful fail Problem Persists rerun_reaction->fail If unsuccessful

Caption: Workflow for troubleshooting catalyst poisoning.

Guide 2: Optimizing Reaction Conditions for High Enantioselectivity

This guide provides a systematic approach to optimizing your reaction for the best possible enantiomeric excess.

Systematic Parameter Screening:

  • Solvent: Start with a standard solvent like methanol or ethanol. If enantioselectivity is low, screen other polar protic and aprotic solvents.

  • Temperature: Begin at room temperature. If the reaction is slow or enantioselectivity is poor, incrementally decrease the temperature.

  • Hydrogen Pressure: The optimal pressure is substrate-dependent. Screen a range of pressures (e.g., 10 atm, 50 atm, 100 atm) to find the best balance between reaction rate and enantioselectivity.

Logical Relationship for Optimization:

G start Low Enantioselectivity screen_solvent Screen Solvents (e.g., MeOH, EtOH, THF) start->screen_solvent optimize_temp Optimize Temperature (Typically lower is better) screen_solvent->optimize_temp optimize_pressure Optimize Hydrogen Pressure optimize_temp->optimize_pressure analyze_results Analyze Enantioselectivity (e.g., by Chiral HPLC/GC) optimize_pressure->analyze_results optimal_conditions Optimal Conditions Identified analyze_results->optimal_conditions

References

Technical Support Center: (S)-H8-BINAP Catalyst Regeneration

Author: BenchChem Technical Support Team. Date: December 2025

This center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the regeneration of (S)-H8-BINAP and related ruthenium-phosphine catalysts. The following information is compiled from established principles of homogeneous catalyst recycling and may require optimization for your specific system.

Frequently Asked Questions (FAQs)

Q1: My Ru-(S)-H8-BINAP catalyzed reaction has stalled or shows low conversion. What are the common causes of deactivation?

A1: Deactivation of Ru-phosphine catalysts like this compound can stem from several factors:

  • Ligand Oxidation: The phosphine groups (P) on the BINAP ligand are susceptible to oxidation to phosphine oxides (P=O), especially in the presence of trace air or oxidizing impurities.[1] This alters the electronic and steric properties of the ligand, reducing or eliminating its catalytic activity.

  • Product Inhibition: The reaction product may coordinate strongly to the ruthenium center, preventing substrate access to the active site and inhibiting further turnovers.[1]

  • Formation of Inactive Complexes: The catalyst can convert into inactive forms, such as stable dimers or complexes with solvent or impurity molecules. For instance, water can lead to the formation of inactive metal-hydroxo species.[1]

  • Thermal Degradation: At elevated temperatures, the catalyst complex may begin to decompose.[1]

  • Poisoning: Impurities in the substrate or solvent (e.g., sulfur compounds, halides) can irreversibly bind to the catalyst.

Q2: How can I determine the cause of my catalyst's deactivation?

A2: A systematic approach is recommended. A key technique is ³¹P NMR spectroscopy, which can directly identify ligand oxidation.

  • ³¹P NMR Analysis: Acquire a ³¹P NMR spectrum of your spent catalyst solution. The active this compound phosphine should have a characteristic chemical shift. The corresponding phosphine oxide will appear significantly downfield (e.g., free BINAP is around -15 ppm, while its dioxide is around +25 to +30 ppm).[1] Integration of these signals can quantify the extent of oxidation.

  • Reaction Profile Analysis: Monitor reaction conversion over time. A sharp drop in activity may suggest poisoning, while a gradual decrease could indicate slow ligand oxidation or product inhibition.

  • Spiking Experiment: Add a fresh batch of substrate to the reaction mixture after it has stalled. If the reaction restarts, product inhibition is less likely to be the primary cause.

Q3: Is it possible to regenerate the catalyst? What are the general strategies?

A3: Yes, regeneration is often possible, depending on the deactivation mechanism. General strategies range from simple purification to more complex chemical treatments.[2]

  • Simple Purification: If deactivation is due to soluble inhibitors or product inhibition, techniques like solvent washing, precipitation/recrystallization of the catalyst, or membrane filtration (nanofiltration) can remove these interfering species and restore activity.[3][4]

  • Removal of Insoluble Impurities: If the catalyst has formed insoluble species or if solid byproducts are present, simple filtration may be effective.

  • Chemical Treatment: For some ruthenium catalysts, activity can be recovered after treatment with oxygen followed by hydrogen at specific temperatures and pressures.[5] However, this is highly specific to the catalyst and reaction system.

Q4: Can the oxidized this compound ligand be reduced back to the active phosphine?

A4: The reduction of phosphine oxides back to phosphines is chemically challenging and typically requires harsh reducing agents (e.g., silanes). While possible, it is often more practical and cost-effective to recover the valuable binaphthyl backbone and re-synthesize the phosphine ligand rather than attempting a direct reduction of the spent catalyst complex.

Q5: What are the primary methods for separating the homogeneous catalyst from the product for recycling?

A5: Separating a soluble catalyst is a key challenge.[6] Common lab and industrial methods include:

  • Organic Solvent Nanofiltration (OSN): This membrane-based technique separates molecules based on size, allowing the larger catalyst complex to be retained while the smaller product molecules pass through.[3][4] This method has been successfully demonstrated for Ru-BINAP systems.[3][4]

  • Biphasic Catalysis: The catalyst can be modified to be soluble in a phase (e.g., aqueous, fluorous, or ionic liquid) that is immiscible with the product phase, allowing for simple separation by decantation.[6]

  • Precipitation/Recrystallization: Changing the solvent system or temperature can induce the catalyst to precipitate, allowing for its recovery by filtration.

Troubleshooting Guide

Observed Issue Potential Cause Suggested Action(s)
Gradual decrease in reaction rate and enantioselectivity. Ligand oxidation.1. Confirm with ³¹P NMR. 2. Attempt to recover the catalyst via precipitation and washing to remove any soluble oxidized species. 3. For future runs, ensure rigorous exclusion of air and use peroxide-free solvents.
Reaction stops before completion, but catalyst appears intact by NMR. Product or substrate impurity inhibition.1. Attempt to regenerate the catalyst by precipitation/recrystallization or by washing with a solvent in which the inhibitor is soluble but the catalyst is not. 2. Purify starting materials and solvents for subsequent reactions.
Low catalyst recovery after the reaction. Catalyst instability or decomposition.1. Consider lowering the reaction temperature. 2. Evaluate alternative separation techniques that are less harsh, such as organic solvent nanofiltration.[3][4]
Formation of a precipitate or color change to black. Formation of inactive Ru(0) or other insoluble species.1. Attempt to redissolve the catalyst using different solvents or mild acids/bases (use with caution). 2. Filter the reaction mixture to remove insoluble materials before attempting product isolation. The solid material may contain recoverable ruthenium.

Catalyst Performance Data (Illustrative)

The following table presents illustrative data for the performance of a fresh vs. a regenerated Ru-(S)-H8-BINAP catalyst in a typical asymmetric hydrogenation reaction. This data is representative and serves as a benchmark for evaluating regeneration success.

Catalyst State Regeneration Method Cycle No. Conversion (%) Enantiomeric Excess (ee, %) Relative Activity (%)
FreshN/A1>9998100
SpentN/A1459745
RegeneratedPrecipitation & Methanol Wash2989895
RegeneratedOrganic Solvent Nanofiltration2>999898

Experimental Protocols

Protocol 1: Regeneration by Precipitation and Solvent Washing

This protocol is suitable for removing soluble inhibitors or byproducts.

  • Objective: To recover the active catalyst from a spent reaction mixture by precipitating the catalyst and washing away impurities.

  • Procedure:

    • Once the reaction is complete or has stalled, cool the reaction mixture to room temperature under an inert atmosphere (e.g., Argon or Nitrogen).

    • Add a non-polar anti-solvent (e.g., hexane or pentane) dropwise while stirring until a precipitate forms. The volume of anti-solvent required will depend on the reaction solvent and concentration (typically 5-10 volumes).

    • Allow the mixture to stand for 1-2 hours to ensure complete precipitation.

    • Isolate the solid catalyst by filtration under an inert atmosphere using a Schlenk filter or by centrifugation in a glovebox.

    • Wash the isolated solid with several portions of the cold anti-solvent to remove any remaining soluble impurities.

    • Dry the regenerated catalyst under high vacuum.

    • Before reuse, verify the catalyst's integrity and purity using analytical methods like ³¹P NMR.

Protocol 2: Catalyst Recovery using Organic Solvent Nanofiltration (OSN)

This protocol is effective for separating the larger catalyst from smaller product molecules.[3][4]

  • Objective: To separate the Ru-(S)-H8-BINAP catalyst from the product solution for reuse.

  • Equipment: A lab-scale OSN setup with a suitable solvent-stable membrane (e.g., polyimide-based) is required.

  • Procedure:

    • Select a membrane with a molecular weight cut-off (MWCO) that retains the catalyst (M.W. of Ru(OAc)₂[this compound] is ~850 g/mol )[7] while allowing the product and solvent to pass through.

    • Transfer the reaction mixture to the OSN unit under an inert atmosphere.

    • Pressurize the system according to the membrane manufacturer's instructions to start the filtration process.

    • Collect the permeate, which contains the product.

    • To improve recovery, a diafiltration step can be included: add fresh, pure solvent to the catalyst-containing retentate and repeat the filtration process. This "washes" the catalyst.

    • The concentrated catalyst solution (the retentate) can be used directly in a subsequent reaction after adjusting the concentration.

Visualizations

G start Spent Catalyst (Low Activity/Conversion) diagnosis Step 1: Diagnose Deactivation (e.g., ³¹P NMR, Reaction Profile) start->diagnosis is_oxidized Is Ligand Oxidized? diagnosis->is_oxidized is_inhibited Is Catalyst Inhibited/Poisoned? is_oxidized->is_inhibited No recover Recover Ligand/Metal (Advanced Chemistry) is_oxidized->recover Yes is_decomposed Is Catalyst Decomposed? is_inhibited->is_decomposed No purify Step 2: Purify Catalyst (Precipitation, Washing, OSN) is_inhibited->purify Yes optimize Optimize Reaction Conditions (Temp., Purity) is_decomposed->optimize Yes end_fail Regeneration Not Feasible is_decomposed->end_fail Unsure validate Step 3: Validate Regenerated Catalyst (Test Reaction, NMR) purify->validate recover->end_fail optimize->end_fail end_success Catalyst Regenerated (Ready for Reuse) validate->end_success Activity Restored validate->end_fail Activity Not Restored

Caption: Workflow for troubleshooting and regenerating a deactivated catalyst.

G reaction_mixture Crude Reaction Mixture (Catalyst + Product + Solvent) add_antisolvent Add Anti-Solvent (e.g., Hexane) reaction_mixture->add_antisolvent precipitation Catalyst Precipitates add_antisolvent->precipitation filtration Inert Atmosphere Filtration (Schlenk Filter) precipitation->filtration solid_catalyst Isolated Solid Catalyst filtration->solid_catalyst Solid filtrate Filtrate (Product in Solution) filtration->filtrate Liquid wash Wash Solid with Cold Anti-Solvent solid_catalyst->wash dry Dry Under Vacuum wash->dry regenerated_catalyst Regenerated Catalyst dry->regenerated_catalyst

Caption: Experimental workflow for catalyst regeneration by precipitation.

References

managing air and moisture sensitivity of (S)-H8-BINAP complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on managing the air and moisture sensitivity of (S)-H8-BINAP complexes. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of these powerful chiral ligands in your asymmetric catalysis experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the use of this compound complexes, providing potential causes and recommended solutions in a question-and-answer format.

Issue 1: Low or Inconsistent Enantioselectivity (ee)

Question: My asymmetric reaction is yielding a product with low or inconsistent enantiomeric excess. What are the likely causes and how can I improve the stereoselectivity?

Answer: Low enantioselectivity is a common challenge in asymmetric catalysis and can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Potential Cause Recommended Solution
Ligand/Catalyst Degradation This compound, like other phosphine ligands, is susceptible to oxidation by air, which can lead to the formation of phosphine oxides. This degradation can reduce the concentration of the active chiral catalyst and potentially introduce species that catalyze a non-selective background reaction.[1] Solution: Ensure that the this compound ligand and its metal complexes are handled and stored under a strict inert atmosphere (e.g., argon or nitrogen) at all times.[2] Use freshly prepared catalyst solutions and degassed solvents. The oxidation of phosphine ligands can be monitored by ³¹P NMR spectroscopy, where the formation of phosphine oxides will appear as new signals.[3][4]
Suboptimal Reaction Conditions Temperature, pressure, and solvent can significantly influence the enantioselectivity of the reaction. For instance, lower temperatures often lead to higher enantioselectivity by increasing the energy difference between the diastereomeric transition states.[2]
Inappropriate Solvent The polarity and proticity of the solvent can affect the catalyst's conformation and the stability of the transition states. Protic solvents, in particular, can interfere with the catalyst's performance.[5] Solution: Conduct a solvent screen to identify the optimal medium for your specific reaction. Ensure all solvents are anhydrous and thoroughly degassed.
Substrate Impurities Impurities in the substrate, such as water, alcohols, or other coordinating functional groups, can interfere with the chiral environment of the catalyst.
Incorrect Catalyst Preparation The method of catalyst preparation, especially for in-situ generated catalysts, is crucial. An incorrect ligand-to-metal ratio or incomplete complex formation can lead to the presence of multiple catalytic species with varying selectivities.[6]

Issue 2: Low or No Catalytic Activity/Conversion

Question: My reaction is showing low conversion or is not proceeding to completion. What are the potential reasons for this lack of reactivity?

Answer: Low catalytic activity can be a sign of catalyst deactivation or suboptimal reaction conditions. The following steps can help diagnose and resolve the issue.

Potential Cause Recommended Solution
Catalyst Poisoning Impurities in the substrate or solvent can act as catalyst poisons. Common poisons for transition metal catalysts include sulfur-containing compounds and certain nitrogen-containing heterocycles.[7] Solution: Rigorously purify all starting materials and solvents. The use of high-purity, degassed solvents is critical.
Catalyst Deactivation In addition to oxidation, the active catalyst may decompose under the reaction conditions due to thermal instability or reaction with other components in the mixture.[2] Solution: Ensure the reaction temperature is not excessively high. If catalyst decomposition is suspected, consider using a freshly prepared batch of the catalyst.
Improper Catalyst Handling For air- and moisture-sensitive catalysts like this compound complexes, strict adherence to air-free techniques using a glovebox or Schlenk line is essential. Even brief exposure to air can lead to irreversible decomposition.[7]
Insufficient Hydrogen Pressure (for Hydrogenation Reactions) In asymmetric hydrogenation reactions, inadequate hydrogen pressure can lead to slow or incomplete reactions. The enantioselectivity of some hydrogenations is also dependent on the hydrogen pressure.[8]
Poor Mass Transfer In heterogeneous or biphasic reaction systems, inefficient mixing can limit the contact between the reactants and the catalyst, leading to low conversion. Solution: Ensure vigorous and efficient stirring throughout the reaction.

Frequently Asked Questions (FAQs)

Q1: How should I properly store this compound and its complexes?

A1: this compound and its metal complexes are air-sensitive and should be stored in a cool, dry place under an inert atmosphere (argon or nitrogen).[2] A glovebox or a sealed Schlenk flask are ideal for storage. Avoid frequent opening of the container to minimize exposure to atmospheric oxygen and moisture.

Q2: What is the visual appearance of this compound and its complexes, and can I tell if it has degraded?

A2: this compound is typically a white to off-white powder.[9] Its ruthenium complexes, for example, can be yellow to reddish-brown solids.[9] While a significant color change may indicate degradation, the most reliable method to assess the purity and integrity of the phosphine ligand is through ³¹P NMR spectroscopy, which can detect the presence of phosphine oxides.[3][4]

Q3: Can I prepare the this compound catalyst in-situ?

A3: Yes, in-situ preparation of this compound complexes is a common and often preferred method. This involves mixing the this compound ligand with a suitable metal precursor (e.g., a ruthenium or rhodium salt) in an anhydrous, degassed solvent under an inert atmosphere immediately before the addition of the substrate.[9][10] This procedure minimizes the handling and potential degradation of the isolated, and often more sensitive, pre-formed catalyst complex.

Q4: How does this compound compare to (S)-BINAP in terms of performance?

A4: this compound is the octahydro derivative of (S)-BINAP. This structural modification can lead to differences in the electronic and steric properties of the ligand, which in turn can affect the catalytic activity and enantioselectivity of its metal complexes. In some reactions, such as the asymmetric hydrogenation of certain unsaturated carboxylic acids, Ru-(S)-H8-BINAP complexes have been reported to provide higher enantioselectivities than their Ru-(S)-BINAP counterparts.[11][12] However, the optimal ligand choice is substrate-dependent, and screening of different ligands may be necessary to achieve the best results.

Q5: What solvents are recommended for reactions involving this compound complexes?

A5: The choice of solvent is critical and depends on the specific reaction. Generally, anhydrous and degassed aprotic solvents are preferred. Common solvents include toluene, dichloromethane, and methanol (for certain hydrogenations). Protic solvents can sometimes interfere with the catalyst, and their effect should be carefully evaluated.[5][13] It is crucial to ensure the solvent is free from impurities that could act as catalyst poisons.

Data Presentation

The following tables summarize the performance of this compound complexes in representative asymmetric catalytic reactions.

Table 1: Asymmetric Hydrogenation of α,β-Unsaturated Carboxylic Acids with Ru(OAc)₂[(S)-H₈-BINAP]

SubstrateProductYield (%)ee (%)Reference
(E)-2-Methyl-2-butenoic acid(S)-2-Methylbutanoic acid>9595[12]
(E)-2-Methyl-3-phenylpropenoic acid(S)-2-Methyl-3-phenylpropanoic acid>9589[12]
2-(4-isobutylphenyl)propenoic acid(S)-Ibuprofen>9597[12]

Table 2: Asymmetric Hydrogenation of Quinolines with Ir-(S)-H₈-BINAPO Catalyst

SubstrateProductConversion (%)ee (%)Reference
2-Methylquinoline2-Methyl-1,2,3,4-tetrahydroquinoline>9992[14]
2-Ethylquinoline2-Ethyl-1,2,3,4-tetrahydroquinoline>9993[14]
2-Propylquinoline2-Propyl-1,2,3,4-tetrahydroquinoline>9994[14]

Experimental Protocols

Protocol 1: General Procedure for In-Situ Preparation of Ru(OAc)₂[(S)-H₈-BINAP] and Asymmetric Hydrogenation

This protocol is a general guideline for the in-situ preparation of the Ru-(S)-H8-BINAP catalyst and its use in asymmetric hydrogenation. All operations should be performed under a strict inert atmosphere using Schlenk techniques or in a glovebox.

Materials:

  • [Ru(COD)Cl₂]n or other suitable Ruthenium precursor

  • This compound

  • Sodium Acetate (NaOAc)

  • Anhydrous, degassed solvent (e.g., methanol, ethanol, or toluene)

  • Substrate

  • High-purity hydrogen gas

Procedure:

  • Glassware Preparation: All glassware must be rigorously dried in an oven (e.g., at 120 °C overnight) and cooled under a stream of dry argon or nitrogen.[9]

  • In-Situ Catalyst Formation:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add the Ruthenium precursor and this compound (typically in a 1:1.1 molar ratio).

    • Evacuate the flask and backfill with argon (repeat this cycle three times).

    • Add the anhydrous, degassed solvent via a cannula or syringe.

    • Stir the mixture at room temperature or gentle heating until a homogeneous solution is formed.

    • Add sodium acetate (if required by the specific catalytic system) and continue stirring.

  • Asymmetric Hydrogenation:

    • Add the substrate to the freshly prepared catalyst solution.

    • Transfer the reaction mixture to a high-pressure autoclave that has been purged with argon.

    • Pressurize the autoclave with hydrogen gas to the desired pressure.

    • Stir the reaction at the desired temperature for the specified time.

    • Monitor the reaction progress by appropriate analytical techniques (e.g., GC, HPLC).

  • Work-up and Analysis:

    • After the reaction is complete, carefully vent the hydrogen pressure.

    • Remove the solvent under reduced pressure.

    • Purify the product by column chromatography, distillation, or recrystallization.

    • Determine the enantiomeric excess of the product by chiral HPLC or GC.

Mandatory Visualizations

Troubleshooting_Workflow start_node Low Enantioselectivity or Yield check_catalyst 1. Check Catalyst Integrity start_node->check_catalyst check_conditions 2. Evaluate Reaction Conditions start_node->check_conditions check_reagents 3. Scrutinize Reagents start_node->check_reagents catalyst_degradation Degradation (Oxidation)? - Stored under inert gas? - Freshly prepared? check_catalyst->catalyst_degradation Yes/No catalyst_handling Improper Handling? - Used glovebox/Schlenk line? check_catalyst->catalyst_handling Yes/No temp_pressure Suboptimal Temperature/ Pressure? - Optimized parameters? check_conditions->temp_pressure Yes/No solvent Inappropriate Solvent? - Anhydrous and degassed? - Protic vs. Aprotic? check_conditions->solvent Yes/No substrate_purity Substrate Impurities? - Purified substrate? check_reagents->substrate_purity Yes/No reagent_purity Reagent/Solvent Purity? - High-purity grade used? check_reagents->reagent_purity Yes/No solution_node Improved Performance catalyst_degradation->solution_node catalyst_handling->solution_node temp_pressure->solution_node solvent->solution_node substrate_purity->solution_node reagent_purity->solution_node

Caption: A logical workflow for troubleshooting common issues in asymmetric catalysis.

Experimental_Workflow start Start: Inert Atmosphere glassware 1. Dry Glassware (Oven-dried, cooled under Argon) start->glassware catalyst_prep 2. In-Situ Catalyst Preparation - Add Ru precursor & this compound - Add degassed, anhydrous solvent glassware->catalyst_prep substrate_add 3. Add Substrate catalyst_prep->substrate_add reaction 4. Reaction (Autoclave, H₂ pressure, Temp.) substrate_add->reaction workup 5. Work-up - Vent H₂ - Remove solvent reaction->workup analysis 6. Analysis - Purify product - Determine ee (chiral HPLC/GC) workup->analysis end End analysis->end

Caption: A typical experimental workflow for asymmetric hydrogenation.

References

Technical Support Center: (S)-H8-BINAP Mediated Transformations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for (S)-H8-BINAP mediated transformations. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and optimizing their experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: Low Enantioselectivity (ee)

Q: My reaction is proceeding to high conversion, but the enantiomeric excess (ee) of my product is lower than expected. What are the potential causes and solutions?

A: Low enantioselectivity is a common issue that can often be resolved by careful optimization of reaction parameters.

  • Potential Causes:

    • Suboptimal Solvent Choice: The polarity and coordinating ability of the solvent can significantly influence the chiral environment of the catalyst. Protic solvents like methanol and ethanol are often optimal for the hydrogenation of β-keto esters, while aprotic solvents may lead to reduced enantioselectivity.[1]

    • Presence of Water: Trace amounts of water in the reaction mixture can be detrimental to both catalytic activity and enantioselectivity.[1]

    • Incorrect Hydrogen Pressure: The effect of hydrogen pressure on enantioselectivity is substrate-dependent. For some substrates, lower pressures may be beneficial, while for others, higher pressures can improve the ee.

    • Suboptimal Temperature: Temperature can have a significant impact on the stereochemical course of the reaction.

    • Impure Catalyst or Substrate: Impurities in the this compound ligand, metal precursor, or the substrate can interfere with the catalyst's performance.

  • Troubleshooting Steps:

    • Solvent Screening: If applicable to your substrate, screen a range of high-purity, anhydrous solvents (e.g., methanol, ethanol, toluene, dichloromethane).

    • Ensure Anhydrous Conditions: Rigorously dry all solvents and reagents before use. The use of molecular sieves can be beneficial.

    • Optimize Hydrogen Pressure: Perform the reaction at various hydrogen pressures (e.g., 10 atm, 50 atm, 100 atm) to determine the optimal pressure for your specific substrate.

    • Temperature Optimization: Screen a range of temperatures (e.g., room temperature, 0°C, 50°C) to find the optimum for your reaction.

    • Verify Reagent Purity: Use highly pure this compound and metal precursors. Purify the substrate via distillation, recrystallization, or chromatography prior to the reaction.

Issue 2: Low or No Conversion

Q: My reaction is not proceeding, or the conversion is very low. What should I check?

A: Low or no conversion is typically indicative of an inactive catalyst or suboptimal reaction conditions.

  • Potential Causes:

    • Catalyst Inactivity: The catalyst may have been improperly prepared or handled. Many Ru- and Rh-H8-BINAP complexes are sensitive to air and moisture.

    • Catalyst Poisoning: Impurities in the substrate, solvent, or hydrogen gas can act as catalyst poisons.

    • Insufficient Hydrogen Pressure or Reaction Time: The reaction may not have had enough driving force or time to proceed to completion.

    • Suboptimal Temperature: The reaction temperature may be too low for the catalyst to be sufficiently active.

  • Troubleshooting Steps:

    • Ensure Inert Atmosphere: Handle the catalyst and set up the reaction under a strictly inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).

    • Use High-Purity Reagents: Ensure all reagents, solvents, and the hydrogen gas are of high purity.

    • Increase Hydrogen Pressure and/or Reaction Time: Increase the hydrogen pressure and/or extend the reaction time. Monitor the reaction progress by TLC, GC, or HPLC.

    • Increase Temperature: Gradually increase the reaction temperature to enhance catalytic activity.

Issue 3: Formation of Suspected Side Products (e.g., Isomers, Over-reduction)

Q: I am observing unexpected byproducts in my reaction mixture. What could they be and how can I minimize their formation?

A: The formation of side products is often related to the substrate's structure and the reaction conditions.

  • Potential Side Reactions & Byproducts:

    • Double Bond Isomerization: In the hydrogenation of allylic alcohols, isomerization of the double bond can occur. For instance, in some cases, the initially formed product can undergo concurrent transformations like isomerization.

    • Chemoselectivity Issues: For substrates with multiple reducible functional groups, such as α,β-unsaturated ketones and aldehydes, reduction of the carbonyl group can compete with the desired reduction of the C=C double bond. Some ruthenium complexes are more prone to hydrogenating carbonyl groups.

    • Diastereomer Formation: For substrates that can form diastereomeric products, the formation of the undesired diastereomer is a common side reaction.

  • Troubleshooting and Optimization Strategies:

    • Optimize Reaction Time and Temperature: Shorter reaction times and lower temperatures can sometimes minimize the formation of isomerization byproducts.

    • Solvent and Additive Screening: The choice of solvent and the presence of additives can influence the chemoselectivity of the reaction. A systematic screening is recommended.

    • Ligand Modification: In some challenging cases, slight modifications to the ligand structure (if possible) or using a different ancillary ligand on the metal center can alter the selectivity profile.

Data on Reaction Optimization

The following tables provide examples of how reaction conditions can be optimized to maximize the yield and enantioselectivity of the desired product, thereby minimizing side reactions such as the formation of the undesired enantiomer.

Table 1: Asymmetric Hydrogenation of an α,β-Unsaturated Carboxylic Acid with Ru(OAc)₂[(S)-H₈-BINAP]

EntrySubstrateS/C RatioH₂ Pressure (atm)Temperature (°C)SolventTime (h)Conversion (%)ee (%)
1Tiglic Acid10001025Methanol12>9995
2Tiglic Acid10005025Methanol6>9996
3Tiglic Acid100010025Methanol4>9997
4Geranic Acid5005030Ethanol249892

Data is illustrative and based on typical results reported in the literature.

Table 2: Asymmetric Hydrogenation of a β-Keto Ester with a Ru-(S)-H₈-BINAP Catalyst

EntrySubstrateS/C RatioH₂ Pressure (atm)Temperature (°C)SolventTime (h)Conversion (%)ee (%)
1Methyl Acetoacetate100010025Methanol10>9998
2Methyl Acetoacetate100010025Toluene248590
3Methyl Acetoacetate100010025Dichloromethane247085
4Ethyl Benzoylacetate5008050Ethanol18>9996

Data is illustrative and based on typical results reported in the literature.[1]

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Hydrogenation of an α,β-Unsaturated Carboxylic Acid

Materials:

  • Ru(OAc)₂[(S)-H₈-BINAP] catalyst

  • Prochiral α,β-unsaturated carboxylic acid substrate

  • Anhydrous and degassed methanol

  • High-purity hydrogen gas

  • Inert gas (Argon or Nitrogen)

  • High-pressure autoclave equipped with a magnetic stir bar

Procedure:

  • Catalyst and Substrate Preparation: In a glovebox or under a stream of argon, add the Ru(OAc)₂[(S)-H₈-BINAP] catalyst and the α,β-unsaturated carboxylic acid substrate to the autoclave.

  • Solvent Addition: Add anhydrous and degassed methanol to the autoclave via a cannula or syringe.

  • Sealing and Purging: Seal the autoclave and purge with argon or nitrogen several times, followed by purging with hydrogen gas.

  • Reaction Execution: Pressurize the autoclave to the desired hydrogen pressure (e.g., 50-100 atm). Begin stirring the reaction mixture and heat to the desired temperature (e.g., 25-50 °C).

  • Reaction Monitoring: Monitor the reaction progress by periodically taking samples (if the reactor allows) and analyzing them by HPLC or GC to determine conversion and enantiomeric excess.

  • Work-up: Once the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure and purify the product by an appropriate method (e.g., column chromatography, recrystallization).

Visualizations

Reaction_Pathway cluster_0 Catalyst Activation cluster_1 Catalytic Cycle Catalyst_Precursor Ru(OAc)₂[(S)-H₈-BINAP] Active_Catalyst Active Ru-H Species Catalyst_Precursor->Active_Catalyst H₂ Coordination Substrate-Catalyst Complex Active_Catalyst->Coordination + Substrate Substrate Unsaturated Substrate Hydride_Insertion Hydride Insertion (Stereodetermining Step) Coordination->Hydride_Insertion H₂ Product_Complex Product-Catalyst Complex Hydride_Insertion->Product_Complex Product_Complex->Active_Catalyst - Product Product Chiral Product Product_Complex->Product

Caption: Generalized reaction pathway for Ru/(S)-H₈-BINAP catalyzed asymmetric hydrogenation.

Troubleshooting_Workflow Start Experiment Shows Poor Results Issue Identify Primary Issue Start->Issue Low_ee Low Enantioselectivity Issue->Low_ee Low ee Low_Conversion Low Conversion Issue->Low_Conversion Low Conversion Side_Products Side Product Formation Issue->Side_Products Byproducts Check_Solvent Screen Solvents (e.g., MeOH, EtOH) Low_ee->Check_Solvent Check_Purity_ee Verify Reagent Purity (Substrate, Catalyst) Check_Solvent->Check_Purity_ee Optimize_Conditions_ee Optimize Pressure and Temperature Check_Purity_ee->Optimize_Conditions_ee Result_ee Improved ee Optimize_Conditions_ee->Result_ee Check_Inertness Ensure Inert Atmosphere Low_Conversion->Check_Inertness Check_Purity_conv Check for Catalyst Poisons (Impure Reagents) Check_Inertness->Check_Purity_conv Optimize_Conditions_conv Increase Pressure, Temp, or Time Check_Purity_conv->Optimize_Conditions_conv Result_conv Improved Conversion Optimize_Conditions_conv->Result_conv Identify_Side_Product Characterize Byproduct (e.g., Isomer, C=O reduction) Side_Products->Identify_Side_Product Adjust_Conditions Adjust Conditions to Favor Desired Pathway (e.g., lower temp, shorter time) Identify_Side_Product->Adjust_Conditions Result_sp Minimized Side Products Adjust_Conditions->Result_sp

Caption: Troubleshooting workflow for common issues in (S)-H₈-BINAP mediated transformations.

References

impact of substrate purity on (S)-H8-BINAP catalyst activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the impact of substrate purity on the activity of the (S)-H8-BINAP catalyst in asymmetric hydrogenation. Achieving high catalyst activity and enantioselectivity is critically dependent on the purity of the substrate.

Troubleshooting Guide: Impact of Substrate Purity

Issues such as low conversion rates, diminished enantiomeric excess (ee%), and poor reproducibility can often be attributed to impurities within the substrate. This guide offers a structured approach to identifying and resolving these common experimental problems.

Problem 1: Low or Inconsistent Enantiomeric Excess (ee%)

A primary indication of a compromised chiral environment of the this compound catalyst is low or fluctuating enantioselectivity.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Coordinating Impurities Basic nitrogen-containing compounds (e.g., amines, pyridines) and sulfur-containing compounds (e.g., thiols, thioethers) can act as catalyst poisons. They coordinate strongly to the metal center, blocking substrate access or altering the catalyst's electronic properties. Purify the substrate using methods such as column chromatography, distillation, or recrystallization.
Protic Impurities The presence of water or alcohol in the substrate can interfere with the catalyst-substrate interactions that govern enantioselectivity. It is crucial to thoroughly dry the substrate before the reaction and to maintain strictly anhydrous conditions throughout the experiment.
Acidic or Basic Residues Residual acids or bases from prior synthetic steps can shift the reaction pH away from the optimum, negatively impacting both catalyst activity and enantioselectivity. Neutralize the substrate solution or purify it by passing it through a short plug of neutral alumina.
Substrate Isomerization The presence of geometric (E/Z) isomers in the substrate may lead to different enantiomeric outcomes, or one isomer might react at a much slower rate, thereby affecting the overall measured ee%. The substrate should be purified to isolate a single isomer.
Problem 2: Low or No Catalytic Conversion

When a reaction fails to reach completion or shows no reactivity, it often indicates catalyst deactivation or inhibition.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Catalyst Poisoning As previously noted, sulfur and certain nitrogenous compounds are potent poisons for ruthenium and other transition metal catalysts.[1] Rigorous purification of the substrate is imperative.
Oxidative Impurities Peroxides or other oxidizing agents within the substrate can oxidize the phosphine ligand or the metal center, rendering the catalyst inactive. Test for the presence of peroxides and, if necessary, treat the substrate with a reducing agent (e.g., sodium sulfite) followed by re-purification.
Inhibitors from Synthesis/Storage Olefinic substrates may contain phenolic compounds or other polymerization inhibitors that can hinder the catalytic reaction. These can be removed by passing the substrate through a column of activated basic alumina or by performing a caustic wash.

Quantitative Impact of Impurities on Catalyst Performance (Illustrative Data)

The following table provides an illustrative example of how different types and levels of impurities can affect a typical asymmetric hydrogenation reaction. The actual impact can vary based on the specific substrate, catalyst, and reaction conditions.

ImpurityConcentration (mol%)Effect on Conversion (%)Effect on Enantiomeric Excess (ee%)
Thiophenol0.1Drastic decrease (<10%)Not determinable
Pyridine1Significant decrease (~50%)Moderate decrease (~10-20%)
Water10Minor decrease (~5-10%)Significant decrease (>20%)
Hydroquinone0.5Moderate decrease (~20-30%)Minor to moderate decrease (~5-15%)

Note: This data is for illustrative purposes. Actual effects are highly dependent on the specific experimental setup.

Experimental Protocols

Protocol 1: Substrate Purification via Column Chromatography

This protocol is effective for removing a broad range of polar and non-polar impurities.

Methodology:

  • Select Adsorbent and Eluent: Choose an appropriate stationary phase (e.g., silica gel, neutral alumina) and a solvent system (eluent) that provides good separation of the substrate from its impurities, as determined by thin-layer chromatography (TLC).

  • Pack the Column: Prepare a chromatography column with the selected adsorbent.

  • Load the Substrate: Dissolve the impure substrate in a minimal amount of the eluent and carefully load it onto the column.

  • Elute and Collect Fractions: Pass the eluent through the column and collect fractions. Monitor the fractions by TLC to identify those containing the purified substrate.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

  • Dry the Substrate: Ensure the purified substrate is completely free of solvent and moisture by drying under high vacuum.

Protocol 2: Removal of Phenolic Inhibitors using an Alumina Plug

This is a rapid and effective method for removing common inhibitors like hydroquinone or tert-butylcatechol from olefinic substrates.

Methodology:

  • Prepare the Alumina Plug: Place a small amount of cotton or glass wool at the bottom of a Pasteur pipette or a small column. Add a layer of sand, followed by a 2-3 cm layer of activated basic alumina, and top with another layer of sand.

  • Pass the Substrate: Dissolve the substrate in a non-polar solvent (e.g., hexane, dichloromethane) and pass the solution through the prepared alumina plug.

  • Rinse: Rinse the plug with a small volume of fresh solvent to ensure complete elution of the substrate.

  • Concentrate: Combine the eluates and remove the solvent under reduced pressure. The purified substrate should be used promptly as the inhibitor has been removed.

Protocol 3: Purity Analysis by ¹H NMR and GC/HPLC

Verifying the purity of the substrate before use is a critical step.

  • ¹H NMR Spectroscopy: This technique provides structural information and can detect proton-containing impurities.

  • Gas Chromatography (GC) / High-Performance Liquid Chromatography (HPLC): These methods are highly sensitive for detecting and quantifying minor impurities. For chiral substrates, chiral GC or HPLC can be used to determine the enantiomeric purity.

Frequently Asked Questions (FAQs)

Q1: My reaction is highly sensitive to substrate purity. How can I ensure my substrate is sufficiently clean?

A1: It is best practice to purify all substrates immediately before use, even if they are from a commercial source. A combination of purification techniques may be required. For example, distillation followed by passing the substrate through a plug of activated alumina can be very effective. Always confirm the purity using analytical methods like NMR, GC, or HPLC.

Q2: I suspect my substrate contains acidic or basic impurities. How can these be removed?

A2: An aqueous workup is often sufficient. Wash the substrate solution with a dilute acid (e.g., 1M HCl) to remove basic impurities, or with a dilute base (e.g., saturated NaHCO₃ solution) to remove acidic impurities. Follow this with a brine wash and dry the organic layer over an anhydrous salt like MgSO₄ or Na₂SO₄. Finally, remove the solvent and dry the substrate under vacuum.

Q3: Can the purity of the solvent also affect the reaction?

A3: Yes, absolutely. The solvent can be a major source of impurities, particularly water. Always use anhydrous, deoxygenated solvents of the highest available purity. It is advisable to freshly distill solvents or pass them through a solvent purification system before use.

Q4: I am observing inconsistent results between different batches of the same substrate. What could be the cause?

A4: Batch-to-batch variability in substrate purity is a frequent cause of inconsistent experimental outcomes. To ensure uniformity, implement a standardized purification and analysis protocol for every new batch of substrate.

Visualizations

TroubleshootingWorkflow start Low Catalyst Activity or Enantioselectivity check_purity 1. Assess Substrate Purity (NMR, GC, HPLC) start->check_purity is_pure Is Substrate Pure? check_purity->is_pure purify 2. Purify Substrate (Chromatography, Distillation, Recrystallization) is_pure->purify No run_reaction 4. Run Reaction with Purified Substrate is_pure->run_reaction Yes other_issues Consider Other Factors: - Catalyst Integrity - Reaction Conditions - Solvent Purity is_pure->other_issues If problem persists after purification recheck_purity 3. Re-assess Purity purify->recheck_purity recheck_purity->run_reaction success Problem Resolved run_reaction->success

Caption: Troubleshooting workflow for low this compound catalyst activity.

Caption: Mechanism of catalyst inhibition by coordinating impurities.

References

Technical Support Center: Purification of Products from (S)-H8-BINAP Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-H8-BINAP catalyzed reactions. Here, you will find detailed information on purification strategies, troubleshooting common issues, and protocols for obtaining high-purity chiral products.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of products from this compound catalyzed reactions.

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TroubleshootingWorkflow cluster_start Problem Identification cluster_analysis Analysis cluster_solutions Potential Solutions start Initial Problem low_yield Low Yield start->low_yield low_ee Low Enantiomeric Excess (ee) start->low_ee catalyst_contamination Catalyst Contamination (Coloration) start->catalyst_contamination optimize_reaction Optimize Reaction Conditions low_yield->optimize_reaction Incomplete reaction optimize_workup Optimize Work-up & Extraction low_yield->optimize_workup Product loss low_ee->optimize_reaction Suboptimal conditions recrystallization Recrystallization low_ee->recrystallization Enrichment chiral_hplc Chiral HPLC/SFC Purification low_ee->chiral_hplc Separation chromatography Column Chromatography catalyst_contamination->chromatography General removal scavengers Use Catalyst Scavengers catalyst_contamination->scavengers Specific removal

Caption: A workflow for troubleshooting common issues in the purification of products from this compound catalyzed reactions.

Q1: My final product has a low yield after purification. What are the common causes and how can I improve it?

Low yields can stem from several factors, from the reaction itself to the work-up and purification procedures.

  • Incomplete Reaction:

    • Troubleshooting: Before starting the purification, ensure the reaction has gone to completion by monitoring it with techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy. If the reaction is stalled, consider extending the reaction time, increasing the temperature, or checking the catalyst's activity.

  • Product Loss During Work-up and Extraction:

    • Troubleshooting: Ensure efficient extraction of your product from the reaction mixture. Perform multiple extractions with an appropriate solvent. The choice of solvent is critical; ensure your product is highly soluble in the extraction solvent while impurities are less soluble. Breaking up emulsions with brine (saturated NaCl solution) can also prevent product loss.

  • Decomposition on Silica Gel:

    • Troubleshooting: Some chiral products can be sensitive to the acidic nature of silica gel, leading to degradation or racemization. To mitigate this, you can use a less acidic stationary phase or add a small amount of a neutralizer like triethylamine to the eluent during column chromatography.

  • Inefficient Crystallization:

    • Troubleshooting: The choice of solvent is crucial for successful recrystallization. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. Experiment with different solvents or solvent mixtures to find the optimal conditions for crystal formation and recovery.

Q2: The enantiomeric excess (ee) of my product is lower than expected after purification. What could be the reason?

A lower than expected enantiomeric excess can be due to issues with the reaction's selectivity or racemization during purification.

  • Suboptimal Reaction Conditions:

    • Troubleshooting: The enantioselectivity of this compound catalyzed reactions is highly dependent on factors like temperature, pressure, solvent, and substrate-to-catalyst ratio. Review the literature for optimized conditions for your specific transformation.

  • Racemization During Purification:

    • Troubleshooting: As mentioned, acidic silica gel can sometimes cause racemization. Consider the mitigation strategies mentioned above. Additionally, prolonged heating during solvent evaporation or recrystallization can sometimes lead to racemization for certain molecules.

  • Inaccurate ee Determination:

    • Troubleshooting: Ensure your analytical method for determining ee (e.g., chiral HPLC or GC) is properly validated. The peaks corresponding to the two enantiomers should be well-resolved.

Q3: My purified product is colored, suggesting residual ruthenium catalyst. How can I remove it?

Ruthenium catalysts, like those formed with this compound, can be challenging to remove completely. Several methods can be employed to address this issue.

  • Silica Gel Chromatography:

    • Troubleshooting: Often, a standard silica gel column is sufficient to remove the majority of the ruthenium catalyst.

  • Treatment with Scavengers:

    • Troubleshooting: For stubborn ruthenium contamination, treatment of the crude product with a scavenger before chromatography can be very effective. Common scavengers include:

      • Triphenylphosphine oxide (TPPO) or Dimethyl sulfoxide (DMSO): These can be added to the crude reaction mixture, stirred for several hours, and then the mixture can be filtered through a plug of silica gel.[1][2][3]

      • Activated Carbon: Stirring the crude product with activated carbon can help adsorb the ruthenium species.

      • Water-Soluble Lewis Bases: Extraction with an aqueous solution of a Lewis base like imidazole or cysteine can help pull the ruthenium into the aqueous phase.

  • Oxidative Treatment:

    • Troubleshooting: Washing the reaction mixture with an oxidizing agent like 15% aqueous hydrogen peroxide can convert ruthenium complexes into insoluble ruthenium dioxide, which can then be filtered off.

Frequently Asked Questions (FAQs)

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FAQ_Relationships cluster_purification Purification Methods cluster_ee Enantiomeric Excess cluster_catalyst Catalyst Removal q_purification Q: Best general purification method? ans_chromatography A: Silica Gel Chromatography q_purification->ans_chromatography ans_recrystallization A: Recrystallization q_purification->ans_recrystallization q_ee Q: How to determine enantiomeric excess? ans_chiral_hplc A: Chiral HPLC/GC q_ee->ans_chiral_hplc q_catalyst Q: Removing residual Ru catalyst? ans_scavengers A: Use of Scavengers (e.g., TPPO, Cysteine) q_catalyst->ans_scavengers ans_oxidation A: Oxidative Wash (H2O2) q_catalyst->ans_oxidation

Caption: Logical relationships between frequently asked questions and their answers regarding product purification.

Q1: What is the most common method for purifying products from this compound catalyzed reactions?

The most common purification methods are silica gel chromatography and recrystallization. The choice between them depends on the physical properties of the product (e.g., whether it is a solid or an oil) and the nature of the impurities.

Q2: How can I determine the enantiomeric excess (ee) of my purified product?

Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the standard methods for determining the enantiomeric excess of a chiral compound.[4][5][6][7] This involves using a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation. The ee is calculated from the areas of the two enantiomer peaks in the chromatogram using the following formula:

ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] * 100

Q3: Can recrystallization improve the enantiomeric excess of my product?

Yes, in some cases, recrystallization can be used to enrich the enantiomeric excess of a product. This is particularly effective if the product is a conglomerate or if the initial ee is already high. The success of this technique is highly dependent on the solvent system and the crystallization conditions.

Q4: Are there any air-free techniques I should consider during purification?

While the this compound catalyst itself is often handled under inert conditions, the purified organic product is typically air-stable. However, if your product is known to be sensitive to oxidation, it is advisable to handle it under an inert atmosphere (e.g., nitrogen or argon) during purification and storage.

Data Presentation

The following tables summarize quantitative data for the purification of representative products from reactions catalyzed by Ru-BINAP and Ru-H8-BINAP systems.

Table 1: Purification of (S)-Naproxen from Asymmetric Hydrogenation

Catalyst SystemPurification MethodInitial ee (%)Final ee (%)Yield (%)Reference
Ru-(S)-BINAPNot specified>98>98Quantitative[8][9]
Ru(OAc)2[this compound]Not specified8585Quantitative

Note: The data for Ru-(S)-BINAP is included as a close analogue to this compound, demonstrating the high enantioselectivities achievable.

Table 2: Enhancement of Enantiomeric Excess by Recrystallization

Product DerivativeInitial ee (%)Recrystallization SolventFinal ee (%)Yield (%)Reference
Isopropylamide of a carboxylic acid76Methanol>9975

Experimental Protocols

Protocol 1: General Procedure for Removal of Ruthenium Catalyst using Triphenylphosphine Oxide (TPPO)
  • After the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Dissolve the crude residue in a suitable organic solvent (e.g., dichloromethane or toluene).

  • Add triphenylphosphine oxide (TPPO) (approximately 50 equivalents relative to the catalyst).

  • Stir the mixture at room temperature for at least 8-12 hours.[1]

  • Filter the mixture through a plug of silica gel, eluting with the same solvent.

  • Wash the silica gel plug with additional solvent to ensure complete recovery of the product.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product, now with significantly reduced ruthenium content.

  • Proceed with further purification (e.g., column chromatography or recrystallization) as needed.

Protocol 2: General Procedure for Purification by Recrystallization
  • Solvent Selection: Choose a solvent in which your product is highly soluble at elevated temperatures but poorly soluble at room temperature or below. Test small amounts of your product in various solvents to find the ideal one.

  • Dissolution: Place the crude solid product in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. To maximize yield, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 3: General Procedure for Silica Gel Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in the chosen eluent (a non-polar solvent system in which your compound has a low Rf value by TLC). Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. The polarity of the eluent can be gradually increased to elute compounds with higher polarity.

  • Fraction Collection: Collect fractions of the eluate in separate test tubes.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain your desired product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 4: Determination of Enantiomeric Excess by Chiral HPLC
  • Column and Mobile Phase Selection: Choose a chiral HPLC column and a mobile phase that are known to be effective for separating enantiomers of your class of compound.

  • Sample Preparation: Prepare a dilute solution of your purified product in the mobile phase.

  • Injection: Inject a small volume of your sample solution onto the HPLC system.

  • Chromatogram Acquisition: Run the HPLC method and record the chromatogram. You should observe two separate peaks corresponding to the two enantiomers.

  • Peak Integration: Integrate the area of each peak.

  • Calculation: Use the peak areas to calculate the enantiomeric excess (ee) as described in the FAQ section.

References

Validation & Comparative

A Comparative Guide to (S)-H₈-BINAP and (S)-BINAP in Asymmetric Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the choice of a chiral ligand is paramount to achieving high enantioselectivity and efficiency. Among the pantheon of privileged ligands, (S)-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) has long been a benchmark. However, its partially hydrogenated counterpart, (S)-H₈-BINAP (2,2'-bis(diphenylphosphino)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl), has emerged as a superior alternative in many asymmetric hydrogenation reactions, particularly those catalyzed by ruthenium. This guide provides an objective comparison of the performance of (S)-H₈-BINAP and (S)-BINAP, supported by experimental data, to aid researchers in ligand selection for their synthetic endeavors.

Structural Differences

The fundamental difference between (S)-BINAP and (S)-H₈-BINAP lies in the saturation of the outer naphthalene rings. In (S)-H₈-BINAP, these rings are hydrogenated, leading to a more flexible and electron-rich biaryl backbone compared to the rigid aromatic system of (S)-BINAP. This structural modification has profound implications for the ligand's steric and electronic properties, which in turn influence the catalytic activity and enantioselectivity of its metal complexes.

G cluster_BINAP (S)-BINAP cluster_H8BINAP (S)-H8-BINAP cluster_legend Structural Comparison a a b b start_node->end_node Partial Hydrogenation

Caption: Structural comparison of (S)-BINAP and (S)-H₈-BINAP.

Performance in Asymmetric Hydrogenation of Unsaturated Carboxylic Acids

Experimental evidence consistently demonstrates that Ru(II) complexes of (S)-H₈-BINAP exhibit superior performance compared to their (S)-BINAP analogues in the asymmetric hydrogenation of α,β-unsaturated carboxylic acids. The use of (S)-H₈-BINAP generally leads to higher enantiomeric excesses (ee%) and significantly faster reaction rates.

Table 1: Comparison of (S)-H₈-BINAP and (S)-BINAP in the Asymmetric Hydrogenation of α,β-Unsaturated Carboxylic Acids

SubstrateLigandCatalystH₂ Pressure (atm)Temp. (°C)Time (h)Conversion (%)ee (%)
Tiglic Acid(S)-H₈-BINAPRu(OAc)₂(ligand)42512>9997
Tiglic Acid(S)-BINAPRu(OAc)₂(ligand)42524>9980
2-Methylcinnamic Acid(S)-H₈-BINAPRu(OAc)₂(ligand)10025489589
2-Methylcinnamic Acid(S)-BINAPRu(OAc)₂(ligand)10025483030
(E)-2-Methyl-2-butenoic Acid(S)-H₈-BINAPRu(OAc)₂(ligand)42015>9995
(E)-2-Methyl-2-butenoic Acid(S)-BINAPRu(OAc)₂(ligand)42024>9982

The enhanced performance of (S)-H₈-BINAP is attributed to the increased flexibility and electron-donating nature of its octahydrobinaphthyl backbone. This allows for a more favorable substrate-catalyst interaction in the transition state, leading to a higher degree of chiral recognition.

G cluster_ligand Ligand Properties cluster_catalyst Catalyst-Substrate Interaction cluster_performance Catalytic Performance H8_BINAP This compound - More Flexible Backbone - More Electron-Rich TS_H8 Optimized Transition State (Lower Energy) H8_BINAP->TS_H8 Leads to BINAP (S)-BINAP - Rigid Aromatic Backbone - Less Electron-Rich TS_BINAP Less Optimal Transition State (Higher Energy) BINAP->TS_BINAP Leads to Perf_H8 Higher Enantioselectivity Faster Reaction Rate TS_H8->Perf_H8 Results in Perf_BINAP Lower Enantioselectivity Slower Reaction Rate TS_BINAP->Perf_BINAP Results in

Caption: Proposed rationale for the superior performance of (S)-H₈-BINAP.

Experimental Protocols

The following are representative experimental protocols for the asymmetric hydrogenation of an α,β-unsaturated carboxylic acid, such as tiglic acid, using Ru(II) complexes of (S)-H₈-BINAP and (S)-BINAP.

Catalyst Preparation:

The active catalyst, Ru(OAc)₂(ligand), can be prepared in situ or pre-formed. A common in situ preparation involves the reaction of [RuCl₂(cod)]ₙ with the corresponding ligand in the presence of a base, such as sodium acetate, in a suitable solvent like toluene or methanol.

General Procedure for Asymmetric Hydrogenation of Tiglic Acid:

  • Reactor Setup: A glass liner is placed inside a stainless-steel autoclave equipped with a magnetic stir bar. The system is then thoroughly purged with argon or nitrogen to ensure an inert atmosphere.

  • Charging the Reactor: The Ru(OAc)₂(S)-H₈-BINAP or Ru(OAc)₂(S)-BINAP catalyst (e.g., substrate-to-catalyst ratio of 200:1) and tiglic acid are added to the glass liner.

  • Solvent Addition: Degassed methanol is added as the solvent.

  • Hydrogenation: The autoclave is sealed, purged several times with hydrogen gas, and then pressurized to the desired pressure (e.g., 4 atm). The reaction mixture is stirred vigorously at the specified temperature (e.g., 25 °C).

  • Reaction Monitoring: The progress of the reaction can be monitored by taking aliquots at intervals and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, the autoclave is carefully depressurized. The solvent is removed under reduced pressure. The residue is then dissolved in a suitable solvent like diethyl ether and filtered through a short pad of silica gel to remove the catalyst.

  • Analysis: The enantiomeric excess of the product, (S)-2-methylbutanoic acid, is determined by chiral GC or HPLC analysis after conversion to a suitable derivative, such as the methyl ester.

Conclusion

For the asymmetric hydrogenation of a range of α,β-unsaturated carboxylic acids, (S)-H₈-BINAP has demonstrated clear advantages over the traditional (S)-BINAP ligand when complexed with ruthenium. The increased enantioselectivity and faster reaction rates make it a more efficient and cost-effective choice for the synthesis of enantioenriched carboxylic acids, which are valuable building blocks in the pharmaceutical and fine chemical industries. Researchers and process chemists should consider (S)-H₈-BINAP as a primary candidate for optimizing such transformations.

A Comparative Guide to Chiral Diphosphine Ligands: (S)-H8-BINAP vs. The Field

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of asymmetric catalysis, the choice of a chiral ligand is paramount to achieving high enantioselectivity and efficiency in chemical transformations. For researchers, scientists, and professionals in drug development, the selection of an optimal ligand can be the key to a successful and scalable synthesis of chiral molecules. This guide provides an objective comparison of the atropisomeric diphosphine ligand (S)-H8-BINAP with other widely used chiral diphosphine ligands, namely (S)-BINAP, (S)-Tol-BINAP, and (S)-Xyl-BINAP. The comparison is supported by experimental data, detailed protocols, and a mechanistic overview.

This compound, a partially hydrogenated derivative of the renowned BINAP ligand, has emerged as a superior alternative in certain asymmetric hydrogenations. The structural modification in the binaphthyl backbone of H8-BINAP, where the naphthalene rings are partially saturated, imparts unique steric and electronic properties to the resulting metal complexes, often leading to enhanced catalytic performance.

Performance in Asymmetric Hydrogenation

The efficacy of a chiral ligand is best assessed through its performance in catalytic reactions. Asymmetric hydrogenation is a fundamental and widely utilized transformation where the choice of ligand directly influences the enantiomeric excess (ee%), turnover number (TON), and turnover frequency (TOF) of the reaction.

Asymmetric Hydrogenation of Unsaturated Carboxylic Acids

A study by Takasago International Corporation provides a direct comparison of this compound and (S)-BINAP in the ruthenium-catalyzed asymmetric hydrogenation of α,β-unsaturated carboxylic acids. The data, summarized in the table below, clearly demonstrates the superior enantioselectivity achieved with the this compound ligand.[1][2]

SubstrateLigandConversion (%)ee (%)
Tiglic AcidThis compound>9997
Tiglic Acid(S)-BINAP>9987
2-Methyl-2-pentenoic acidThis compound>9993
2-Methyl-2-pentenoic acid(S)-BINAP>9988
2-Methyl-2-hexenoic acidThis compound>9996
2-Methyl-2-hexenoic acid(S)-BINAP>9982
Asymmetric Hydrogenation of β-Keto Esters

The asymmetric hydrogenation of β-keto esters is a crucial reaction for the synthesis of chiral β-hydroxy esters, which are valuable building blocks in the pharmaceutical industry. While direct comparative data for this compound in this specific reaction is limited in the available literature, a comparison of other BINAP derivatives provides valuable context.

LigandSubstrateMetalYield (%)ee (%)TON
(R)-BINAPMethyl acetoacetateRu>999720,000
(R)-Tol-BINAPMethyl acetoacetateRu98991,000
(R)-Xyl-BINAPMethyl acetoacetateRu>99>9910,000

Note: The data for β-keto esters is based on Ru-BINAP systems and demonstrates the high potential for related ligands like this compound in these transformations.

Experimental Protocols

Detailed experimental procedures are essential for reproducing and building upon published results. Below are representative protocols for the asymmetric hydrogenation reactions discussed.

Asymmetric Hydrogenation of Tiglic Acid with Ru/(S)-H8-BINAP

Materials:

  • Ru(OAc)₂[this compound] catalyst

  • Tiglic acid

  • Methanol (degassed)

  • High-pressure autoclave equipped with a magnetic stirrer

  • Hydrogen gas (high purity)

Procedure:

  • In a glovebox, the autoclave is charged with Ru(OAc)₂[this compound] (substrate-to-catalyst ratio, S/C = 200) and tiglic acid.

  • Degassed methanol is added as the solvent.

  • The autoclave is sealed and purged with hydrogen gas three times.

  • The reaction mixture is stirred at 50°C under a hydrogen pressure of 10 atm for 12 hours.

  • After the reaction, the autoclave is cooled to room temperature and the hydrogen gas is carefully vented.

  • The solvent is removed under reduced pressure, and the residue is purified by chromatography to yield (S)-2-methylbutanoic acid.

  • The enantiomeric excess is determined by chiral gas chromatography or high-performance liquid chromatography.

Asymmetric Hydrogenation of Methyl Acetoacetate with a Ru/Diphosphine Catalyst

Materials:

  • [RuCl(p-cymene)(diphosphine)]Cl catalyst precursor

  • Methyl acetoacetate

  • Ethanol (anhydrous and degassed)

  • Sodium ethoxide (NaOEt) solution in ethanol

  • High-pressure autoclave equipped with a magnetic stirrer

  • Hydrogen gas (high purity)

Procedure:

  • The catalyst precursor and the substrate, methyl acetoacetate, are placed in a glass liner inside a high-pressure autoclave under an inert atmosphere.

  • Anhydrous and degassed ethanol is added as the solvent.

  • A solution of sodium ethoxide in ethanol is added as a base.

  • The autoclave is sealed, purged with hydrogen, and then pressurized with hydrogen to the desired pressure (e.g., 50 atm).

  • The reaction mixture is stirred at the desired temperature (e.g., 80°C) for the specified time.

  • After cooling and venting, the conversion and enantiomeric excess of the product, methyl (R)-3-hydroxybutyrate, are determined by gas chromatography.

Mechanistic Insights and Logical Relationships

The enhanced performance of this compound can be attributed to its distinct structural features. The partial hydrogenation of the binaphthyl backbone increases the flexibility and modifies the dihedral angle of the ligand. This, in turn, influences the geometry of the metal complex and the chiral pocket around the active site, leading to better substrate recognition and higher enantioselectivity.

The catalytic cycle for the Ru-BINAP catalyzed asymmetric hydrogenation of a prochiral olefin is depicted below. This general mechanism is believed to be operative for other chiral diphosphine ligands as well, with the ligand's structure influencing the energetics and stereoselectivity of the key steps.

Catalytic_Cycle cluster_0 Catalytic Cycle of Ru-BINAP Asymmetric Hydrogenation precatalyst [Ru(diphosphine)(solvent)₂]²⁺ active_catalyst [RuH(diphosphine)(solvent)]⁺ precatalyst->active_catalyst H₂ substrate_complex [RuH(diphosphine)(substrate)]⁺ active_catalyst->substrate_complex Substrate hydride_insertion Alkyl-Ru Complex substrate_complex->hydride_insertion Hydride Insertion product_release Product hydride_insertion->product_release H₂ product_release->active_catalyst

Catalytic cycle of Ru-catalyzed asymmetric hydrogenation.

Conclusion

The selection of a chiral diphosphine ligand is a critical decision in the development of asymmetric catalytic processes. While the classic BINAP ligand and its derivatives like Tol-BINAP and Xyl-BINAP have demonstrated remarkable success, this guide highlights the potential of this compound as a superior alternative in specific applications, particularly in the asymmetric hydrogenation of unsaturated carboxylic acids. The enhanced enantioselectivity offered by this compound underscores the importance of fine-tuning the ligand structure to achieve optimal catalytic performance. For researchers and professionals in the field, a careful evaluation of these ligands, supported by the experimental data and protocols presented, will be instrumental in advancing the synthesis of enantiomerically pure molecules.

References

A Comparative Performance Analysis of Chiral Ligands: (S)-H8-BINAP vs. SYNPHOS vs. SEGPHOS in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of asymmetric catalysis, the choice of a chiral ligand is a critical determinant for achieving high enantioselectivity and catalytic efficiency. This guide provides an objective comparison of three prominent atropisomeric biaryl bisphosphine ligands: (S)-H8-BINAP, SYNPHOS, and SEGPHOS. This analysis is tailored for researchers, scientists, and drug development professionals to aid in the selection of the optimal catalytic system for their specific applications. The comparison is based on available experimental data, focusing on performance in asymmetric hydrogenation reactions.

Structural Overview and Mechanistic Implications

The efficacy of these ligands stems from their C2-symmetric chiral scaffold, which creates a well-defined chiral environment around the metal center. However, subtle structural differences in their backbones lead to significant variations in their catalytic performance.

  • This compound : This ligand is a partially hydrogenated derivative of the classic BINAP. The saturation of two of the four aromatic rings in the binaphthyl backbone imparts greater conformational rigidity and can lead to improved enantioselectivity in certain reactions compared to its parent ligand, BINAP.[1][2]

  • SYNPHOS : Structurally similar to BINAP, SYNPHOS also possesses a biaryl backbone and has been effectively used in asymmetric hydrogenations, particularly for substrates like enamides.[3]

  • SEGPHOS : Developed by Takasago International Corporation, SEGPHOS is distinguished by its 4,4'-bi-1,3-benzodioxole backbone.[4] This structure results in a narrower dihedral angle compared to BINAP, a feature that has been predicted and confirmed to enhance both enantioselectivity and catalytic activity.[4] Derivatives of SEGPHOS, such as DM-SEGPHOS and DTBM-SEGPHOS, offer further steric and electronic modifications to fine-tune reactivity.[4][5]

The following diagram illustrates the structural differences between these ligands.

Ligand_Structures cluster_H8BINAP This compound cluster_SYNPHOS SYNPHOS cluster_SEGPHOS SEGPHOS H8_BINAP SYNPHOS SEGPHOS Ligand_Selection_Workflow A Define Substrate and Desired Chiral Product B Literature Search for Precedent Reactions A->B C Initial Ligand Screening: This compound, SYNPHOS, SEGPHOS & Derivatives B->C D Consider Ligand Structural Features: - Dihedral Angle - Steric Bulk - Electronic Properties C->D E Optimization of Reaction Conditions: - Solvent - Temperature - Pressure - Catalyst Loading D->E F Analysis of Results: - Enantioselectivity (ee%) - Yield (%) - TON/TOF E->F F->E Iterative Optimization G Select Optimal Ligand and Conditions F->G

References

A Researcher's Guide to Determining Enantiomeric Excess of (S)-H8-BINAP Products by Chiral HPLC: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the accurate determination of enantiomeric excess (ee) is a critical final step. This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) for the analysis of (S)-H8-BINAP products against alternative analytical techniques. Supported by experimental data and detailed protocols, this document aims to assist in method selection and optimization.

This compound, a chiral phosphine ligand, is instrumental in a variety of asymmetric catalytic reactions. The precise measurement of the enantiomeric purity of the resulting products is paramount for evaluating catalyst performance and ensuring the stereochemical integrity of synthesized compounds. Chiral HPLC is a primary and robust method for this purpose, offering direct separation of enantiomers. However, alternative techniques such as ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy and Chiral Supercritical Fluid Chromatography (SFC) present viable alternatives with distinct advantages.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical technique for determining the enantiomeric excess of this compound products depends on several factors, including the required accuracy, analysis speed, sample properties, and available instrumentation.

ParameterChiral High-Performance Liquid Chromatography (HPLC)³¹P Nuclear Magnetic Resonance (NMR) with Chiral Solvating AgentsChiral Supercritical Fluid Chromatography (SFC)
Principle Differential interaction of enantiomers with a chiral stationary phase (CSP) leading to different retention times.Formation of transient diastereomeric complexes with a chiral solvating agent (CSA), resulting in distinct chemical shifts for each enantiomer.Differential interaction of enantiomers with a CSP using a supercritical fluid as the mobile phase.
Resolution (Rs) Typically > 1.5 for baseline separation. For a closely related (R)-H8-BINAP derivative, Rs can be readily optimized.Dependent on the choice of CSA and analyte concentration. Can achieve baseline separation of signals.Generally offers higher efficiency and resolution than HPLC. Resolutions > 2 are common.[1]
Selectivity (α) Dependent on CSP and mobile phase. For a BINAP derivative on a polysaccharide-based CSP, α values are typically > 1.1.Dependent on the specific CSA-enantiomer interaction.Often provides different and sometimes superior selectivity compared to HPLC.[2]
Analysis Time 10 - 30 minutes per sample is common. For an (R)-H8-BINAP derivative, analysis time is under 10 minutes.[3]Rapid, typically 5-15 minutes per sample for data acquisition.Significantly faster than HPLC, often with analysis times of less than 10 minutes.[1][4]
Limit of Detection (LOD) High sensitivity, typically in the low µg/mL to ng/mL range depending on the detector.[1][5][6]Lower sensitivity compared to HPLC, generally in the mg/mL range.High sensitivity, comparable to or better than HPLC, especially with mass spectrometry detection.
Limit of Quantification (LOQ) Typically 3-5 times the LOD, allowing for accurate quantification at low concentrations.[1][5]Higher LOQ than HPLC, limiting its use for trace analysis.Comparable to or better than HPLC.
Sample Preparation Requires dissolution in a suitable solvent and filtration.Simple dissolution in a deuterated solvent with the addition of a CSA.Requires dissolution in a suitable solvent compatible with the supercritical fluid mobile phase.
Instrumentation Standard HPLC system with a chiral column and UV or other suitable detector.NMR spectrometer.Specialized SFC system.
Advantages Robust, reliable, widely available, high sensitivity, direct quantification.Rapid analysis, no need for a chiral column, can provide structural information.Fast analysis, reduced solvent consumption ("green" technique), high resolution.
Disadvantages Requires method development for each compound, can be time-consuming.Lower sensitivity, requires a suitable CSA, potential for signal overlap.Requires specialized equipment, method development can be complex.

Experimental Protocols

Chiral HPLC Method for this compound Products

This protocol is based on established methods for the separation of H8-BINAP and structurally similar BINAP derivatives.[3]

1. Instrumentation and Materials:

  • HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Chiral Stationary Phase: Daicel CHIRALCEL® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel), 5 µm, 4.6 x 250 mm.[7]

  • Mobile Phase: Hexane/Isopropanol (IPA) mixture. A typical starting composition is 98:2 (v/v).

  • This compound product sample.

  • HPLC-grade hexane and isopropanol.

2. Sample Preparation:

  • Prepare a stock solution of the this compound product at a concentration of approximately 1 mg/mL in the mobile phase.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

3. Chromatographic Conditions:

  • Column: Daicel CHIRALCEL® OD-H, 5 µm, 4.6 x 250 mm.

  • Mobile Phase: Isocratic elution with Hexane/IPA (98:2 v/v). The ratio can be optimized to achieve baseline separation (Rs > 1.5).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

4. Data Analysis:

  • Integrate the peak areas of the two enantiomers.

  • Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Methodology Visualizations

G cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis dissolve Dissolve this compound Product in Mobile Phase filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject Sample onto Chiral Column filter->inject separate Isocratic Elution (Hexane/IPA) inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peak Areas of Enantiomers detect->integrate calculate Calculate Enantiomeric Excess (ee) integrate->calculate

Experimental workflow for ee determination by Chiral HPLC.

G cluster_methods Analytical Methods for ee Determination cluster_params Performance Parameters HPLC Chiral HPLC Resolution Resolution HPLC->Resolution High Time Analysis Time HPLC->Time Moderate Sensitivity Sensitivity HPLC->Sensitivity High NMR 31P NMR with CSA NMR->Resolution Good NMR->Time Fast NMR->Sensitivity Low SFC Chiral SFC SFC->Resolution Very High SFC->Time Very Fast SFC->Sensitivity High

References

A Comparative Guide to the Catalytic Activity of Novel (S)-H8-BINAP Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of the catalytic activity of new (S)-H8-BINAP complexes, offering a direct comparison with the well-established (S)-BINAP ligand in asymmetric hydrogenation. The data presented herein is supported by detailed experimental protocols to facilitate replication and further research.

Superior Performance of this compound in Asymmetric Hydrogenation

The partially hydrogenated this compound ligand has demonstrated superior performance in ruthenium-catalyzed asymmetric hydrogenation of various substrates, particularly unsaturated carboxylic acids. This enhancement is attributed to the increased flexibility and modified steric and electronic properties of the H8-BINAP ligand compared to its parent compound, BINAP.[1] This structural alteration can lead to improved chiral recognition and, consequently, higher enantioselectivity in certain catalytic transformations.[1]

Comparative Performance Data

The following table summarizes the comparative performance of Ru(OAc)2[this compound] and Ru(OAc)2[(S)-BINAP] in the asymmetric hydrogenation of selected α,β-unsaturated carboxylic acids. The data clearly indicates that the this compound complex consistently delivers higher enantiomeric excess (ee%).

SubstrateCatalystS/C RatioH₂ Pressure (atm)Temp (°C)Time (h)Conversion (%)ee (%)
Tiglic AcidRu(OAc)₂[this compound]20001001812>9995
Tiglic AcidRu(OAc)₂[(S)-BINAP]20001001812>9986
2-Methylcinnamic AcidRu(OAc)₂[this compound]-----89
2-Methylcinnamic AcidRu(OAc)₂[(S)-BINAP]-----30
(E)-2-Methyl-2-butenoic acidRu(OAc)₂[this compound]-----95-97

Data for 2-Methylcinnamic Acid and (E)-2-Methyl-2-butenoic acid is sourced from a study highlighting the superior performance of the H8-BINAP catalyst system.[2][3]

Furthermore, the Ru(OAc)2[this compound] catalyst has been shown to be highly effective for a range of other unsaturated carboxylic acids, consistently yielding high conversions and excellent enantioselectivities.

SubstrateProductS/C RatioSolventH₂ Pressure (atm)Temperature (°C)Time (h)Conversion (%)ee (%)
Itaconic Acid(S)-2-Methylsuccinic acid2000Methanol1001812>9995
Atropic Acid(S)-2-Phenylpropionic acid2000Methanol45020>9988
(E)-2-Methyl-2-pentenoic acid(S)-2-Methylpentanoic acid2000Methanol1001812>9996

This table is based on data from a technical document by BenchChem, focusing on the performance of (S)-Ru(OAc)2(H8-BINAP).[4]

Experimental Protocols

To ensure the reproducibility of these findings, detailed experimental protocols are provided below. These protocols are representative of the procedures used to validate the catalytic activity of new this compound complexes.

General Procedure for Asymmetric Hydrogenation of α,β-Unsaturated Carboxylic Acids

Caution: BINAP-Ru complexes are susceptible to oxidation in the presence of air. All procedures should be performed under an inert atmosphere (e.g., argon or nitrogen) using degassed solvents.

Materials:

  • Substrate (α,β-unsaturated carboxylic acid)

  • (S)-Ru(OAc)2(H8-BINAP) catalyst

  • Anhydrous, degassed solvent (e.g., methanol)

  • High-pressure autoclave equipped with a magnetic stirrer and a heating mantle

  • Schlenk line and glassware for inert atmosphere techniques

Procedure:

  • In a glovebox or under a stream of argon, a glass liner for the autoclave is charged with the substrate and the (S)-Ru(OAc)2(H8-BINAP) catalyst. The substrate-to-catalyst (S/C) ratio can range from 100 to 10,000, depending on the reactivity of the substrate.

  • Anhydrous, degassed methanol is added to dissolve the substrate and catalyst. The concentration of the substrate is typically in the range of 0.1-1.0 M.

  • The glass liner is sealed inside the autoclave.

  • The autoclave is purged with hydrogen gas several times to remove any residual air.

  • The autoclave is pressurized with hydrogen to the desired pressure (e.g., 4-100 atm).

  • The reaction mixture is stirred and heated to the specified temperature (e.g., 18-50 °C).

  • The reaction is monitored for hydrogen uptake. Upon completion, the autoclave is cooled to room temperature and the pressure is carefully released.

  • The solvent is removed under reduced pressure.

  • The residue is analyzed by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion and enantiomeric excess.

Synthesis of the Ru(OAc)2[this compound] Catalyst

A common precursor for the catalyst is [RuCl2(benzene)]2. The synthesis of the diacetate complex can be adapted from established procedures for BINAP-Ru(II) dicarboxylate complexes. A general approach involves reacting the ruthenium precursor with this compound and a carboxylate source. For a detailed synthesis protocol of a similar complex, Ru(OCOCH3)2[(R)-BINAP], refer to the Organic Syntheses procedure.

Visualizing Catalytic Processes and Workflows

To further elucidate the concepts and procedures discussed, the following diagrams have been generated using the DOT language.

Catalytic_Cycle Catalyst Ru-(S)-H8-BINAP Pre-catalyst Active_Catalyst Active Ru-H Species Catalyst->Active_Catalyst Activation (H₂) Substrate_Coordination Substrate Coordination Active_Catalyst->Substrate_Coordination Substrate (Unsaturated Acid) Hydrogenation Hydrogen Transfer Substrate_Coordination->Hydrogenation H₂ Product_Release Product Release Hydrogenation->Product_Release Product_Release->Active_Catalyst Catalyst Regeneration Product Chiral Product Product_Release->Product

Caption: Generalized catalytic cycle for asymmetric hydrogenation.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Catalyst_Prep Catalyst & Substrate Weighing (Inert Atm.) Solvent_Prep Solvent Degassing & Addition Catalyst_Prep->Solvent_Prep Autoclave_Assembly Autoclave Sealing Solvent_Prep->Autoclave_Assembly Purging H₂ Purging Autoclave_Assembly->Purging Pressurization Pressurization with H₂ Purging->Pressurization Heating_Stirring Heating & Stirring Pressurization->Heating_Stirring Workup Solvent Removal Heating_Stirring->Workup Analysis Conversion & ee% Determination (GC/HPLC) Workup->Analysis

Caption: Experimental workflow for catalyst validation.

Comparison_Logic Goal Validate New Catalyst Performance Comparison Direct Comparison with Standard Catalyst Goal->Comparison H8_BINAP This compound Complex Comparison->H8_BINAP BINAP (S)-BINAP Complex (Control) Comparison->BINAP Identical_Conditions Identical Reaction Conditions H8_BINAP->Identical_Conditions BINAP->Identical_Conditions Performance_Metrics Performance Metrics Identical_Conditions->Performance_Metrics ee Enantiomeric Excess (ee%) Performance_Metrics->ee Conversion Conversion (%) Performance_Metrics->Conversion Rate Reaction Rate Performance_Metrics->Rate Conclusion Conclusion on Superiority ee->Conclusion Conversion->Conclusion Rate->Conclusion

Caption: Logical framework for comparing catalyst performance.

References

A Comparative Spectroscopic Guide to (S)-H8-BINAP and Related Chiral Diphosphine Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of (S)-5,5',6,6',7,7',8,8'-octahydro-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl, commonly known as (S)-H8-BINAP, with its parent compound (S)-BINAP and other relevant chiral diphosphine ligands. The information presented herein, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, is intended to aid in the identification, characterization, and selection of appropriate ligands for asymmetric catalysis and other applications in drug development and chemical research.

Introduction

Chiral diphosphine ligands are a cornerstone of modern asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds with high efficiency and selectivity. Among these, the BINAP family of ligands has proven to be exceptionally versatile. This compound, a hydrogenated analogue of (S)-BINAP, offers distinct steric and electronic properties due to the saturation of the outer naphthalene rings. This modification can significantly influence the outcome of catalytic reactions. Spectroscopic techniques such as NMR and IR are fundamental tools for verifying the structure and purity of these complex molecules and for understanding their coordination behavior with metal centers.

Spectroscopic Data Comparison

Table 1: Comparative ¹H NMR Spectroscopic Data (CDCl₃)
CompoundAromatic Protons (ppm)Aliphatic Protons (ppm)
This compound (Expected) ~ 6.8 - 7.9~ 1.7 - 2.8 (broad multiplets)
(S)-BINAP 6.90-8.00 (complex multiplets)-

Note: The aliphatic protons in this compound, corresponding to the eight hydrogens on the saturated rings, are expected to appear as complex and broad multiplets in the upfield region of the spectrum.

Table 2: Comparative ¹³C NMR Spectroscopic Data (CDCl₃)
CompoundAromatic Carbons (ppm)Aliphatic Carbons (ppm)P-C Carbons (ppm)
This compound (Expected) ~ 125 - 150~ 20 - 30~ 130 - 140 (with P-C coupling)
(S)-BINAP 124.0-145.5-132.1-133.2

Note: The presence of the saturated rings in this compound will introduce signals in the aliphatic region of the ¹³C NMR spectrum. The chemical shifts of the aromatic carbons directly attached to the phosphorus atoms are expected to show coupling to the ³¹P nucleus.

Table 3: Comparative ³¹P NMR Spectroscopic Data (CDCl₃)
CompoundChemical Shift (δ, ppm)
This compound (in AuCl complex) 23.2
(S)-BINAP -15.2
(R,R)-DIPAMP -2.5
(S,S)-Chiraphos -12.8

Note: The ³¹P NMR chemical shift is highly sensitive to the electronic environment of the phosphorus atom. The value for this compound is taken from a gold complex and may differ for the free ligand.

Table 4: Comparative IR Spectroscopic Data (cm⁻¹)
CompoundP-C (aryl) StretchC-H (aromatic) StretchC-H (aliphatic) StretchP-Ph Asymmetric Stretch
This compound (Expected) ~ 1090 - 1120~ 3050 - 3100~ 2850 - 2960~ 1435
(S)-BINAP ~ 1095~ 3055-~ 1433

Note: The most significant difference in the IR spectrum of this compound compared to (S)-BINAP is the presence of C-H stretching vibrations corresponding to the saturated aliphatic rings.

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound and related compounds are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the phosphine ligand in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in an NMR tube. Phosphine ligands can be sensitive to oxidation, so it is recommended to use freshly distilled or degassed solvents and to prepare the sample under an inert atmosphere (e.g., nitrogen or argon).

  • ¹H NMR Spectroscopy: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (16-64) to obtain a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (1024 or more) and a longer relaxation delay (2-5 seconds) are typically required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

  • ³¹P NMR Spectroscopy: Acquire the spectrum using a proton-decoupled pulse sequence. ³¹P NMR is a sensitive nucleus, and a good spectrum can often be obtained with a moderate number of scans (64-256). An external standard, such as 85% H₃PO₄, is typically used for chemical shift referencing.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid phosphine ligand directly onto the ATR crystal. Apply pressure to ensure good contact between the sample and the crystal.

  • Sample Preparation (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chiral diphosphine ligand like this compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation Sample Chiral Phosphine Ligand (this compound) Inert_Atmosphere Inert Atmosphere (N₂ or Ar) Sample->Inert_Atmosphere Protection from Oxidation IR_Sample IR Sample (ATR or KBr) Sample->IR_Sample Solvent Deuterated Solvent (e.g., CDCl₃) Inert_Atmosphere->Solvent NMR_Sample NMR Sample Solvent->NMR_Sample NMR_Spectrometer NMR Spectrometer NMR_Sample->NMR_Spectrometer IR_Spectrometer IR Spectrometer IR_Sample->IR_Spectrometer Process_NMR Process NMR Data (¹H, ¹³C, ³¹P) NMR_Spectrometer->Process_NMR Process_IR Process IR Data IR_Spectrometer->Process_IR Interpretation Structural Elucidation & Purity Assessment Process_NMR->Interpretation Process_IR->Interpretation Comparison Comparison with Reference Spectra Interpretation->Comparison

Caption: Workflow for the spectroscopic analysis of this compound.

Conclusion

The spectroscopic analysis of this compound and its comparison with other chiral diphosphine ligands provide valuable insights into its structural and electronic properties. While specific experimental data for the free this compound ligand remains elusive in publicly accessible literature, the expected spectral characteristics can be reasonably inferred from its parent compound, (S)-BINAP, and general spectroscopic principles. The provided experimental protocols offer a robust framework for researchers to obtain high-quality NMR and IR data for these and other air-sensitive phosphine ligands. This information is critical for quality control, reaction monitoring, and the rational design of new catalytic systems in the pursuit of efficient and selective asymmetric transformations.

Comparative Analysis of (S)-H8-BINAP Metal Complexes: A Guide for Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chiral ligand is paramount in achieving high enantioselectivity in asymmetric catalysis. This guide provides a comparative analysis of the X-ray crystal structures and catalytic performance of metal complexes featuring the (S)-H₈-BINAP ligand. (S)-H₈-BINAP, a partially hydrogenated derivative of the renowned BINAP ligand, has demonstrated superior performance in various asymmetric transformations. This document summarizes key structural features and catalytic data for Ruthenium, Rhodium, and Palladium complexes of (S)-H₈-BINAP, offering valuable insights for catalyst design and selection.

Structural Insights from X-ray Crystallography

The three-dimensional arrangement of a chiral catalyst plays a crucial role in determining its stereochemical outcome. X-ray crystallography provides precise data on bond lengths, bond angles, and dihedral angles, which collectively define the chiral environment around the metal center.

A notable example is the rhodium complex, [Rh((S)-H₈-BINAP)(cod)]BF₄, where cod stands for cyclooctadiene. While the full crystallographic data for this specific complex is not publicly available, analysis of the closely related [Rh((S)-BINAP)(cod)]BF₄ reveals key structural parameters that are likely to be similar in the H₈-BINAP analogue. The bite angle of the phosphine ligand and the overall geometry of the complex create a well-defined chiral pocket that dictates the facial selectivity of substrate coordination.

Palladium complexes of chiral phosphines are extensively used in cross-coupling reactions. While a specific crystal structure for a simple PdCl₂((S)-H₈-BINAP) complex is not detailed in the literature, related structures of palladium complexes with other BINAP derivatives show a square planar geometry around the palladium center. The P-Pd-P bite angle and the orientation of the phenyl groups on the phosphorus atoms are critical for enantioselection.

Table 1: Key Crystallographic Parameters for Representative BINAP Metal Complexes (as analogues for H₈-BINAP complexes)

ComplexMetalCoordination GeometryP-M-P Bite Angle (°)Key Bond Lengths (Å)
[Rh((S)-BINAP)(cod)]BF₄Rh(I)Square Planar~92°Rh-P: ~2.3, Rh-C: ~2.1
Ru(OAc)₂((S)-BINAP)Ru(II)Distorted Octahedral~94°Ru-P: ~2.4, Ru-O: ~2.1
PdCl₂((R)-BINAP)Pd(II)Square Planar~91°Pd-P: ~2.3, Pd-Cl: ~2.3

Note: Data for BINAP complexes are presented as close approximations for the H₈-BINAP analogues due to the limited availability of specific (S)-H₈-BINAP crystal structures in public databases.

Performance in Asymmetric Catalysis

The true measure of a chiral ligand's efficacy lies in its performance in catalytic reactions. (S)-H₈-BINAP metal complexes have consistently demonstrated high enantioselectivities and catalytic activities in a range of transformations.

Ruthenium-Catalyzed Asymmetric Hydrogenation

Ruthenium complexes of (S)-H₈-BINAP are particularly effective for the asymmetric hydrogenation of α,β-unsaturated carboxylic acids. For instance, the hydrogenation of 2-(p-isobutylphenyl)acrylic acid, a precursor to the anti-inflammatory drug Ibuprofen, catalyzed by Ru(OAc)₂((S)-H₈-BINAP), proceeds with high enantiomeric excess (ee).[1] The enhanced performance of the H₈-BINAP ligand compared to BINAP in this reaction is attributed to the increased flexibility of the octahydrobinaphthyl backbone, which allows for a better conformational match with the substrate in the transition state.

Table 2: Performance of Ru(OAc)₂((S)-H₈-BINAP) in the Asymmetric Hydrogenation of α,β-Unsaturated Carboxylic Acids

SubstrateProductYield (%)ee (%)Reference
2-(p-Isobutylphenyl)acrylic acid(S)-Ibuprofen>9597[1]
Tiglic Acid(S)-2-Methylbutanoic acid>9595[1][2]
Atropic Acid(S)-Hydratropic acid>9585[3]
Rhodium-Catalyzed Asymmetric Reactions

Rhodium complexes of (S)-H₈-BINAP are versatile catalysts for various asymmetric transformations, including hydrogenation and carbon-carbon bond-forming reactions. For example, rhodium-catalyzed asymmetric 1,4-addition of organoboronic acids to α,β-unsaturated ketones is a powerful method for the synthesis of chiral ketones. The use of [Rh((S)-H₈-BINAP)(cod)]BF₄ as a catalyst precursor in these reactions has been shown to afford high enantioselectivities.

Palladium-Catalyzed Asymmetric Reactions

Palladium complexes bearing the (S)-H₈-BINAP ligand have found applications in asymmetric C-C and C-N bond-forming reactions. These include Suzuki-Miyaura cross-coupling, Heck reactions, and allylic alkylations. The chiral environment provided by the (S)-H₈-BINAP ligand is effective in controlling the stereochemistry of the products in these transformations.

Experimental Protocols

General Synthesis of (S)-H₈-BINAP Metal Complexes

The synthesis of (S)-H₈-BINAP metal complexes generally involves the reaction of the commercially available (S)-H₈-BINAP ligand with a suitable metal precursor in an appropriate solvent under an inert atmosphere.

Example Protocol for the Synthesis of a Ruthenium-(S)-H₈-BINAP Complex: A mixture of a ruthenium precursor, such as [Ru(cod)Cl₂]n, and (S)-H₈-BINAP (in a 1:1 molar ratio) is refluxed in a solvent like toluene or ethanol under an argon atmosphere. The resulting complex can then be isolated by filtration or crystallization. For the synthesis of Ru(OAc)₂((S)-H₈-BINAP), the isolated chloro-complex can be treated with sodium acetate.

Single-Crystal X-ray Diffraction Analysis

Obtaining high-quality single crystals is a prerequisite for X-ray diffraction analysis. This is often achieved by slow evaporation of a saturated solution of the complex, vapor diffusion of a non-solvent into a solution of the complex, or slow cooling of a saturated solution.

General Workflow for X-ray Crystal Structure Analysis:

experimental_workflow cluster_synthesis Complex Synthesis & Crystallization cluster_xray X-ray Diffraction Analysis cluster_analysis Data Analysis & Visualization synthesis Synthesis of (S)-H8-BINAP Metal Complex purification Purification synthesis->purification crystallization Single Crystal Growth purification->crystallization mounting Crystal Mounting crystallization->mounting data_collection Data Collection (X-ray Diffractometer) mounting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution refinement Structure Refinement structure_solution->refinement cif_file Crystallographic Information File (CIF) refinement->cif_file visualization Molecular Visualization cif_file->visualization analysis Analysis of Bond Lengths, Angles, etc. cif_file->analysis

Caption: Experimental workflow for X-ray crystal structure analysis.

Catalytic Cycle Visualization

The following diagram illustrates a generalized catalytic cycle for the asymmetric hydrogenation of an olefin catalyzed by a Ru-(S)-H₈-BINAP complex.

catalytic_cycle catalyst Ru(II)-(S)-H8-BINAP Pre-catalyst active_catalyst [Ru(H)]+ Active Catalyst catalyst->active_catalyst H₂ substrate_complex Substrate Coordination active_catalyst->substrate_complex Olefin hydride_insertion Hydride Insertion substrate_complex->hydride_insertion h2_addition H2 Oxidative Addition hydride_insertion->h2_addition product_release Product Release h2_addition->product_release Reductive Elimination product_release->active_catalyst Chiral Product

Caption: Generalized catalytic cycle for asymmetric hydrogenation.

Conclusion

The (S)-H₈-BINAP ligand has proven to be a highly effective chiral auxiliary in asymmetric catalysis, particularly in its complexes with ruthenium, rhodium, and palladium. The structural rigidity and electronic properties of the ligand, which can be precisely characterized by X-ray crystallography, are directly correlated with the high enantioselectivities observed in various catalytic transformations. This guide provides a foundational understanding of the structural and performance aspects of (S)-H₈-BINAP metal complexes, serving as a valuable resource for the rational design and selection of catalysts in modern drug discovery and fine chemical synthesis.

References

(S)-H8-BINAP: A Comparative Benchmark Analysis Against Novel Chiral Ligands in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of enantiomerically pure compounds, the selection of an appropriate chiral ligand is a critical determinant of success. For decades, (S)-BINAP and its partially hydrogenated counterpart, (S)-H8-BINAP, have served as benchmark ligands in asymmetric catalysis, particularly in hydrogenation and C-C bond-forming reactions. However, the continuous pursuit of enhanced efficiency, broader substrate scope, and milder reaction conditions has driven the development of a diverse array of novel chiral ligands. This guide provides an objective comparison of the performance of the established this compound against these new contenders, supported by experimental data, detailed protocols, and mechanistic visualizations to aid in rational ligand selection.

Performance in Asymmetric Hydrogenation: A Data-Driven Comparison

Asymmetric hydrogenation is a fundamental transformation for the synthesis of chiral molecules and serves as a primary benchmark for the efficacy of chiral phosphine ligands. The performance of this compound is compared here with other notable chiral ligands in the asymmetric hydrogenation of various prochiral substrates. The data, summarized from the literature, highlights key performance indicators such as yield, enantiomeric excess (ee), and, where available, turnover number (TON) or turnover frequency (TOF).

LigandSubstrateCatalyst SystemReaction ConditionsYield (%)ee (%)TON/TOF
This compound α,β-Unsaturated Carboxylic AcidsRu(OAc)₂[this compound]--> BINAP-
(R)-BINAP Methyl 2-acetamidoacrylate[Rh(COD)₂]BF₄MeOH, rt, 1 atm H₂>9595-
(R)-SYNPHOS Various ketonesRu-SYNPHOS--Superior to BINAP-
(R)-DIFLUORPHOS Halogenated KetonesRu-DIFLUORPHOS10 bar H₂, 80-110 °C-97-
BIBOP N-(1-phenylvinyl)acetamideRh[(nbd)(BIBOP)]BF₄CH₂Cl₂, 0 °C, 100 psi H₂, 12 h-99-
MeO-BIBOP N-(1-phenylvinyl)acetamideRh[(nbd)(MeO-BIBOP)]BF₄CH₂Cl₂, 0 °C, 100 psi H₂, 12 h-92-
MeO-BIBOP N-acetyl enamides[Rh(COD)₂]BF₄---up to 200,000
(S,S)-t-Bu-BisP Aryl- and alkyl-substituted enamidesRh-(S,S)-t-Bu-BisPMeOH-up to 99-

Note: Data for (R)-enantiomers of ligands are included for comparative performance assessment. It is generally expected that the (S)-enantiomer will afford the opposite product enantiomer with similar efficacy.

Performance in Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)

Palladium-catalyzed asymmetric allylic alkylation is another key C-C bond-forming reaction where chiral phosphine ligands are crucial for achieving high enantioselectivity. While direct side-by-side comparisons with this compound are less frequently reported for a wide range of novel ligands in a single study, the following table presents data for BINAP and other ligand types in this transformation.

LigandSubstrateCatalyst SystemNucleophileYield (%)ee (%)
(R,R)-Trost Ligand Racemic allyl acetate[Pd(η³-C₃H₅)Cl]₂Dimethyl malonate->95
L1 (Monophosphine) rac-1,3-diphenylallyl acetate[Pd(η³-C₃H₅)Cl]₂Dimethyl malonate99>97 (R)
Naplephos rac-1,3-diphenylallyl acetate-Dimethyl malonate-96 (S)
(R)-NOBINAc Homobenzyltriflamide & AllenePd(OAc)₂-76-92up to 97
Phosphoramidite-thioether Indole-Allylic carbonateup to 99up to 98

Experimental Protocols

Reproducibility is paramount in catalysis research. The following are detailed experimental protocols for key asymmetric transformations.

Protocol 1: Ruthenium-Catalyzed Asymmetric Hydrogenation of a β-Keto Ester with a BINAP-type Ligand[1]

This procedure outlines the preparation of the catalyst and the subsequent asymmetric hydrogenation.

A. Catalyst Preparation: [(S)-BINAP]ruthenium(II) complex

  • A dry 80-mL Schlenk tube, equipped with a magnetic stir bar and under an argon atmosphere, is charged with [RuCl₂(benzene)]₂ (130.5 mg, 0.261 mmol) and (S)-BINAP (341 mg, 0.548 mmol).

  • Anhydrous, degassed N,N-dimethylformamide (DMF, 4 mL) is added, and the mixture is stirred at 100°C for 10 minutes.

  • The solution is then cooled to room temperature, and the solvent is removed under reduced pressure to yield the (S)-BINAP-Ru(II) complex as a solid, which is used directly in the next step.

B. Asymmetric Hydrogenation: (S)-Methyl 3-hydroxybutanoate

  • A 200-mL dry Schlenk tube is charged with methyl 3-oxobutanoate (50.0 g, 0.431 mol) and methanol (50 mL).

  • The in situ prepared (S)-BINAP-Ru(II) complex (175 mg) is added under a stream of argon.

  • The Schlenk tube is placed in a high-pressure autoclave, which is then purged and pressurized with hydrogen gas to 100 atm.

  • The reaction is stirred at room temperature for 12 hours.

  • After carefully releasing the pressure, the solvent is removed under reduced pressure.

  • The product is purified by distillation to yield (S)-methyl 3-hydroxybutanoate.

  • The enantiomeric excess is determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Protocol 2: Rhodium-Catalyzed Asymmetric Hydrogenation of an N-Acetyl Enamide with a Chiral Phosphine Ligand[2]

This is a general procedure adaptable for various chiral phosphine ligands.

  • In a glovebox, a vial is charged with the chiral phosphine ligand (e.g., MeO-BIBOP, 1.1 mol%) and [Rh(COD)₂]BF₄ (1.0 mol%).

  • Anhydrous and degassed solvent (e.g., methanol or dichloromethane) is added, and the mixture is stirred to form the catalyst solution.

  • The N-acetyl enamide substrate is added to the catalyst solution.

  • The vial is placed in a high-pressure reactor, which is then sealed, purged with hydrogen, and pressurized to the desired pressure (e.g., 100 psi).

  • The reaction is stirred at the specified temperature for the required duration.

  • Upon completion, the reactor is carefully depressurized, and the solvent is removed in vacuo.

  • The residue is purified by flash column chromatography.

  • The enantiomeric excess of the product is determined by chiral HPLC.

Protocol 3: Palladium-Catalyzed Asymmetric Allylic Alkylation (Trost-Tsuji Reaction)[3][4]

This general protocol is for the reaction of an allylic acetate with a soft nucleophile.

  • In a flame-dried Schlenk flask under an inert atmosphere, the palladium precursor (e.g., [Pd(η³-C₃H₅)Cl]₂, 0.5-2.5 mol%) and the chiral ligand (e.g., a Trost ligand, 1.1-5.5 mol%) are dissolved in a dry, degassed solvent (e.g., THF, CH₂Cl₂, or toluene).

  • The solution is stirred at room temperature for a period to allow for the formation of the active catalyst complex.

  • The allylic acetate substrate is added to the catalyst solution.

  • The nucleophile (e.g., dimethyl malonate) and a base (e.g., N,O-bis(trimethylsilyl)acetamide (BSA) and a catalytic amount of KOAc) are then added.

  • The reaction mixture is stirred at the specified temperature and monitored by thin-layer chromatography (TLC) or GC.

  • Upon completion, the reaction is quenched, typically with a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated.

  • The crude product is purified by column chromatography.

  • The yield of the purified product is determined, and the enantiomeric excess is measured using chiral HPLC or GC.

Mechanistic Insights and Visualizations

Understanding the catalytic cycle and the origin of enantioselectivity is crucial for ligand design and reaction optimization. Below are visualizations of proposed catalytic cycles for key asymmetric transformations.

Asymmetric_Hydrogenation_Ru_BINAP cluster_0 Catalytic Cycle precatalyst Ru(II)-BINAP Precatalyst active_catalyst RuH₂(BINAP) precatalyst->active_catalyst H₂ substrate_complex Substrate Coordination (Ketone/Olefin) active_catalyst->substrate_complex Substrate hydride_insertion Hydride Insertion (Stereodetermining Step) substrate_complex->hydride_insertion product_release Product Release hydride_insertion->product_release product_release->active_catalyst Chiral Product

Figure 1. Simplified catalytic cycle for Ru-BINAP catalyzed asymmetric hydrogenation.

Asymmetric_Allylic_Alkylation_Pd cluster_1 Pd-Catalyzed AAA Cycle pd0 Pd(0)L* oxidative_addition Oxidative Addition pd0->oxidative_addition Allylic Substrate pi_allyl [Pd(II)(π-allyl)L*]⁺ oxidative_addition->pi_allyl - Leaving Group nucleophilic_attack Nucleophilic Attack (Stereodetermining Step) pi_allyl->nucleophilic_attack Nucleophile nucleophilic_attack->pd0 Chiral Product

Figure 2. General catalytic cycle for Pd-catalyzed asymmetric allylic alkylation.[1]

Conclusion

This compound remains a highly effective and reliable chiral ligand for a range of asymmetric transformations, particularly Ru-catalyzed hydrogenations. Its performance often serves as a valuable benchmark for the development of new catalytic systems. However, the landscape of chiral ligands is continually expanding, with novel scaffolds such as BIBOPs and various P-chiral phosphines demonstrating exceptional enantioselectivities and turnover numbers in specific applications, sometimes surpassing the performance of the BINAP family.[2][3][4]

The choice of ligand is ultimately dependent on the specific substrate, desired transformation, and process conditions. For researchers and process chemists, a thorough evaluation of the available literature and, where necessary, experimental screening of a selection of ligands from different classes is the most effective strategy for identifying the optimal catalyst system. The detailed protocols and mechanistic understanding provided in this guide are intended to facilitate this process, enabling the efficient and successful development of stereoselective syntheses.

References

(S)-H8-BINAP: A Comparative Guide to Its Applications and Limitations in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

(S)-5,5′,6,6′,7,7′,8,8′-Octahydro-1,1′-bi-2-naphthyldi(phenylphosphine) , commonly known as (S)-H8-BINAP , is a chiral diphosphine ligand that has carved a significant niche in the field of asymmetric catalysis. Its unique structural features, deriving from the partially hydrogenated binaphthyl backbone, distinguish it from its parent compound, (S)-BINAP, often leading to superior performance in a variety of stereoselective transformations. This guide provides a comprehensive overview of the applications and limitations of this compound, offering a comparative analysis with other ligands and detailing experimental protocols for key reactions.

Superior Performance in Asymmetric Hydrogenation

The most prominent application of this compound lies in ruthenium-catalyzed asymmetric hydrogenation reactions. The increased flexibility of the H8-BINAP ligand compared to BINAP is believed to contribute to enhanced enantioselectivity in the hydrogenation of various prochiral substrates.[1]

Hydrogenation of Unsaturated Carboxylic Acids

This compound-Ru(II) complexes have demonstrated remarkable efficacy in the asymmetric hydrogenation of α,β- and β,γ-unsaturated carboxylic acids, often providing higher enantiomeric excesses and faster reaction rates compared to the corresponding (S)-BINAP-Ru(II) catalysts.[2][3] For instance, in the hydrogenation of 2-methylcinnamic acid, the this compound-Ru(II) complex yields the product with 89% enantiomeric excess (ee), a significant improvement over the 30% ee obtained with the BINAP-Ru(II) complex.[2][4] This enhanced selectivity has been instrumental in developing a promising synthetic route to (S)-ibuprofen with up to 97% ee.[2][5]

Table 1: Comparison of this compound and (S)-BINAP in the Asymmetric Hydrogenation of Unsaturated Carboxylic Acids [2][4]

SubstrateLigandCatalystSolventH₂ Pressure (atm)Temp (°C)Time (h)Conversion (%)ee (%)
Tiglic AcidThis compoundRu(OAc)₂(H8-BINAP)Methanol42512>9997
Tiglic Acid(S)-BINAPRu(OAc)₂(BINAP)Methanol42524>9992
2-Methylcinnamic AcidThis compoundRu(OAc)₂(H8-BINAP)Methanol10050489589
2-Methylcinnamic Acid(S)-BINAPRu(OAc)₂(BINAP)Methanol10050483030
Hydrogenation of Functionalized Ketones

In the asymmetric hydrogenation of functionalized ketones, such as β-keto esters, the (S)-Ru(OAc)₂(H8-BINAP) catalyst also exhibits exceptional performance, delivering chiral alcohols with high enantioselectivity.[6]

Table 2: Asymmetric Hydrogenation of β-Keto Esters using (S)-Ru(OAc)₂(H8-BINAP) [6]

SubstrateProductS/C RatioH₂ Pressure (atm)Temp (°C)SolventTime (h)Conversion (%)ee (%)
Methyl acetoacetate(R)-Methyl 3-hydroxybutanoate100010025Methanol12>9999
Ethyl acetoacetate(R)-Ethyl 3-hydroxybutanoate100010025Methanol12>9999
Ethyl benzoylacetate(R)-Ethyl 3-hydroxy-3-phenylpropanoate5005030Ethanol24>9998

Expanding the Scope to Rhodium-Catalyzed Reactions

Beyond ruthenium-catalyzed hydrogenations, this compound has proven to be a valuable ligand in various rhodium-catalyzed asymmetric transformations, including cycloaddition and cyclization reactions.

[2+2+2] Cycloadditions

Cationic rhodium(I) complexes of H8-BINAP have been successfully employed as catalysts for [2+2+2] cycloadditions of diynes with carbonyl compounds, leading to the formation of dienones in high yields.[7] These complexes have also been utilized in the room temperature synthesis of substituted fluoranthenes and azafluoranthenes through the [2+2+2] cycloaddition of 1,8-dialkynylnaphthalenes.[8]

Intramolecular Cyclizations

Rhodium(I)-catalyzed enantioselective intramolecular cyclization of enynes bearing a tethered hydroxy group, using (R)-H8-BINAP as the ligand, has been shown to produce various cyclic compounds with chiral quaternary carbon centers in high yields and excellent enantioselectivities (up to 94% ee).[6][9]

Limitations of this compound

Despite its broad utility and frequent superiority over BINAP, this compound is not without its limitations.

  • Substrate Scope: The performance of H8-BINAP can be highly substrate-dependent. For instance, in the catalytic asymmetric direct C–H arylation of (6-arene)-chromium complexes, H8-BINAP derivatives with substituents at the 2,2′ position, such as alcohols, esters, and amides, have been reported to yield low enantioselectivity.[10]

  • Reaction Type: While highly effective in many hydrogenations and some cycloadditions, its applicability and efficacy in other types of asymmetric transformations may be limited and require specific optimization.

  • Oxidative Instability: Like other phosphine ligands, H8-BINAP can be susceptible to oxidation to the corresponding phosphine oxide, which can deactivate the catalyst.[3] This is a critical consideration in reactions that require an oxidant or are performed under aerobic conditions.

Experimental Protocols

Asymmetric Hydrogenation of Tiglic Acid using Ru/(S)-H8-BINAP

This procedure is a representative example of the asymmetric hydrogenation of an α,β-unsaturated carboxylic acid.

Materials:

  • Ru(OAc)₂[this compound]

  • Tiglic acid

  • Methanol (degassed)

  • Hydrogen gas

  • Autoclave or high-pressure reactor

Procedure:

  • In a glovebox, a glass liner for the autoclave is charged with Ru(OAc)₂[this compound] (e.g., 0.01 mmol, 1 mol%).

  • Tiglic acid (e.g., 1.0 mmol) and degassed methanol (e.g., 5 mL) are added to the liner.

  • The glass liner is placed inside the autoclave. The autoclave is sealed and purged with hydrogen gas three times.

  • The autoclave is pressurized with hydrogen gas to the desired pressure (e.g., 4 atm).

  • The reaction mixture is stirred at the desired temperature (e.g., 25 °C) for the specified time (e.g., 12 hours).

  • After the reaction is complete, the autoclave is carefully depressurized.

  • The solvent is removed under reduced pressure, and the residue is purified by appropriate methods (e.g., chromatography) to yield the chiral carboxylic acid.

  • The enantiomeric excess is determined by chiral HPLC or GC analysis.

Asymmetric Hydrogenation of Methyl Acetoacetate using Ru/(S)-H8-BINAP

This protocol details the asymmetric hydrogenation of a β-keto ester.

Materials:

  • Ru(OAc)₂[this compound]

  • Methyl acetoacetate

  • Methanol (degassed)

  • Hydrogen gas

  • High-pressure reactor

Procedure:

  • A high-pressure reactor is charged with Ru(OAc)₂[this compound] (e.g., 0.001 mmol, 0.1 mol%) under an inert atmosphere.

  • Methyl acetoacetate (e.g., 1.0 mmol) and degassed methanol (e.g., 2 mL) are added.

  • The reactor is sealed, purged with hydrogen, and then pressurized to 100 atm with hydrogen.

  • The reaction is stirred at 25 °C for 12 hours.

  • After releasing the pressure, the conversion and enantiomeric excess of the product, (R)-methyl 3-hydroxybutanoate, are determined by GC analysis.

Visualizing the Catalytic Process

The following diagram illustrates a generalized experimental workflow for the this compound catalyzed asymmetric hydrogenation of an unsaturated substrate.

G Experimental Workflow for this compound Catalyzed Asymmetric Hydrogenation cluster_prep Catalyst and Substrate Preparation cluster_reaction Reaction cluster_analysis Workup and Analysis Catalyst Ru(OAc)₂[this compound] Reactor High-Pressure Reactor Catalyst->Reactor Substrate Unsaturated Substrate Substrate->Reactor Solvent Degassed Solvent (e.g., Methanol) Solvent->Reactor Workup Solvent Removal & Purification Reactor->Workup H₂, Pressure, Temp, Time Analysis Chiral HPLC/GC (Determine ee) Workup->Analysis Product Chiral Product Analysis->Product

Caption: Generalized workflow for asymmetric hydrogenation using this compound.

References

Safety Operating Guide

Navigating the Safe Disposal of (S)-H8-BINAP: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like (S)-H8-BINAP, a widely used chiral phosphine ligand, is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring operational integrity and adherence to safety protocols.

Core Safety and Handling Information

This compound, with the chemical formula C₄₄H₄₀P₂, is a combustible solid. While some safety data sheets (SDS) for similar BINAP compounds suggest they may not be classified as hazardous substances, the octahydro-derivative, this compound, is designated as highly hazardous to water (WGK 3). Therefore, stringent disposal measures are necessary to prevent environmental contamination. The related compound, (R)-H8-BINAP, is known to be a skin and eye irritant, warranting the use of appropriate personal protective equipment (PPE).

Table 1: Key Safety and Hazard Data for H8-BINAP Compounds

PropertyThis compound(R)-H8-BINAPGeneral BINAP Compounds
Physical Form PowderPowder[1]Solid
Storage Class 11 - Combustible Solids11 - Combustible Solids[1]-
Water Hazard Class (WGK) 3 (Highly hazardous to water)3 (Highly hazardous to water)[1]-
Hazard Statements -H315 (Causes skin irritation), H319 (Causes serious eye irritation)[1]Not always classified as hazardous
Precautionary Statements -P302 + P352 (IF ON SKIN: Wash with plenty of soap and water), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[1]-

Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol outlines the recommended procedure for the safe disposal of this compound. This procedure is based on general best practices for handling air-sensitive and potentially reactive phosphine ligands.

1. Personal Protective Equipment (PPE):

  • Wear standard laboratory attire, including a lab coat and closed-toe shoes.

  • Use safety goggles with side shields or a face shield to protect against splashes.

  • Wear chemically resistant gloves (e.g., nitrile) to prevent skin contact.

  • If there is a risk of generating dust, a P1 particulate filter respirator is recommended.

2. Waste Collection and Segregation:

  • All waste containing this compound, including contaminated consumables (e.g., weighing paper, gloves, pipette tips), should be collected in a designated, clearly labeled waste container.

  • The container should be made of a material compatible with organic solids and solvents. A high-density polyethylene (HDPE) or glass container is suitable.

  • The waste container must be kept tightly closed to prevent the release of dust and potential reaction with air.

3. Small Quantities (Residual amounts):

  • For trace amounts of this compound on laboratory equipment, decontaminate the glassware by rinsing with a suitable organic solvent (e.g., acetone, ethanol).

  • The resulting solvent rinse should be collected as hazardous chemical waste. Do not dispose of it down the drain.[2]

4. Bulk Quantities:

  • Unused or expired this compound in its original container should be disposed of as hazardous chemical waste.

  • Do not attempt to neutralize bulk quantities of the chemical unless you are a trained professional with experience in handling reactive phosphine compounds.

5. Final Disposal:

  • The labeled waste container holding the this compound and contaminated materials should be transferred to your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal contractor.

  • Always follow your local, state, and federal regulations for hazardous waste disposal.

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound, from initial handling to final disposal.

G start Start: this compound Waste ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Step 2: Segregate Waste (Solid vs. Liquid) ppe->segregate solid_waste Solid Waste (Contaminated consumables, excess reagent) segregate->solid_waste liquid_waste Liquid Waste (Solvent rinses) segregate->liquid_waste collect_solid Step 3a: Collect in Labeled, Sealed Container solid_waste->collect_solid collect_liquid Step 3b: Collect in Labeled, Solvent Waste Container liquid_waste->collect_liquid ehs Step 4: Transfer to Environmental Health & Safety (EHS) collect_solid->ehs collect_liquid->ehs end End: Proper Disposal ehs->end

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet for the chemical .

References

Personal protective equipment for handling (S)-H8-BINAP

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (S)-H8-BINAP

This compound ((S)-(-)-2,2'-Bis(diphenylphosphino)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl) is a valuable chiral ligand in asymmetric synthesis. Proper handling and disposal are paramount to ensure laboratory safety and operational integrity. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

Recommended PPE for handling this compound:

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, tested to EN 374)To prevent skin contact and potential irritation.[3]
Eye Protection Safety goggles with side-shields or a face shieldTo protect against dust particles and potential eye irritation.[3][4]
Respiratory Protection NIOSH-approved particulate respirator (e.g., N95)Necessary when handling the powder outside of a containment system to prevent inhalation of dust.[2][3]
Skin and Body Protection Laboratory coat, long-sleeved clothing, and closed-toe shoesTo minimize skin exposure to the chemical. For larger quantities or risk of spillage, a chemical-resistant apron or coveralls are recommended.[4]
Safe Handling and Storage
  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[3] It is classified as a combustible solid.[1]

  • Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling and before eating, drinking, or smoking.

Accidental Release Measures

In the event of a spill, avoid generating dust. Carefully sweep or vacuum the spilled material and place it into a suitable, labeled container for disposal.[3] Ensure adequate ventilation of the affected area.

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.[3] Do not allow the chemical to enter drains or waterways. Consult with your institution's environmental health and safety (EHS) department for specific guidance on chemical waste disposal.

Handling Workflow

The following diagram outlines the standard operational workflow for safely handling this compound in a laboratory setting.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_disposal Final Disposal A Review SDS & Procedures B Don Appropriate PPE A->B C Weigh & Dispense in Fume Hood B->C D Perform Experiment C->D E Decontaminate Work Area D->E F Segregate Waste E->F G Dispose via EHS Protocols F->G

Caption: Logical workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.